Adenine-15N5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5N5 |
|---|---|
Molecular Weight |
140.09 g/mol |
IUPAC Name |
7H-purin-6-(15N)amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i6+1,7+1,8+1,9+1,10+1 |
InChI Key |
GFFGJBXGBJISGV-CIKZIQIKSA-N |
Isomeric SMILES |
C1=[15N]C2=[15N]C=[15N]C(=C2[15NH]1)[15NH2] |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Adenine-¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Adenine-¹⁵N₅, a stable isotope-labeled version of the fundamental nucleobase, adenine. This document details its physical and spectral characteristics, outlines its critical role in biochemical research, and provides exemplary experimental protocols for its application in metabolic pathway analysis and quantitative mass spectrometry.
Core Chemical and Physical Properties
Adenine-¹⁵N₅ is a non-radioactive, isotopically enriched compound where all five nitrogen atoms in the adenine molecule are replaced with the nitrogen-15 (¹⁵N) isotope. This enrichment provides a distinct mass shift, making it an invaluable tool for tracing and quantification in complex biological systems.
General Properties
| Property | Value | Source(s) |
| Systematic Name | 7H-purin-6-amine-¹⁵N₅ | N/A |
| Synonyms | 6-Aminopurine-¹⁵N₅, Vitamin B₄-¹⁵N₅ | [1] |
| Appearance | White to off-white solid | [1] |
| Molecular Formula | C₅H₅¹⁵N₅ | [1] |
| Molecular Weight | ~140.11 g/mol | [2] |
| Unlabeled Molecular Weight | 135.13 g/mol | [3] |
| Melting Point | Decomposes at 360-365 °C (unlabeled) |
Solubility
| Solvent | Solubility | Source(s) |
| Water | Sparingly Soluble (1-10 mg/mL for hydrochloride hydrate) | |
| Acetonitrile | Slightly Soluble (0.1-1 mg/mL for hydrochloride hydrate) |
Isotopic Purity
The isotopic purity of commercially available Adenine-¹⁵N₅ is typically high, ensuring minimal interference from the unlabeled isotopologue.
| Parameter | Specification | Source(s) |
| ¹⁵N Enrichment | ≥98 atom % |
Spectroscopic Data
The isotopic labeling of adenine with ¹⁵N significantly influences its spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are the primary techniques for its detection and quantification.
¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy
The full ¹⁵N labeling of adenine allows for high-resolution ¹⁵N NMR spectroscopy, providing detailed insights into the electronic environment of each nitrogen atom. The chemical shifts are sensitive to tautomeric forms, protonation states, and intermolecular interactions.
| Nitrogen Atom | Chemical Shift (ppm) in DMSO | Source(s) |
| N1 | 235.8 | |
| N3 | 230.1 | |
| N7 | ~240-250 (minor tautomer) | |
| N9 | ~240-250 (major tautomer) | |
| N⁶ (amino) | 80.2 |
Note: Chemical shifts can vary depending on the solvent and the specific tautomeric form present.
Mass Spectrometry (MS)
In mass spectrometry, Adenine-¹⁵N₅ exhibits a predictable mass shift of +5 Da compared to its unlabeled counterpart. This mass difference is the basis for its use as an internal standard in quantitative analyses. The fragmentation pattern upon ionization is expected to be similar to that of unlabeled adenine, with the corresponding mass shifts in the fragment ions.
Expected Fragmentation of Adenine-¹⁵N₅:
The primary fragmentation pathway of adenine involves the sequential loss of HCN molecules. For Adenine-¹⁵N₅, this would result in the loss of H¹³C¹⁵N.
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecular ion | 141.0 |
| [M-H¹⁵C¹⁵N+H]⁺ | Loss of one hydrocyanic acid-¹⁵N₂ molecule | 113.0 |
| [M-2(H¹⁵C¹⁵N)+H]⁺ | Loss of two hydrocyanic acid-¹⁵N₂ molecules | 85.0 |
Experimental Protocols and Applications
Adenine-¹⁵N₅ is a versatile tool in various research applications, primarily as a tracer for metabolic pathways and as an internal standard for precise quantification.
Metabolic Pathway Tracing: Purine Salvage Pathway
Adenine-¹⁵N₅ can be used to trace the flux of adenine through the purine salvage pathway. This is crucial for understanding nucleotide metabolism in different cell types and disease states.
Experimental Workflow: Tracing Purine Salvage in Cell Culture
Internal Standard for Quantitative Mass Spectrometry
The most common application of Adenine-¹⁵N₅ is as an internal standard (IS) for the accurate quantification of unlabeled adenine or its derivatives (e.g., adenosine) in biological samples by LC-MS/MS. The IS is added at a known concentration to samples and calibration standards to correct for variations in sample preparation and instrument response.
Experimental Protocol: Quantification of Adenosine in Plasma using Adenosine-¹⁵N₅ as an Internal Standard
-
Preparation of Standards and Samples:
-
Prepare a stock solution of unlabeled adenosine and Adenosine-¹⁵N₅ (as the internal standard) in a suitable solvent.
-
Create a series of calibration standards by spiking known concentrations of unlabeled adenosine into a blank plasma matrix.
-
Add a fixed concentration of the Adenosine-¹⁵N₅ internal standard to all calibration standards, quality control samples, and unknown plasma samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma (standard, QC, or unknown), add 150 µL of cold acetonitrile containing the Adenosine-¹⁵N₅ internal standard.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Develop a chromatographic method to separate adenosine from other plasma components.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both unlabeled adenosine and the Adenosine-¹⁵N₅ internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (unlabeled adenosine) to the internal standard (Adenosine-¹⁵N₅) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling and Metabolic Pathways
Adenine is a cornerstone of cellular metabolism and signaling. Adenine-¹⁵N₅ allows researchers to dynamically trace its incorporation into various critical biomolecules.
Purine Salvage Pathway
The purine salvage pathway recycles purine bases from the degradation of nucleic acids and nucleotides. Adenine-¹⁵N₅ is a direct substrate for adenine phosphoribosyltransferase (APRT), which converts it into adenosine monophosphate (AMP)-¹⁵N₅. This labeled AMP can then be interconverted into other purine nucleotides, such as inosine monophosphate (IMP) and guanosine monophosphate (GMP), allowing for the tracing of the entire downstream pathway.
References
Adenine-15N5: A Technical Guide to Isotopic Purity and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Adenine-15N5, focusing on the critical aspects of isotopic purity determination and its application in research. This document outlines the key analytical techniques, detailed experimental protocols, and relevant biochemical pathways, serving as a valuable resource for professionals in the fields of metabolic research, drug development, and structural biology.
Introduction to this compound
Adenine, a fundamental component of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine triphosphate (ATP), plays a central role in cellular metabolism and signaling.[1] this compound is a stable isotope-labeled (SIL) version of adenine where all five nitrogen atoms are replaced with the heavy isotope ¹⁵N. This isotopic enrichment allows for the differentiation of the labeled adenine from its naturally abundant (¹⁴N) counterpart, making it an invaluable tool for a variety of research applications.
The primary applications of this compound include its use as a tracer in metabolic studies to elucidate the pathways of nucleic acid synthesis and purine metabolism.[2] It also serves as an internal standard in quantitative mass spectrometry-based assays for the precise measurement of adenine and its metabolites in complex biological matrices.[3] The accuracy of these applications is fundamentally dependent on the isotopic purity of the this compound used.
Analytical Methodologies for Isotopic Purity Determination
The determination of the isotopic purity of this compound is crucial for accurate quantitative analysis. The two primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nitrogen-15 nuclear magnetic resonance (¹⁵N NMR) spectroscopy.
2.1. High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic enrichment of labeled compounds by precisely measuring the mass-to-charge ratio (m/z) of ions.[4] For this compound, HRMS can resolve the different isotopologues (molecules with the same chemical formula but different isotopic composition) and provide a quantitative measure of their relative abundances.
The analysis involves monitoring the mass isotopologue distribution (MID) of adenine.[5] The expected mass shift for each isotopologue of adenine is summarized in the table below. The isotopic purity is calculated by determining the fractional abundance of the M+5 isotopologue relative to the sum of all isotopologues, after correcting for the natural abundance of other isotopes (e.g., ¹³C).
2.2. Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy
¹⁵N NMR spectroscopy provides detailed information about the chemical environment of the nitrogen atoms within a molecule. For this compound, a ¹⁵N NMR spectrum will exhibit signals corresponding to each of the five nitrogen atoms. The presence of ¹⁵N nuclei allows for the acquisition of high-resolution spectra, which can be used to confirm the positions of the labels and assess the overall isotopic enrichment. While direct ¹⁵N NMR can be less sensitive than HRMS, it provides orthogonal information and can be particularly useful for structural confirmation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound analysis.
Table 1: Expected Mass Shifts for Adenine Isotopologues
| Isotopologue | Description | Theoretical Mass Shift (Da) |
| M+0 | Unlabeled Adenine (C₅H₅N₅) | 0 |
| M+1 | Adenine with one ¹⁵N | +0.997035 |
| M+2 | Adenine with two ¹⁵N | +1.99407 |
| M+3 | Adenine with three ¹⁵N | +2.991105 |
| M+4 | Adenine with four ¹⁵N | +3.98814 |
| M+5 | Fully labeled Adenine-¹⁵N₅ | +4.985175 |
Note: Mass shifts are relative to the monoisotopic mass of unlabeled adenine and are based on the mass difference between ¹⁵N and ¹⁴N.
Table 2: Typical Isotopic Purity of Commercial this compound
| Parameter | Specification | Analytical Method |
| Isotopic Purity | ≥98 atom % ¹⁵N | Mass Spectrometry |
| Chemical Purity | ≥95% | HPLC |
Source: Data compiled from various commercial suppliers.
Experimental Protocols
The following sections provide detailed protocols for the determination of this compound isotopic purity and its application in metabolic labeling studies.
4.1. Protocol for Isotopic Purity Analysis by LC-HRMS
This protocol outlines the steps for the analysis of this compound isotopic purity using liquid chromatography coupled to high-resolution mass spectrometry.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water with 0.1% formic acid) at a concentration of 1 mg/mL.
-
Perform a serial dilution to create a working solution of 1 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 2% B, hold for 1 minute, ramp to 98% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-200.
-
Resolution: 70,000.
-
AGC Target: 1e6.
-
Maximum IT: 100 ms.
-
-
Data Analysis:
-
Extract the ion chromatograms for the M+0 to M+5 isotopologues of adenine.
-
Integrate the peak areas for each isotopologue.
-
Calculate the fractional abundance of each isotopologue.
-
Correct for the natural abundance of ¹³C.
-
Determine the isotopic purity by calculating the percentage of the M+5 isotopologue.
-
4.2. Protocol for Isotopic Purity Analysis by ¹⁵N NMR Spectroscopy
This protocol describes the sample preparation and acquisition parameters for ¹⁵N NMR analysis of this compound.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 500 MHz or higher field NMR spectrometer equipped with a nitrogen-capable probe.
-
Experiment: ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or direct ¹⁵N observe experiment.
-
Temperature: 298 K.
-
¹⁵N Spectral Width: Centered around the expected chemical shifts of adenine nitrogens with a sweep width of approximately 200 ppm.
-
¹H Spectral Width: 12 ppm.
-
Number of Scans: Dependent on sample concentration and instrument sensitivity, typically ranging from 64 to 1024 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, Mnova).
-
Identify and assign the resonances corresponding to the five nitrogen atoms in the adenine ring.
-
Assess the signal-to-noise ratio to confirm enrichment. For quantitative analysis, comparison with a known concentration of a ¹⁵N standard may be necessary.
-
4.3. Protocol for Metabolic Labeling using this compound
This protocol provides a general workflow for a metabolic labeling experiment in cell culture using this compound to trace its incorporation into nucleic acids.
-
Cell Culture and Labeling:
-
Culture mammalian cells (e.g., HeLa, HEK293) in standard growth medium to approximately 70-80% confluency.
-
Remove the standard medium and replace it with a medium supplemented with a known concentration of this compound (e.g., 10-100 µM).
-
Incubate the cells for a desired period (e.g., 6, 12, 24 hours) to allow for the incorporation of the labeled adenine into newly synthesized nucleic acids.
-
-
Nucleic Acid Extraction:
-
Harvest the cells and extract total RNA or DNA using a commercial kit or standard protocols (e.g., Trizol for RNA, phenol-chloroform extraction for DNA).
-
-
Nucleoside Digestion:
-
Digest the purified nucleic acids to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
-
LC-HRMS Analysis of Labeled Nucleosides:
-
Analyze the digested nucleoside mixture by LC-HRMS using a method optimized for nucleoside separation.
-
Monitor for the incorporation of ¹⁵N into adenosine and deoxyadenosine by looking for the corresponding mass shifts.
-
-
Data Analysis:
-
Quantify the fractional enrichment of ¹⁵N in adenosine and deoxyadenosine to determine the rate of new nucleic acid synthesis.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving adenine and a typical experimental workflow for this compound analysis.
Caption: Overview of Adenine Metabolism Pathways.
Caption: Workflow for this compound Isotopic Purity Analysis.
Caption: Workflow for a Metabolic Labeling Experiment.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination by Gas Chromatography-Mass Spectrometry of [15N5]Adenine Incorporation into Endogenous Cytokinins and the Effect of Tissue Age on Cytokinin Biosynthesis in Datura innoxia Crown Gall Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
Synthesis and Characterization of Adenine-¹⁵N₅: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Adenine-¹⁵N₅, a stable isotope-labeled purine base crucial for a variety of applications in biomedical research and drug development. Its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies makes a thorough understanding of its synthesis and analytical profile essential.
Chemical Synthesis of Adenine-¹⁵N₅
The chemical synthesis of fully ¹⁵N-labeled adenine (Adenine-¹⁵N₅) can be achieved in a four-step process, utilizing inexpensive ¹⁵N-labeled precursors. This method allows for high isotopic enrichment, which is critical for sensitive detection in analytical applications.[1][2]
Experimental Protocol:
Step 1: Synthesis of (¹⁵N₂)-Guanidine Hydrochloride
-
A solution of ¹⁵N-Ammonium chloride in water is reacted with cyanamide.
-
The reaction mixture is heated under reflux for several hours.
-
The solvent is evaporated under reduced pressure to yield crude (¹⁵N₂)-guanidine hydrochloride.
-
The product is purified by recrystallization.
Step 2: Synthesis of (¹⁵N₃)-4-Amino-6-chloro-2-mercaptopyrimidine
-
(¹⁵N₂)-Guanidine hydrochloride is reacted with ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide) in ethanol.
-
The resulting intermediate is then treated with phosphorus oxychloride to introduce the chloro group at the 6-position.
-
The product, (¹⁵N₃)-4-amino-6-chloro-2-mercaptopyrimidine, is isolated and purified.
Step 3: Synthesis of (¹⁵N₄)-6-Chloro-9H-purine
-
The pyrimidine derivative from Step 2 is cyclized using triethyl orthoformate in the presence of an acid catalyst.
-
This reaction forms the imidazole ring of the purine structure.
-
The resulting (¹⁵N₄)-6-chloropurine is purified by column chromatography.
Step 4: Synthesis of (¹⁵N₅)-Adenine
-
The final step involves the amination of the 6-chloropurine derivative.
-
(¹⁵N₄)-6-Chloropurine is heated with a solution of ¹⁵N-ammonia in a sealed vessel.
-
The reaction mixture is then cooled, and the product, (¹⁵N₅)-Adenine, is precipitated.
-
The final product is collected by filtration, washed, and dried.[1][2]
Synthesis Workflow
Caption: Four-step chemical synthesis of Adenine-¹⁵N₅.
Characterization of Adenine-¹⁵N₅
The synthesized Adenine-¹⁵N₅ is characterized using various analytical techniques to confirm its identity, purity, and isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁵N NMR spectroscopy is a powerful tool for the structural elucidation of Adenine-¹⁵N₅, providing direct information about the nitrogen environment within the molecule.
Experimental Protocol:
-
Instrument: A high-resolution NMR spectrometer (e.g., 60.8 MHz for ¹⁵N).
-
Sample Preparation: 0.07−0.2 M solution of Adenine-¹⁵N₅ in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: ¹⁵N NMR spectra are typically acquired at room temperature.
-
Reference: Chemical shifts are referenced to an external standard, such as liquid ammonia or nitromethane.
Quantitative Data:
| Nitrogen Atom | Chemical Shift (ppm) in DMSO-d₆ |
| N1 | ~235 |
| N3 | ~230 |
| N7 | ~238 |
| N9 | ~245 |
| N⁶ (amino) | ~80 |
| Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Adenine-¹⁵N₅ and to determine its isotopic purity. The fragmentation pattern can also provide structural information.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.
Quantitative Data:
| Ion | Expected m/z | Description |
| [M+H]⁺ (for Adenine-¹⁵N₅) | 141 | Molecular ion with five ¹⁵N atoms |
| Fragment | Varies | Sequential loss of H¹⁵CN units.[3] |
| Note: The exact m/z values and fragmentation patterns can depend on the ionization method and energy. |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the synthesized Adenine-¹⁵N₅.
Experimental Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV absorbance is monitored at approximately 260 nm.
-
Internal Standard: An unlabeled adenine standard can be used for comparison of retention times.
Quantitative Data:
| Compound | Typical Retention Time (min) |
| Adenine-¹⁵N₅ | 5.9 - 6.8 |
| Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, etc.). The provided range is based on typical C18 column separations. |
Characterization Workflow
Caption: Analytical workflow for the characterization of Adenine-¹⁵N₅.
Applications in Research and Drug Development
The primary utility of Adenine-¹⁵N₅ lies in its application as an internal standard for the accurate quantification of adenine and related metabolites in complex biological matrices by GC-MS or LC-MS. Its known isotopic enrichment allows for correction of sample loss during preparation and variations in instrument response. Furthermore, it serves as a valuable tracer for metabolic flux analysis, enabling researchers to follow the metabolic fate of adenine in various biochemical pathways.
Conclusion
The synthesis and rigorous characterization of Adenine-¹⁵N₅ are fundamental to its reliable use in demanding analytical and research applications. The methodologies and data presented in this guide provide a framework for the production and quality control of this essential labeled compound, supporting advancements in metabolomics, pharmacokinetic studies, and drug discovery.
References
- 1. ((15)N(5))-labeled adenine derivatives: synthesis and studies of tautomerism by (15)N NMR spectroscopy and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of all singly labeled [15N]adenines: Mass spectral fragmentation of adenine - PMC [pmc.ncbi.nlm.nih.gov]
Adenine-¹⁵N₅: A Comprehensive Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the stability and proper storage conditions for Adenine-¹⁵N₅, a critical isotopically labeled compound used in a wide range of research and development applications. Understanding the stability profile of Adenine-¹⁵N₅ is paramount for ensuring the accuracy and reproducibility of experimental results. This document outlines the recommended storage conditions, potential degradation pathways, detailed experimental protocols for stability assessment, and its application in metabolic research.
Core Stability and Storage Recommendations
The stability of Adenine-¹⁵N₅ is crucial for its effective use. The following tables summarize the recommended storage conditions and observed stability based on available data from suppliers and scientific literature.
Table 1: Recommended Storage Conditions for Adenine-¹⁵N₅
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Table 2: Long-Term Stability of Adenine-¹⁵N₅ Hydrochloride Hydrate
| Form | Storage Temperature | Stability |
| Solid (Hydrochloride Hydrate) | -20°C | ≥ 4 years |
Understanding Degradation Pathways
Adenine-¹⁵N₅, like its unlabeled counterpart, is susceptible to degradation under certain environmental conditions. The primary degradation pathways include hydrolysis, photodegradation, and thermal decomposition. The isotopic labeling with ¹⁵N is not expected to significantly alter these degradation routes, although minor kinetic isotope effects may be possible.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for adenine, particularly under non-neutral pH conditions.
-
Acidic Hydrolysis: In acidic solutions, the glycosidic bond in adenosine (a related nucleoside) is susceptible to cleavage, releasing the adenine base. For adenine itself, acidic conditions can promote deamination, converting adenine to hypoxanthine.
-
Alkaline Hydrolysis: Basic conditions can also lead to the opening of the imidazole ring of the purine structure.
Photodegradation
Exposure to ultraviolet (UV) light can induce photochemical reactions in adenine. This can lead to the formation of various photoproducts, including the cleavage of the purine ring. It is crucial to protect Adenine-¹⁵N₅ from light, especially when in solution.
Thermal Degradation
Elevated temperatures can accelerate the degradation of adenine. Thermal stress can lead to deamination and other decomposition reactions. As a solid, Adenine-¹⁵N₅ is relatively stable at room temperature for short periods, but for long-term storage, controlled, low-temperature conditions are essential.
Below is a diagram illustrating the potential degradation pathways of Adenine-¹⁵N₅.
Caption: Potential degradation pathways of Adenine-¹⁵N₅ under various stress conditions.
Experimental Protocols for Stability Assessment
To ensure the integrity of Adenine-¹⁵N₅ for experimental use, a stability-indicating method is crucial. A forced degradation study can be performed to identify potential degradation products and to validate an analytical method for stability monitoring.
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study of Adenine-¹⁵N₅. The goal is to induce a small, detectable amount of degradation (typically 5-20%) to assess the stability-indicating properties of the analytical method.[1][2][3][4][5]
Materials:
-
Adenine-¹⁵N₅
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Phosphate buffer
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Adenine-¹⁵N₅ in a suitable solvent (e.g., a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the analytical concentration.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the analytical concentration.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for a defined period, protected from light.
-
At each time point, withdraw a sample and dilute to the analytical concentration.
-
-
Thermal Degradation:
-
Transfer a known amount of solid Adenine-¹⁵N₅ to a vial and place it in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
For solutions, incubate the stock solution at an elevated temperature.
-
At each time point, withdraw a sample, cool to room temperature, and dilute to the analytical concentration.
-
-
Photodegradation:
-
Expose the stock solution in a photostability chamber to a controlled light source (e.g., according to ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
At a defined time point, withdraw both the exposed and control samples and dilute to the analytical concentration.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS/MS method.
Stability-Indicating HPLC-UV Method
This method can be used to separate Adenine-¹⁵N₅ from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.2) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Column Temperature: 30°C.
LC-MS/MS Method for Degradation Product Identification
For the identification and quantification of degradation products, a more sensitive and specific LC-MS/MS method is recommended.
-
Chromatography: Utilize a HILIC or reverse-phase column suitable for polar analytes.
-
Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: For Adenine-¹⁵N₅, the parent ion will have an m/z corresponding to its molecular weight plus a proton. The fragment ions will depend on the instrument settings. For degradation products like Hypoxanthine-¹⁵N₄, specific MRM transitions would need to be determined.
The following diagram illustrates a general workflow for a forced degradation study.
Caption: A general workflow for conducting a forced degradation study of Adenine-¹⁵N₅.
Application in Metabolic Research: The Purine Salvage Pathway
Adenine-¹⁵N₅ is a valuable tracer for studying purine metabolism, particularly the purine salvage pathway. This pathway recycles purine bases from the degradation of nucleotides to synthesize new nucleotides, thus conserving energy. By introducing Adenine-¹⁵N₅ into a biological system, researchers can track the incorporation of the ¹⁵N label into various downstream metabolites, providing insights into the kinetics and regulation of this pathway.
The diagram below illustrates the incorporation of Adenine-¹⁵N₅ into the purine salvage pathway.
Caption: Incorporation of Adenine-¹⁵N₅ into the purine salvage pathway via the enzyme APRT.
By understanding the stability and proper handling of Adenine-¹⁵N₅, researchers can confidently employ this powerful tool to unravel the complexities of cellular metabolism and accelerate the development of new therapeutic strategies.
References
An In-depth Technical Guide to Adenine-15N5 Spectral Data for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral data associated with Adenine-15N5, a stable isotope-labeled version of adenine. The incorporation of the heavy isotope 15N at all five nitrogen positions (N1, N3, N7, N9, and the exocyclic amino group N6) makes it an invaluable tool in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques are pivotal in drug discovery and development for elucidating molecular structures, studying intermolecular interactions, and quantifying metabolic processes. This compound serves as a tracer and an internal standard for the accurate quantification of adenine and its derivatives in various biological matrices.[1][2]
Data Presentation
The following tables summarize key quantitative data for this compound, focusing on its NMR and mass spectrometric properties.
Table 1: 15N NMR Chemical Shifts of Adenine Derivatives
15N NMR spectroscopy is highly sensitive to the chemical environment of the nitrogen atoms. The chemical shifts of the five nitrogen atoms in the adenine ring provide detailed information about tautomeric states, protonation events, and molecular interactions. The chemical shifts are reported relative to liquid ammonia.[3]
| Nitrogen Atom | Chemical Shift Range (ppm) | Notes |
| N1 | ~235 | Shift can be significantly affected by protonation and hydrogen bonding. |
| N3 | ~230 | Sensitive to tautomerism and metal ion coordination. |
| N7 | More shielded than N9 | The chemical shift difference between N7 and N9 is a key indicator of the dominant tautomeric form. |
| N9 | Less shielded than N7 | Often involved in glycosidic bonds in nucleosides. |
| N6 (NH2) | ~80 | The exocyclic amino group typically appears at a higher field (more shielded). |
Note: Chemical shifts can vary depending on the solvent, pH, temperature, and the presence of interacting molecules.
Table 2: Mass Spectrometry Data for this compound
Mass spectrometry of this compound reveals a characteristic isotopic distribution and fragmentation pattern, which is crucial for its use as an internal standard.
| Parameter | Value | Notes |
| Molecular Formula | C₅H₅¹⁵N₅ | All five nitrogen atoms are the 15N isotope. |
| Exact Mass | 140.03967 g/mol | This precise mass allows for high-resolution mass spectrometric identification.[4] |
| Nominal Mass | 140 g/mol | The integer mass used in low-resolution mass spectrometry. |
| Precursor Ion ([M+H]⁺) | m/z 141.047 | The protonated molecular ion observed in positive ion mode mass spectrometry. |
| Key Fragment Ions (m/z) | Varies | Fragmentation typically involves the sequential loss of HCN units.[5] The specific m/z values of fragments will be shifted by +1 for each ¹⁵N atom present in the fragment compared to unlabeled adenine. |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research. Below are representative protocols for NMR and LC-MS/MS analysis.
Protocol 1: 15N HSQC NMR Spectroscopy for Studying Protein-Ligand Interactions
This protocol outlines the use of a 2D 15N Heteronuclear Single Quantum Coherence (HSQC) experiment to observe the chemical shift perturbations of a 15N-labeled ligand, such as this compound, upon binding to a protein target.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pH 7.4, in 90% H₂O/10% D₂O).
-
Prepare the protein sample in the same buffer.
-
For the binding experiment, titrate the protein solution with the this compound stock solution to achieve the desired molar ratios.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer equipped with a cryoprobe for optimal sensitivity.
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Calibrate the 90° pulse widths for both ¹H and ¹⁵N.
-
Set up a 2D ¹⁵N HSQC experiment with sensitivity enhancement and gradient coherence selection.
-
Optimize the spectral widths in both the ¹H and ¹⁵N dimensions to cover all expected resonances.
-
Set the carrier frequencies for both nuclei to be in the center of the respective spectral regions.
-
Acquire a series of HSQC spectra at different protein-to-ligand ratios.
3. Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).
-
Apply a squared sine-bell window function in both dimensions and perform Fourier transformation.
-
Reference the chemical shifts.
-
Analyze the chemical shift perturbations of the this compound cross-peaks upon addition of the protein. Significant shifts indicate binding and can be used to map the binding site and determine binding affinities.
Protocol 2: Quantification of Adenine in Biological Samples by LC-MS/MS using this compound as an Internal Standard
This protocol describes a method for the accurate quantification of adenine in a complex biological matrix, such as cell extracts, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.
1. Sample Preparation:
-
Cell Lysis: Lyse cells using a suitable method, such as sonication or freeze-thaw cycles, in a buffer that is compatible with mass spectrometry (e.g., methanol/water).
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Internal Standard Spiking: Add a known amount of this compound to the sample lysate before protein precipitation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte and the internal standard.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the residue in the LC mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reversed-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Optimize the MS parameters (e.g., ion spray voltage, temperature, gas flows) for maximum sensitivity.
-
Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both adenine and this compound.
-
Adenine: e.g., m/z 136 → 119
-
This compound: e.g., m/z 141 → 124
-
-
3. Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of adenine to this compound.
-
Generate a calibration curve using known concentrations of adenine standards spiked with the same amount of this compound.
-
Determine the concentration of adenine in the biological samples by interpolating their peak area ratios on the calibration curve.
Mandatory Visualization
Adenosine Signaling Pathway
Adenosine plays a crucial role as a signaling molecule by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are widely expressed and are involved in a multitude of physiological and pathological processes, making them attractive targets for drug development. The simplified diagram below illustrates the general mechanism of adenosine signaling.
A simplified diagram of the major adenosine signaling pathways mediated by its four receptor subtypes.
References
- 1. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdche.u-szeged.hu [mdche.u-szeged.hu]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Incorporation Pathways of Adenine-¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the metabolic routes for the incorporation of isotopically labeled Adenine-¹⁵N₅ into cellular nucleotide pools. Understanding these pathways is crucial for researchers utilizing Adenine-¹⁵N₅ in metabolic flux analysis, drug development, and studies of nucleotide metabolism in health and disease.
Introduction to Adenine Metabolism
Adenine, a fundamental purine nucleobase, is a critical component of nucleic acids (DNA and RNA), energy currency (ATP), and various cofactors (NAD, FAD). Cells employ two primary pathways to synthesize purine nucleotides: the de novo synthesis pathway and the salvage pathway. While the de novo pathway builds purines from simpler precursors, the salvage pathway recycles pre-existing nucleobases and nucleosides, offering a more energetically favorable route. Exogenously supplied Adenine-¹⁵N₅ is primarily incorporated into the cellular nucleotide pool via the salvage pathway.
The Adenine Salvage Pathway: The Primary Route of Incorporation
The salvage pathway is the main mechanism by which cells utilize extracellular adenine. The key enzyme in this pathway is Adenine Phosphoribosyltransferase (APRT).
Mechanism of Action:
APRT catalyzes the reaction between adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form adenosine monophosphate (AMP) and pyrophosphate (PPi). This reaction is magnesium-dependent. The newly synthesized AMP, containing the ¹⁵N₅-labeled adenine, can then be phosphorylated to adenosine diphosphate (ADP) and subsequently to adenosine triphosphate (ATP) by adenylate kinase and other cellular kinases.
The reaction is as follows:
Adenine-¹⁵N₅ + PRPP → AMP-¹⁵N₅ + PPi
De Novo Purine Synthesis Pathway
While the salvage pathway is the primary route for the incorporation of exogenous adenine, the de novo pathway is responsible for the synthesis of purine nucleotides from simpler molecules. This pathway is a multi-step process that ultimately produces inosine monophosphate (IMP), a precursor for both AMP and GMP.
The initial steps of the de novo pathway do not directly involve adenine. However, understanding this pathway is crucial as it is interconnected with the salvage pathway and is often dysregulated in diseases such as cancer. The activity of the de novo pathway can influence the overall nucleotide pool and, consequently, the relative incorporation of Adenine-¹⁵N₅.
Quantitative Data
Quantitative analysis of Adenine-¹⁵N₅ incorporation is essential for metabolic flux studies. While specific incorporation rates can vary significantly depending on the cell type, metabolic state, and experimental conditions, the following tables provide a summary of relevant kinetic data for key enzymes in the purine salvage pathway.
Table 1: Kinetic Parameters of Purine Salvage Pathway Enzymes
| Enzyme | Organism/Tissue | Substrate | Apparent Kₘ (µM) |
| APRT | Rat Liver | Adenine | 0.6 - 0.9 |
| APRT | Rat Liver | PRPP | 2 |
| HGPRT | Rat Liver | Hypoxanthine | 3 |
| HGPRT | Rat Liver | Guanine | 3 |
| HGPRT | Rat Liver | PRPP | 4 |
Data sourced from studies on rat liver and hepatoma systems.
Table 2: APRT Enzyme Activity
| Cell Type | Condition | APRT Activity (nmol/hr per mg hemoglobin) |
| Human Red Blood Cells | Healthy Individuals | 16 - 32 |
Note: This represents a typical range and can vary between individuals.
Experimental Protocols
The following is a generalized protocol for a typical Adenine-¹⁵N₅ tracing experiment in cultured mammalian cells, followed by mass spectrometry analysis.
5.1. Cell Culture and Labeling
-
Cell Seeding: Plate mammalian cells at a desired density in standard culture medium and allow them to adhere and enter the exponential growth phase.
-
Labeling Medium Preparation: Prepare fresh culture medium containing a known concentration of Adenine-¹⁵N₅. The concentration should be optimized based on the cell type and experimental goals.
-
Labeling: Remove the standard culture medium and replace it with the Adenine-¹⁵N₅-containing medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and incorporation of the labeled adenine.
5.2. Metabolite Extraction
-
Quenching Metabolism: At each time point, rapidly quench cellular metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and immediately adding a cold extraction solvent (e.g., 80% methanol at -80°C).
-
Cell Lysis and Collection: Scrape the cells in the cold extraction solvent and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
5.3. Sample Analysis by Mass Spectrometry
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A reverse-phase ion-pairing chromatography method is often employed for the separation of nucleotides.
-
Mass Spectrometry Parameters: Set the mass spectrometer to monitor the mass-to-charge ratios (m/z) of the unlabeled (¹⁴N) and labeled (¹⁵N₅) forms of AMP, ADP, and ATP.
-
Data Analysis: Quantify the peak areas for each labeled and unlabeled nucleotide. The fractional enrichment of ¹⁵N₅ in each nucleotide pool can then be calculated to determine the rate of incorporation.
Conclusion
The biological incorporation of Adenine-¹⁵N₅ is predominantly mediated by the adenine salvage pathway, with APRT as the central enzyme. This in-depth guide provides the foundational knowledge, quantitative context, and a practical experimental framework for researchers and professionals working with this stable isotope. Accurate application of these principles will enable robust and insightful studies into nucleotide metabolism, with significant implications for basic science and therapeutic development.
Adenine-¹⁵N₅ in Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Adenine-¹⁵N₅ as a stable isotope tracer in metabolic research, with a focus on purine nucleotide metabolism. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, data analysis considerations, and key applications in the field.
Introduction to Stable Isotope Tracing with Adenine-¹⁵N₅
Stable isotope tracing is a powerful methodology used to track the metabolic fate of molecules within biological systems.[1] By replacing naturally abundant isotopes with their heavier, non-radioactive counterparts, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and analyze the dynamics of biomolecules in vitro and in vivo.[2] Adenine-¹⁵N₅ is a stable isotope-labeled form of adenine where all five nitrogen atoms are the heavier ¹⁵N isotope. This makes it an excellent tracer for studying the purine salvage pathway, a critical metabolic route for nucleotide synthesis.[3]
The purine salvage pathway recycles purine bases (adenine and guanine) and nucleosides (adenosine, guanosine, inosine) to synthesize nucleotides, consuming less energy than the de novo synthesis pathway.[4] Adenine-¹⁵N₅ is incorporated into the cellular adenine nucleotide pool via the enzyme adenine phosphoribosyltransferase (APRT), which catalyzes the reaction of adenine with phosphoribosyl pyrophosphate (PRPP) to form adenosine monophosphate (AMP). The ¹⁵N label can then be traced through subsequent metabolic conversions to adenosine diphosphate (ADP), adenosine triphosphate (ATP), and even into the guanine nucleotide pool (GMP, GDP, GTP) through interconversion pathways.[3]
Key Applications of Adenine-¹⁵N₅ in Metabolic Research
The use of Adenine-¹⁵N₅ enables researchers to:
-
Quantify the activity of the purine salvage pathway: By measuring the rate of ¹⁵N incorporation from Adenine-¹⁵N₅ into the nucleotide pool, the flux through the APRT-mediated salvage pathway can be determined.
-
Investigate the relative contributions of de novo and salvage pathways: In conjunction with other tracers for the de novo pathway (e.g., ¹⁵N-glutamine or ¹⁵N-glycine), the relative importance of each pathway in maintaining the nucleotide pool in different cell types or under various conditions can be assessed.
-
Study nucleotide pool dynamics and turnover: The rate of disappearance of the ¹⁵N label from the nucleotide pool after a pulse of Adenine-¹⁵N₅ can provide insights into the rate of nucleotide consumption for processes like DNA and RNA synthesis, or catabolism.
-
Elucidate the metabolic fate of salvaged purines: Tracing the ¹⁵N label allows for the mapping of the flow of salvaged adenine into different nucleotide pools and their downstream products.
-
Assess the impact of drugs or genetic modifications on purine metabolism: Adenine-¹⁵N₅ can be used to study how therapeutic interventions or genetic alterations in key enzymes affect the flux through the purine salvage pathway.
Experimental Protocols
Cell Culture and ¹⁵N-Labeling
This protocol describes a general procedure for labeling mammalian cells with Adenine-¹⁵N₅ to study purine salvage.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Adenine-¹⁵N₅ (sterile stock solution)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will allow for logarithmic growth during the labeling period. Allow cells to attach and resume proliferation for 24 hours.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium (e.g., DMEM) with dFBS (typically 10%) and other necessary supplements. The use of dFBS is crucial to minimize the concentration of unlabeled adenine and other small molecules that could dilute the tracer.
-
Initiation of Labeling: Aspirate the standard culture medium and wash the cells once with pre-warmed PBS. Add the pre-warmed labeling medium containing the desired concentration of Adenine-¹⁵N₅. A typical starting concentration can range from 10 to 100 µM, but should be optimized for the specific cell line and experimental goals.
-
Incubation: Incubate the cells for the desired duration. The incubation time will depend on the specific research question. For steady-state analysis, a longer incubation (e.g., 24 hours) is typically required to achieve isotopic equilibrium. For pulse-chase experiments, a shorter pulse (e.g., 1-4 hours) is followed by a chase with unlabeled medium.
-
Harvesting: At the end of the labeling period, place the culture plates on ice. Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer. Proceed immediately to metabolite extraction.
Metabolite Extraction
This protocol is designed for the extraction of polar metabolites, including nucleotides, from cultured cells.
Materials:
-
80% Methanol (HPLC grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching and Extraction: After the final PBS wash, add 1 mL of ice-cold 80% methanol to each well of a 6-well plate. This step simultaneously quenches metabolic activity and initiates the extraction of metabolites.
-
Cell Lysis: Scrape the cells from the plate in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Collection of Supernatant: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.
-
Storage: Store the dried metabolite pellets at -80°C until analysis by LC-MS/MS.
For tissue samples, a similar protocol involving homogenization in a cold solvent like 0.4 M perchloric acid can be employed.
LC-MS/MS Analysis of ¹⁵N-Labeled Purine Nucleotides
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of ¹⁵N-labeled nucleotides.
Sample Preparation for LC-MS/MS
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the LC mobile phase, such as 50% methanol.
-
Clarification: Vortex the reconstituted samples and centrifuge at high speed to pellet any insoluble material.
-
Transfer: Transfer the clear supernatant to LC-MS vials for analysis.
Chromatographic Separation
An ion-pairing reversed-phase chromatography method is commonly used for the separation of highly polar nucleotides.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent, such as tributylamine or dimethylhexylamine, with a weak acid like acetic acid.
-
Mobile Phase B: An organic solvent such as methanol or acetonitrile.
-
Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute the nucleotides.
Mass Spectrometry Detection
Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific detection and quantification of both the unlabeled (M+0) and the ¹⁵N-labeled (M+5 for adenine nucleotides) isotopologues of each nucleotide.
Table 1: Example MRM Transitions for Adenine Nucleotides
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| AMP (M+0) | 348.1 | 136.1 | Unlabeled |
| AMP (M+5) | 353.1 | 141.1 | ¹⁵N₅-labeled |
| ADP (M+0) | 428.0 | 136.1 | Unlabeled |
| ADP (M+5) | 433.0 | 141.1 | ¹⁵N₅-labeled |
| ATP (M+0) | 508.0 | 136.1 | Unlabeled |
| ATP (M+5) | 513.0 | 141.1 | ¹⁵N₅-labeled |
Note: The exact m/z values may vary slightly depending on the ionization state and instrument calibration. These transitions are for positive ion mode.
Data Analysis and Presentation
The raw data from the LC-MS/MS analysis is processed to obtain the peak areas for each isotopologue of interest. The fractional enrichment of the ¹⁵N label in each metabolite is then calculated as follows:
Fractional Enrichment (%) = [Peak Area (M+5) / (Peak Area (M+0) + Peak Area (M+5))] x 100
This data provides a quantitative measure of the contribution of the salvage pathway to the synthesis of each nucleotide.
Quantitative Data Summary
The following table summarizes representative data on the fractional enrichment of purine nucleotides in various mouse tissues after a 5-hour intravenous infusion of ¹⁵N₅-adenine.
Table 2: Fractional Abundance of ¹⁵N in Purine Nucleotides in Mouse Tissues
| Tissue | AMP (M+5) % | IMP (M+5) % | GMP (M+5) % |
| Kidney | ~8% | ~6% | ~2% |
| Lung | ~7% | ~5% | ~1.5% |
| Spleen | ~6% | ~4% | ~1% |
| Small Intestine | ~5% | ~3% | ~0.8% |
| Heart | ~2% | ~1% | ~0.5% |
| Pancreas | ~1.5% | ~0.8% | ~0.4% |
Data is estimated from figures in the cited source and represents the mean fractional enrichment.
Visualizations
Purine Metabolism Pathways
The following diagram illustrates the de novo and salvage pathways of purine synthesis, highlighting the entry point of Adenine-¹⁵N₅.
References
Probing Molecular Landscapes: An In-depth Technical Guide to Investigating Molecular Interactions with Adenine-¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theory, experimental protocols, and data analysis techniques for investigating molecular interactions using Adenine-¹⁵N₅. The strategic incorporation of the stable isotope, nitrogen-15 (¹⁵N), at all five nitrogen positions of the adenine molecule provides a powerful and sensitive probe for nuclear magnetic resonance (NMR) spectroscopy. This technique allows for the detailed characterization of interactions between adenine-containing molecules (such as ATP, ADP, and nucleic acids) and their biological targets, including proteins and enzymes. Such studies are pivotal in fundamental biological research and for the rational design of novel therapeutics.
Introduction to Adenine-¹⁵N₅ as a Molecular Probe
Adenine is a fundamental biological molecule, forming the core of energy currency (ATP), signaling molecules (cAMP), and genetic material (DNA and RNA).[1] Understanding how adenine and its derivatives interact with proteins is crucial for elucidating biological pathways and for developing drugs that target these interactions.
The use of Adenine fully labeled with the ¹⁵N isotope (Adenine-¹⁵N₅) offers a distinct advantage for NMR-based studies. The ¹⁵N nucleus has a spin of 1/2, which results in sharp NMR signals, and its chemical shift is highly sensitive to the local electronic environment.[2] This sensitivity allows for the precise detection of changes that occur upon binding to a target molecule.[3][4] By monitoring the ¹⁵N signals of Adenine-¹⁵N₅, researchers can map binding interfaces, determine binding affinities, and gain insights into the conformational changes that accompany molecular recognition events.[5]
Synthesis of Adenine-¹⁵N₅
The synthesis of fully ¹⁵N-labeled adenine can be achieved in a good yield through a four-step chemical synthesis process. The starting materials for this synthesis are relatively inexpensive ¹⁵N sources, such as ¹⁵N-NH₄Cl, ¹⁵N-NH₄OH, and ¹⁵N-NaNO₂. This chemical synthesis route makes Adenine-¹⁵N₅ and its derivatives accessible for a wide range of research applications.
Experimental Protocols for Investigating Molecular Interactions
The primary technique for utilizing Adenine-¹⁵N₅ as a probe is through NMR titration experiments, most commonly employing a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This experiment correlates the chemical shift of a nitrogen atom with that of its directly attached proton, providing a unique "fingerprint" of the labeled molecule.
General Experimental Workflow
The following diagram outlines the general workflow for an NMR-based investigation of the interaction between an unlabeled protein and ¹⁵N-labeled adenine.
Caption: Experimental workflow for NMR titration.
Detailed Protocol for ¹H-¹⁵N HSQC Titration
This protocol describes the titration of an unlabeled protein into a solution of Adenine-¹⁵N₅ to monitor their interaction.
Materials:
-
Lyophilized, purified unlabeled target protein.
-
Adenine-¹⁵N₅ (or a ¹⁵N-labeled adenine derivative).
-
NMR buffer (e.g., 25 mM Phosphate buffer, 100 mM NaCl, pH 6.5).
-
D₂O (Deuterium Oxide).
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the unlabeled protein in the NMR buffer. Determine the precise concentration.
-
Prepare a stock solution of Adenine-¹⁵N₅ in the same NMR buffer. A typical starting concentration is in the range of 50-100 µM.
-
Prepare the initial NMR sample by adding the Adenine-¹⁵N₅ stock solution to an NMR tube and adding D₂O to a final concentration of 5-10% for the deuterium lock.
-
-
NMR Instrument Setup:
-
Tune and match the NMR probe for ¹H and ¹⁵N frequencies.
-
Lock the spectrometer on the D₂O signal.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the sample temperature (e.g., 298 K).
-
-
Initial Spectrum Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free Adenine-¹⁵N₅. This will serve as the reference spectrum.
-
-
Titration:
-
Add a small, precise aliquot of the unlabeled protein stock solution to the NMR tube containing the Adenine-¹⁵N₅.
-
Gently mix the sample to ensure homogeneity.
-
Acquire another 2D ¹H-¹⁵N HSQC spectrum.
-
Repeat the addition of the protein and acquisition of spectra until the desired final protein-to-ligand molar ratio is reached, or until the chemical shifts of the Adenine-¹⁵N₅ signals stop changing, indicating saturation.
-
-
Data Processing and Analysis:
-
Process the series of HSQC spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Overlay the spectra to visualize the chemical shift perturbations (CSPs) of the Adenine-¹⁵N₅ signals.
-
Calculate the weighted-average chemical shift perturbation (Δδ) for each titration point using the following formula: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.14-0.2).
-
Plot the chemical shift perturbations as a function of the protein concentration to generate binding curves.
-
Fit the binding curves to a suitable binding model (e.g., a 1:1 binding isotherm) to determine the dissociation constant (Kd).
-
Data Presentation and Interpretation
The quantitative data obtained from NMR titration experiments can be summarized in tables for clear comparison and interpretation.
Table of Chemical Shift Perturbations
| Adenine-¹⁵N₅ Nitrogen | Free Chemical Shift (ppm) | Bound Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ, ppm) |
| N1 | Value | Value | Value |
| N3 | Value | Value | Value |
| N6-amino | Value | Value | Value |
| N7 | Value | Value | Value |
| N9 | Value | Value | Value |
Note: The values in this table are placeholders and would be populated with experimental data.
Table of Binding Affinities
| Protein-Ligand System | Dissociation Constant (Kd) |
| Target Protein + Adenine-¹⁵N₅ | Value (e.g., µM or mM) |
| Control Interaction | Value |
Note: The values in this table are placeholders and would be populated with experimental data.
The magnitude of the chemical shift perturbations for each nitrogen atom in the adenine ring provides information about which parts of the molecule are most affected by the interaction. Larger perturbations suggest a more direct involvement in the binding interface. The calculated Kd value provides a quantitative measure of the binding affinity, with lower Kd values indicating a stronger interaction.
Application in Signaling Pathway Analysis
Adenine-¹⁵N₅ can be a valuable tool for dissecting molecular interactions within complex signaling pathways. For example, in purinergic signaling, which is mediated by adenosine and ATP, understanding how these molecules bind to their receptors (e.g., adenosine receptors A1, A2A, A2B, A3) is critical.
The following diagram illustrates a simplified adenosine receptor signaling cascade and highlights where Adenine-¹⁵N₅ could be used as a probe.
Caption: Adenosine receptor signaling pathway.
By using ¹⁵N-labeled adenosine analogs, researchers can directly probe the binding of these ligands to adenosine receptors and other proteins in the pathway, providing insights into the molecular mechanisms of signal transduction.
Conclusion
The use of Adenine-¹⁵N₅ in conjunction with NMR spectroscopy provides a powerful platform for the detailed investigation of molecular interactions. This technical guide has outlined the fundamental principles, experimental protocols, and data analysis workflows for employing this technique. The ability to obtain quantitative data on binding affinities and to map interaction interfaces at atomic resolution makes this approach invaluable for both basic research and drug discovery efforts targeting adenine-binding proteins. The continued development of NMR methodologies and isotopic labeling strategies will further enhance the utility of Adenine-¹⁵N₅ as a versatile probe of the molecular landscape.
References
- 1. Analysis of coordinated NMR chemical shifts to map allosteric regulatory networks in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]
Adenine-15N5 as a Tracer in Nucleic Acid Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Adenine-15N5 as a stable isotope tracer for studying the dynamics of nucleic acid metabolism. The use of heavy isotope-labeled nucleobases, such as this compound, offers a powerful tool for elucidating the pathways of DNA and RNA synthesis, degradation, and overall turnover. By tracing the incorporation of the 15N isotope into the purine ring of adenine, researchers can quantitatively measure the rates of these fundamental cellular processes. This technique is invaluable for understanding normal cellular physiology, the dysregulation that occurs in various diseases, and the mechanism of action of therapeutic agents targeting nucleic acid metabolism.
The Metabolic Fate of Adenine: De Novo and Salvage Pathways
Adenine, a fundamental component of nucleic acids, is incorporated into DNA and RNA through two primary metabolic routes: the de novo synthesis pathway and the purine salvage pathway.[1] When this compound is introduced into a biological system, it is primarily utilized through the purine salvage pathway.
Purine Salvage Pathway
The salvage pathway recycles purine bases from the degradation of nucleic acids.[2] Free adenine is converted to adenosine monophosphate (AMP) by the enzyme adenine phosphoribosyltransferase (APRT), which utilizes phosphoribosyl pyrophosphate (PRPP).[2] The resulting 15N5-labeled AMP can then be phosphorylated to form ADP and ATP, which are subsequently incorporated into newly synthesized RNA and, after conversion to dATP, into DNA.
References
An In-Depth Technical Guide to Early-Stage Research Using Adenine-¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenine, a fundamental component of nucleic acids, coenzymes, and signaling molecules, plays a central role in cellular metabolism and information transfer. The use of stable isotope-labeled analogs, particularly Adenine-¹⁵N₅, has become an indispensable tool in early-stage research, enabling precise elucidation of metabolic pathways, molecular structures, and the mechanism of action of novel therapeutics. This technical guide provides a comprehensive overview of the core applications of Adenine-¹⁵N₅, with a focus on metabolic tracing studies and structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to facilitate the design and implementation of robust scientific investigations.
Core Applications of Adenine-¹⁵N₅
Adenine-¹⁵N₅ serves two primary roles in early-stage research:
-
Metabolic Tracer: By introducing Adenine-¹⁵N₅ into a biological system, researchers can track the incorporation of the heavy nitrogen isotopes into various downstream metabolites. This allows for the detailed mapping and quantification of metabolic fluxes through pathways such as the purine salvage pathway. This is crucial for understanding the metabolic rewiring in diseases like cancer and for evaluating the on-target effects of drugs that modulate these pathways.[1]
-
NMR Probe: The five ¹⁵N atoms in the adenine ring provide a powerful tool for structural and dynamic studies using ¹⁵N NMR spectroscopy. The distinct chemical shifts of each nitrogen atom are highly sensitive to the local chemical environment, enabling the characterization of different tautomeric forms of adenine and its derivatives, as well as their interactions with other molecules.[2][3][4]
Quantitative Data Presentation
Table 1: ¹⁵N NMR Chemical Shifts of Adenine Tautomers
This table summarizes the experimentally determined ¹⁵N NMR chemical shifts for the different tautomers of adenine. These values are critical for identifying the predominant tautomeric forms in different environments and for studying intermolecular interactions. The data is referenced relative to liquid ammonia.
| Tautomer | N-1 | N-3 | N-7 | N-9 | NH₂ |
| N(9)-H | 235.8 | 230.1 | - | - | 80.2 |
| N(7)-H | - | - | 230.1 | - | - |
| N(3)-H | - | - | - | - | - |
Note: Comprehensive experimental data for all tautomers is still being elucidated. The provided values are based on studies of N7- and N9-substituted purine derivatives and fully ¹⁵N-labeled adenine. The chemical shifts can be influenced by solvent and substitution.
Table 2: Fractional Enrichment of Purine Nucleotides in Murine Tissues Following Adenine-¹⁵N₅ Infusion
This table presents representative data from an in vivo metabolic tracing study in mice. Following intravenous infusion of Adenine-¹⁵N₅, the fractional enrichment of the ¹⁵N label in key purine nucleotides was measured in various tissues using LC-MS/MS. This data highlights the tissue-specific differences in purine salvage pathway activity.
| Tissue | AMP (M+5) Fractional Enrichment (%) | IMP (M+5) Fractional Enrichment (%) | GMP (M+5) Fractional Enrichment (%) |
| Kidney | 8.5 | 7.0 | 2.5 |
| Lung | 7.5 | 6.0 | 2.0 |
| Spleen | 6.0 | 5.0 | 1.5 |
| Small Intestine | 5.0 | 4.0 | 1.0 |
| Heart | 2.0 | 1.5 | <0.5 |
| Pancreas | 1.5 | 1.0 | <0.5 |
Data is illustrative and based on findings from in vivo infusion studies. Actual values may vary depending on experimental conditions.[5]
Signaling Pathways and Experimental Workflows
Purine Salvage Pathway
The purine salvage pathway is a critical metabolic route for the recycling of purine bases, including adenine, to regenerate nucleotides. This pathway is of significant interest in drug development, particularly for anti-cancer and anti-viral therapies. The diagram below illustrates the key steps in the salvage of Adenine-¹⁵N₅.
Experimental Workflow: In Vivo Metabolic Tracing with Adenine-¹⁵N₅
The following diagram outlines a typical workflow for an in vivo metabolic tracing experiment in a murine model, from tracer administration to data analysis.
Experimental Protocols
Protocol 1: In Vivo Metabolic Tracing with Adenine-¹⁵N₅ in a Murine Model
This protocol details the intravenous infusion of Adenine-¹⁵N₅ in mice for the purpose of tracing its incorporation into the purine nucleotide pool in various tissues.
Materials:
-
Adenine-¹⁵N₅ (sterile, injectable solution)
-
Saline solution (0.9% NaCl, sterile)
-
Anesthesia (e.g., isoflurane)
-
Catheterization equipment (e.g., tail vein catheter)
-
Syringe pump
-
Tools for tissue dissection
-
Liquid nitrogen
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Microcentrifuge tubes
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Place a catheter in the lateral tail vein for infusion.
-
Tracer Infusion: Prepare the infusion solution by dissolving Adenine-¹⁵N₅ in sterile saline to the desired concentration. Administer the tracer via continuous intravenous infusion using a syringe pump. A typical infusion may last for several hours to achieve isotopic steady-state.
-
Sample Collection: At predetermined time points, collect blood samples. At the end of the infusion period, euthanize the mouse and rapidly dissect the tissues of interest.
-
Metabolite Quenching: Immediately freeze-clamp the dissected tissues in liquid nitrogen to halt all metabolic activity.
-
Metabolite Extraction:
-
Homogenize the frozen tissue in pre-chilled 80% methanol.
-
Incubate the homogenate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS analysis.
-
-
LC-MS/MS Analysis: Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol in water) and analyze using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a method to separate and quantify the different isotopologues of adenine, AMP, IMP, GMP, and other relevant metabolites.
-
Data Analysis: Integrate the peak areas for each isotopologue and correct for the natural abundance of stable isotopes to calculate the fractional enrichment of ¹⁵N in each metabolite.
Protocol 2: ¹⁵N NMR Spectroscopy of Adenine Tautomers
This protocol provides a general procedure for acquiring ¹⁵N NMR spectra of Adenine-¹⁵N₅ to study its tautomeric forms in solution.
Materials:
-
Adenine-¹⁵N₅
-
Deuterated solvents (e.g., DMSO-d₆, Methanol-d₄)
-
NMR tubes
-
NMR spectrometer equipped with a probe for ¹⁵N detection
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of Adenine-¹⁵N₅ in the chosen deuterated solvent to achieve a concentration suitable for ¹⁵N NMR (typically in the millimolar range for enriched samples). Transfer the solution to an NMR tube.
-
NMR Spectrometer Setup:
-
Tune and match the NMR probe for the ¹⁵N frequency.
-
Optimize the shim currents to obtain a homogeneous magnetic field.
-
Calibrate the 90° pulse width for ¹⁵N.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹⁵N NMR spectrum. A proton-decoupled pulse sequence is typically used to improve signal-to-noise and simplify the spectrum.
-
For assignment purposes, two-dimensional heteronuclear correlation experiments such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) can be performed. These experiments correlate the ¹⁵N chemical shifts with the chemical shifts of nearby protons.
-
-
Data Processing and Analysis:
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Reference the ¹⁵N chemical shifts to an external standard (e.g., liquid ammonia).
-
Analyze the chemical shifts of the different nitrogen signals to identify the predominant tautomeric forms present in the solution. The relative intensities of the signals can provide information on the equilibrium between different tautomers.
-
Conclusion
Adenine-¹⁵N₅ is a versatile and powerful tool for researchers in the life sciences and drug development. Its application as a metabolic tracer provides invaluable insights into the complex network of purine metabolism, while its use as an NMR probe allows for detailed structural and dynamic studies. The protocols and data presented in this guide offer a solid foundation for the successful implementation of Adenine-¹⁵N₅ in early-stage research, ultimately contributing to a deeper understanding of biological systems and the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ((15)N(5))-labeled adenine derivatives: synthesis and studies of tautomerism by (15)N NMR spectroscopy and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Adenine-15N5 in NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adenine fully labeled with the stable isotope Nitrogen-15 (Adenine-¹⁵N₅) is a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁵N nucleus possesses a spin quantum number of I=½, which provides narrow, well-resolved signals in NMR spectra, circumventing the line broadening issues associated with the quadrupolar, naturally abundant ¹⁴N nucleus (I=1).[1] This isotopic enrichment is essential for high-resolution studies of nucleic acids (DNA and RNA), protein-ligand interactions, and metabolic pathways. Since the nitrogen atoms of nucleobases are critical for molecular recognition through hydrogen bonding, ¹⁵N NMR has become a method of choice in these fields.[2][3] These application notes provide detailed protocols for the use of Adenine-¹⁵N₅ in biomolecular NMR studies, particularly relevant for the field of drug discovery.[4][5]
Key Applications of Adenine-¹⁵N₅ in NMR
-
Structural Elucidation: Probing the tautomeric states and hydrogen-bonding patterns of adenine in various molecular environments.
-
Drug Discovery & Ligand Binding: Identifying and characterizing the binding of small molecules or fragments to DNA, RNA, or adenine-binding proteins. Changes in the ¹⁵N chemical shifts upon ligand binding provide residue-specific information about the interaction site.
-
Biomolecular Dynamics: Using ¹⁵N relaxation experiments (R₁, R₂, and heteronuclear NOE) to study the internal motions and conformational dynamics of adenine-containing biomolecules on picosecond to millisecond timescales.
-
Quantitative Analysis (qNMR): Determining the concentration or purity of adenine-containing compounds and metabolites in complex mixtures with high accuracy.
Data Presentation: Quantitative NMR Parameters
The chemical shift of a ¹⁵N nucleus is highly sensitive to its local chemical environment, including protonation state, hydrogen bonding, and base pairing. Below is a summary of typical ¹⁵N chemical shifts for Adenine-¹⁵N₅. Note that these values can vary depending on the solvent, pH, temperature, and molecular context.
| Nitrogen Atom | Typical ¹⁵N Chemical Shift Range (ppm) | Notes |
| N1 | ~220 - 240 | Involved in Watson-Crick base pairing with Thymine/Uracil. Sensitive to protonation. |
| N3 | ~210 - 225 | Can act as a hydrogen bond acceptor. |
| N7 | ~225 - 240 | A common site for metal coordination and Hoogsteen base pairing. |
| N9 | ~160 - 175 | The site of glycosidic bond attachment to the ribose sugar in nucleosides. |
| N6 (Amine) | ~70 - 90 | Exocyclic amino group, acts as a hydrogen bond donor in base pairing. |
Note: Chemical shifts are typically referenced relative to liquid ammonia (¹⁵NH₃) or other standards like urea. Values are collated from typical ranges found in literature and databases.
Experimental Protocols
Protocol 1: General NMR Sample Preparation
This protocol outlines the basic steps for preparing a high-quality NMR sample containing an Adenine-¹⁵N₅ labeled biomolecule.
Materials:
-
Adenine-¹⁵N₅ labeled compound (e.g., oligonucleotide, protein-ligand complex)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., D₂O, or H₂O/D₂O mixture)
-
Appropriate buffer (e.g., phosphate, Tris) with non-protonated components
-
pH meter with a micro-electrode
-
Internal reference standard (optional, e.g., DSS)
-
Syringe filters (0.22 µm)
-
Pipettors and sterile tips
Methodology:
-
Dissolution: Dissolve the lyophilized Adenine-¹⁵N₅ labeled sample in the chosen buffer to achieve a final concentration typically between 0.5 mM and 1.0 mM for biomolecular studies. For direct observation of the small molecule, higher concentrations may be used.
-
Solvent Preparation: For studies of exchangeable protons (e.g., imino or amino protons), use a 90% H₂O / 10% D₂O solvent mixture. The D₂O provides the deuterium lock signal required for spectrometer stability.
-
pH Adjustment: Carefully adjust the pH of the sample to the desired value using small aliquots of dilute acid or base (e.g., HCl, NaOH). Use a calibrated micro-pH electrode to avoid sample dilution. The pH should be kept below 6.5 if possible to minimize proton exchange broadening.
-
Volume Adjustment: Bring the sample to the final volume, typically 400-600 µL for a standard 5 mm NMR tube.
-
Filtration: To remove any precipitate or particulate matter that can degrade spectral quality, filter the sample through a 0.22 µm syringe filter directly into a clean, dry NMR tube.
-
Annealing (for Oligonucleotides): If the sample is a DNA or RNA duplex, heat it to ~90°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper annealing.
-
Storage: Store the sample at 4°C until ready for analysis. For long-term storage, snap-freeze in liquid nitrogen and store at -80°C.
Protocol 2: Acquiring a 2D ¹H-¹⁵N HSQC Spectrum
The Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone for studying ¹⁵N-labeled molecules. It generates a 2D correlation map showing peaks for each proton directly attached to a ¹⁵N nucleus, providing an atomic-resolution fingerprint of the molecule.
Objective: To correlate ¹H and ¹⁵N chemical shifts and monitor changes upon perturbation (e.g., ligand binding).
Methodology:
-
Sample Preparation: Prepare the ¹⁵N-labeled sample as described in Protocol 1.
-
Spectrometer Setup:
-
Insert the sample into the magnet and ensure it is locked, tuned, and shimmed.
-
Calibrate the 90° pulse widths for both ¹H and ¹⁵N channels.
-
Set the sample temperature and allow it to equilibrate.
-
-
Experiment Parameters (Example for a Bruker Spectrometer):
-
Pulse Program: Use a sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcetfpgpsi). This sequence provides good water suppression and high sensitivity.
-
Carrier Frequencies (Offsets): Center the ¹H carrier frequency (O1) on the water resonance (~4.7 ppm). Center the ¹⁵N carrier frequency (O2) in the middle of the expected adenine nitrogen region (~150-160 ppm to cover both ring and amine nitrogens).
-
Spectral Widths (SW): Set the ¹H spectral width to ~12-16 ppm. Set the ¹⁵N spectral width to cover the full range of expected resonances (e.g., ~180 ppm, from ~70 to 250 ppm).
-
Acquisition Time (AQ): A typical ¹H acquisition time is ~0.1-0.2 seconds.
-
Number of Scans (NS): Set NS to a multiple of 8 or 16 for proper phase cycling. The total number will depend on the sample concentration, ranging from 4 to 64 or more.
-
Number of Increments (TD1): Acquire at least 128-256 increments in the indirect (¹⁵N) dimension for good resolution.
-
Recycle Delay (D1): Set D1 to 1.0-1.5 seconds.
-
-
Data Acquisition: Run the experiment. The total time can range from 30 minutes to several hours depending on the sample concentration and desired signal-to-noise ratio.
-
Data Processing:
-
Apply Fourier transformation in both dimensions (xfb in TopSpin).
-
Perform phase correction and baseline correction.
-
Reference the spectrum using the internal standard or the known chemical shift of water.
-
-
Analysis: Analyze the resulting 2D spectrum. Each peak corresponds to a specific H-N pair. For binding studies, overlay spectra of the free and ligand-bound forms and analyze chemical shift perturbations (CSPs).
Protocol 3: ¹⁵N Relaxation Experiments for Dynamics
To study molecular dynamics, a suite of experiments measuring the spin-lattice (R₁), spin-spin (R₂), and heteronuclear {¹H}-¹⁵N Nuclear Overhauser Effect (NOE) are performed.
Objective: To quantify the motion of N-H bond vectors on the ps-ns and µs-ms timescales.
Methodology:
-
Sample Preparation: A stable, concentrated sample is required as these experiments can be lengthy.
-
Experiment Acquisition:
-
R₁ (Spin-Lattice Relaxation): Acquire a series of 2D HSQC-type spectra with a variable relaxation delay (T) to monitor the recovery of longitudinal ¹⁵N magnetization. Typical delays range from ~10 ms to ~2 s.
-
R₂ (Spin-Spin Relaxation): Acquire a series of 2D HSQC-type spectra with a variable relaxation delay (T) using a Carr-Purcell-Meiboom-Gill (CPMG) pulse train to monitor the decay of transverse ¹⁵N magnetization. Typical delays range from ~10 ms to ~200 ms.
-
{¹H}-¹⁵N NOE: Acquire two separate HSQC spectra. In one, the proton channel is saturated with a long train of pulses prior to the ¹⁵N experiment. The other is a reference spectrum without proton saturation.
-
-
Data Analysis:
-
For each assigned N-H peak, extract the peak intensity or volume from each spectrum in the R₁ and R₂ series.
-
Fit the intensity decay curves to an exponential function to extract the R₁ and R₂ rates for each residue.
-
Calculate the NOE as the ratio of peak intensities from the saturated and reference spectra.
-
The R₁, R₂, and NOE values can then be analyzed using software packages that implement the "model-free" formalism to extract parameters such as the generalized order parameter (S²), which describes the spatial restriction of the N-H bond vector, and correlation times for internal motions.
-
References
- 1. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ((15)N(5))-labeled adenine derivatives: synthesis and studies of tautomerism by (15)N NMR spectroscopy and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchmap.jp [researchmap.jp]
- 5. m.youtube.com [m.youtube.com]
Unveiling RNA's Secrets: Adenine-15N5 Labeling for Structural and Dynamic Insights
Application Notes & Protocols: Quantitative Analysis of Adenine using Adenine-¹⁵N₅ as an Internal Standard in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Adenine is a crucial purine nucleobase, forming a fundamental component of nucleic acids (DNA and RNA) and the energy currency of the cell, adenosine triphosphate (ATP).[1] Accurate quantification of adenine and its derivatives is vital in numerous fields, including disease diagnostics, drug development, and metabolic studies. Isotope dilution mass spectrometry (IDMS) is considered a gold standard for precise and accurate quantification of analytes in complex biological matrices.[2] This method utilizes a stable isotope-labeled version of the analyte of interest, in this case, Adenine-¹⁵N₅, as an internal standard (IS) to correct for variations during sample preparation and analysis.[2] The co-elution of the analyte and the internal standard, which are chemically identical but have different masses, allows for highly accurate ratiometric quantification.
This document provides detailed application notes and protocols for the use of Adenine-¹⁵N₅ as an internal standard for the quantitative analysis of adenine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry with Adenine-¹⁵N₅
The core principle of this method is the addition of a known quantity of Adenine-¹⁵N₅ to a sample containing an unknown quantity of endogenous adenine. The ¹⁵N isotope is a stable, non-radioactive heavy isotope of nitrogen. Adenine contains five nitrogen atoms, hence the "¹⁵N₅" designation, indicating that all five nitrogen atoms in the adenine molecule are the ¹⁵N isotope. This results in a mass shift of +5 Da compared to the naturally occurring adenine (predominantly ¹⁴N).
During sample processing (extraction, purification) and LC-MS/MS analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometer signal of the endogenous adenine to that of the Adenine-¹⁵N₅ internal standard, an accurate quantification of the endogenous adenine can be achieved.
Below is a diagram illustrating the general workflow.
Experimental Protocols
Materials and Reagents
-
Adenine (Analyte)
-
Adenine-¹⁵N₅ (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ammonium Acetate, LC-MS grade
-
Biological matrix (e.g., plasma, cell lysates, tissue homogenates)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Adenine Stock Solution (1 mg/mL): Accurately weigh and dissolve adenine in a suitable solvent (e.g., 0.1% Formic Acid in water) to a final concentration of 1 mg/mL.
-
Adenine-¹⁵N₅ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Adenine-¹⁵N₅ in the same solvent to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of adenine working solutions for the calibration curve by serially diluting the stock solution. A fixed concentration of the Adenine-¹⁵N₅ internal standard working solution should also be prepared. The final concentration of the IS in all samples and standards should be consistent.
Sample Preparation (Protein Precipitation)
This protocol is a general example for plasma samples and can be adapted for other biological matrices.[1]
-
Pipette 100 µL of the biological sample (plasma, cell lysate, etc.) into a microcentrifuge tube.
-
Add 10 µL of the Adenine-¹⁵N₅ internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve the residue completely.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Calibration Curve Preparation
-
Prepare a series of calibration standards by spiking known concentrations of adenine working solutions into a blank biological matrix that has been processed in the same manner as the samples.
-
Add the same fixed amount of Adenine-¹⁵N₅ internal standard to each calibration standard.
-
Process the calibration standards alongside the unknown samples using the same sample preparation protocol.
LC-MS/MS Method
The following are example parameters and can be optimized for specific instrumentation and applications.
Liquid Chromatography (LC) Parameters
| Parameter | Example Value |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
Mass Spectrometry (MS) Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Adenine | Adenine-¹⁵N₅ (IS) |
| Precursor Ion (Q1) | m/z 136.1 | m/z 141.1 |
| Product Ion (Q3) | m/z 119.1 | m/z 124.1 |
| Ionization Mode | ESI+ | ESI+ |
| Collision Energy | Optimize for specific instrument | Optimize for specific instrument |
| Dwell Time | 100 ms | 100 ms |
Note: The precursor ion for adenine corresponds to [M+H]⁺. The product ion is a characteristic fragment generated by collision-induced dissociation (CID).
The logical relationship for setting up the MRM transitions is depicted below.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for both the adenine and Adenine-¹⁵N₅ MRM transitions for all standards and samples.
-
Calculate Peak Area Ratios: For each injection, calculate the ratio of the peak area of adenine to the peak area of Adenine-¹⁵N₅.
-
Ratio = (Peak Area of Adenine) / (Peak Area of Adenine-¹⁵N₅)
-
-
Construct Calibration Curve: Plot the peak area ratios of the calibration standards against their corresponding known concentrations of adenine. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantify Unknown Samples: Use the peak area ratios from the unknown samples and the regression equation from the calibration curve to calculate the concentration of adenine in the samples.
Example Calibration Data
| Adenine Conc. (ng/mL) | Adenine Peak Area | Adenine-¹⁵N₅ Peak Area | Peak Area Ratio |
| 1 | 5,230 | 510,000 | 0.010 |
| 5 | 26,100 | 515,000 | 0.051 |
| 10 | 53,000 | 520,000 | 0.102 |
| 50 | 258,000 | 518,000 | 0.498 |
| 100 | 515,000 | 512,000 | 1.006 |
| 250 | 1,290,000 | 516,000 | 2.500 |
| 500 | 2,550,000 | 510,000 | 5.000 |
Conclusion
The use of Adenine-¹⁵N₅ as an internal standard in an isotope dilution LC-MS/MS method provides a robust, sensitive, and highly accurate approach for the quantification of adenine in complex biological matrices. This methodology minimizes the impact of sample matrix effects and variations in sample preparation, leading to reliable and reproducible results essential for research, clinical, and pharmaceutical applications. The high isotopic enrichment of the internal standard is crucial for achieving accurate quantification.[3]
References
Quantitative Proteomics Using Adenine-¹⁵N₅ Metabolic Labeling: Principles, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The field of quantitative proteomics is essential for understanding the dynamic nature of cellular processes, identifying biomarkers, and elucidating drug mechanisms of action. Metabolic labeling with stable isotopes is a powerful technique for accurate and robust quantification of proteins. While ¹⁵N-labeled amino acids and salts are the gold standard for uniform proteome labeling, the use of other ¹⁵N-labeled metabolites, such as Adenine-¹⁵N₅, presents unique opportunities for tracing specific metabolic pathways. This document provides a detailed overview of the principles, protocols, and potential applications of using Adenine-¹⁵N₅ for metabolic labeling in quantitative proteomics.
Principles of Metabolic Labeling
Metabolic labeling involves the incorporation of isotopically labeled precursors into newly synthesized biomolecules, including proteins. In quantitative proteomics, cells or organisms are cultured in the presence of a "heavy" isotope-labeled nutrient, leading to the incorporation of the heavy isotope into the proteome. A parallel culture is grown with the natural, "light" version of the nutrient. The two cell populations can then be mixed, and the relative abundance of proteins between the two conditions can be determined by mass spectrometry, which distinguishes between the light and heavy forms of the peptides. This approach minimizes experimental variability introduced during sample preparation.
Adenine-¹⁵N₅ as a Metabolic Tracer
Adenine-¹⁵N₅ is an adenine molecule where all five nitrogen atoms are the heavy isotope ¹⁵N. Adenine is a fundamental component of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine triphosphate (ATP).[1] While not a direct precursor for all amino acids, the nitrogen atoms from adenine can be incorporated into the cellular nitrogen pool through catabolic pathways and subsequently be utilized for the biosynthesis of certain amino acids. Therefore, Adenine-¹⁵N₅ can serve as a tracer to investigate purine metabolism and its connections to amino acid and protein synthesis.
However, it is crucial to note that Adenine-¹⁵N₅ is not a suitable agent for achieving uniform, global labeling of the entire proteome in the same manner as ¹⁵N-labeled ammonium salts or a complete mixture of ¹⁵N-labeled amino acids. The nitrogen flux from adenine catabolism into the general amino acid pool is not uniform across all amino acids. Some amino acids may not incorporate any nitrogen from adenine, while others may do so to varying degrees. This differential labeling complicates global protein quantification.
Instead, Adenine-¹⁵N₅ is a valuable tool for:
-
Tracing purine metabolism and nucleotide biosynthesis: Monitoring the incorporation of ¹⁵N from adenine into ATP, GTP, and other nucleotides.
-
Investigating the link between nucleotide and amino acid metabolism: Specifically tracking the flow of nitrogen from the purine ring to amino acids that derive nitrogen from related precursors.
-
Targeted quantitative studies: Focusing on the subset of proteins and pathways that are directly influenced by purine metabolism.
Experimental Protocols
I. General ¹⁵N Metabolic Labeling for Global Proteomics (for comparison)
This protocol describes the standard method for uniform labeling of the proteome using a ¹⁵N-labeled nitrogen source.
Materials:
-
Cell culture medium deficient in the chosen nitrogen source (e.g., nitrogen-free minimal medium).
-
¹⁴N-Ammonium chloride (or other appropriate ¹⁴N nitrogen source).
-
¹⁵N-Ammonium chloride (or other appropriate ¹⁵N nitrogen source, >98% isotopic purity).
-
Dialyzed fetal bovine serum (if required for the cell line).
-
Cell line of interest.
-
Standard cell culture equipment.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin).
-
Mass spectrometer compatible with quantitative proteomics workflows.
Procedure:
-
Cell Culture Adaptation: Gradually adapt cells to the minimal medium to ensure normal growth.
-
Labeling: Culture cells in the "light" medium containing ¹⁴N-ammonium chloride and in parallel, culture cells in the "heavy" medium containing ¹⁵N-ammonium chloride for at least 5-7 cell divisions to achieve >95% isotopic incorporation.
-
Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell number or protein content.
-
Lysis and Protein Digestion: Lyse the mixed cell pellet and digest the proteins into peptides using a standard in-solution or in-gel digestion protocol.
-
Mass Spectrometry Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of light and heavy isotopic pairs.
II. Targeted Metabolic Tracing using Adenine-¹⁵N₅
This protocol outlines a method for tracing the incorporation of nitrogen from Adenine-¹⁵N₅ into the proteome, focusing on the analysis of specific amino acids and their downstream proteins.
Materials:
-
Cell culture medium.
-
Adenine-¹⁵N₅ (>98% isotopic purity).
-
Unlabeled adenine.
-
Cell line of interest.
-
Equipment for cell culture, lysis, and protein digestion as described in Protocol I.
-
Software for metabolic flux analysis (optional).
Procedure:
-
Cell Culture: Culture two parallel sets of cells in standard medium.
-
Labeling: To one set of cells (the "heavy" sample), add Adenine-¹⁵N₅ to the culture medium at a final concentration to be optimized for the specific cell line (typically in the low micromolar range). To the other set (the "light" sample), add an equimolar amount of unlabeled adenine. The duration of labeling will depend on the specific pathway and turnover rates being investigated.
-
Harvesting and Sample Preparation: Harvest the cells and process them for proteomic analysis as described in Protocol I. It is recommended to mix the light and heavy samples after protein extraction.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis:
-
Identify peptides and proteins using standard database search algorithms.
-
Specifically look for mass shifts in peptides corresponding to the incorporation of ¹⁵N atoms.
-
Calculate the isotopic enrichment in specific amino acids (e.g., those known to derive nitrogen from purine precursors).
-
Quantify the relative abundance of proteins containing ¹⁵N-labeled amino acids.
-
Data Presentation
Table 1: Comparison of Metabolic Labeling Strategies
| Feature | General ¹⁵N Labeling (e.g., ¹⁵NH₄Cl) | Adenine-¹⁵N₅ Labeling |
| Principle | Uniform incorporation of ¹⁵N into all amino acids. | Targeted tracing of nitrogen from adenine. |
| Application | Global, proteome-wide relative quantification. | Metabolic flux analysis of purine pathways. |
| Proteome Coverage | High, near-complete labeling of the proteome. | Low and non-uniform, limited to proteins with amino acids deriving nitrogen from adenine. |
| Data Analysis | Straightforward quantification of light/heavy peptide ratios. | Complex analysis requiring tracking of ¹⁵N incorporation into specific amino acids. |
| Advantages | Accurate global protein quantification. | Provides insights into specific metabolic pathways. |
| Limitations | Does not provide information on the source of nitrogen. | Not suitable for global proteome quantification. |
Table 2: Hypothetical Quantitative Data from an Adenine-¹⁵N₅ Tracing Experiment
| Protein ID | Gene Name | Protein Function | Fold Change (Heavy/Light) | ¹⁵N Enrichment in Histidine (%) |
| P01234 | ATIC | Bifunctional purine biosynthesis protein | 1.2 | 15.2 |
| P56789 | GART | Trifunctional purine biosynthesis protein | 1.1 | 12.8 |
| Q98765 | HK1 | Hexokinase 1 | 0.9 | 1.5 |
| P11122 | ACTB | Actin, cytoplasmic 1 | 1.0 | 0.8 |
This table illustrates the type of data that could be generated. The fold change represents the relative abundance of the protein, while the ¹⁵N enrichment in a specific amino acid like histidine provides information about the metabolic flux from adenine.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for quantitative proteomics using Adenine-¹⁵N₅ labeling.
Caption: Metabolic fate of nitrogen from Adenine-¹⁵N₅.
Caption: Rationale for the limited use of Adenine-¹⁵N₅ in global proteomics.
Conclusion
References
Application Notes and Protocols for In Vivo Labeling with Adenine-15N5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in vivo. Adenine-15N5, a non-radioactive, stable isotope-labeled version of the purine nucleobase adenine, serves as an excellent tracer for studying DNA and RNA synthesis, nucleotide metabolism, and cellular proliferation. When introduced into a biological system, this compound is processed through the purine salvage pathway and incorporated into the adenine nucleotide pool (AMP, ADP, ATP) and subsequently into nucleic acids (DNA and RNA). The heavy nitrogen atoms (15N) act as a distinct mass signature that can be detected and quantified using mass spectrometry, allowing for precise tracking of adenine metabolism and nucleic acid turnover.
These application notes provide a comprehensive guide for researchers utilizing this compound for in vivo labeling studies. The protocols outlined below cover experimental design, administration of the labeling reagent, sample collection and preparation, and analysis by mass spectrometry.
Data Presentation
The incorporation of administered adenine into the adenine nucleotide pool is a critical step for its subsequent integration into DNA and RNA. The following table summarizes the percentage of injected [8-14C]adenine found in the total adenine nucleotide pool (AMP, ADP, and ATP) in various rabbit tissues four hours after intravenous administration. This data provides an estimate of the relative labeling efficiency that might be expected in different tissues when using this compound.
| Tissue | % of Injected Adenine in Nucleotide Pool (4 hours post-injection)[1] |
| Duodenum | High |
| Kidney | High |
| Liver | High |
| Lung | High |
| Heart | Relatively Low |
| Red Blood Cells | Relatively Low |
| Skeletal Muscle | Relatively Low |
| Brain | Relatively Low |
Note: This data is derived from a study using radiolabeled adenine in rabbits and should be considered as an approximation for this compound incorporation in other animal models.
Signaling Pathway and Experimental Workflow
Adenine Metabolic Pathway
The diagram below illustrates the metabolic pathway of this compound incorporation into the cellular nucleotide pool and nucleic acids. Exogenously administered this compound is converted to 15N5-Adenosine Monophosphate (15N5-AMP) by adenine phosphoribosyltransferase (APRT). 15N5-AMP is then successively phosphorylated to 15N5-Adenosine Diphosphate (15N5-ADP) and 15N5-Adenosine Triphosphate (15N5-ATP). 15N5-ATP serves as a precursor for RNA synthesis, while its deoxy form, 15N5-dATP, is a building block for DNA synthesis.
Caption: Metabolic pathway of this compound incorporation.
Experimental Workflow
The following diagram outlines the key steps for an in vivo labeling experiment with this compound, from administration to data analysis.
Caption: Experimental workflow for in vivo this compound labeling.
Experimental Protocols
I. Preparation of this compound Labeling Solution
Materials:
-
This compound (purity >98%)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 0.5% (w/v) Carboxymethylcellulose (CMC) solution (for oral gavage)
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure for Intravenous Injection:
-
Calculate the required amount of this compound based on the number of animals and the target dose (e.g., 10 mg/kg).
-
Dissolve the this compound powder in sterile PBS to the desired concentration. Gentle warming and vortexing may be required to aid dissolution.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile vial.
-
Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
Procedure for Oral Gavage:
-
Suspend the calculated amount of this compound powder in sterile 0.5% CMC solution.
-
Vortex thoroughly to ensure a uniform suspension immediately before administration.
II. In Vivo Labeling Procedure
Animal Model:
-
This protocol is designed for use in mice, but can be adapted for other rodent models. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Administration:
-
Intravenous (IV) Injection: Administer the prepared this compound solution via the tail vein. The injection volume should be in accordance with IACUC guidelines (typically 5-10 ml/kg). A recommended starting dose is 10 mg/kg.
-
Intraperitoneal (IP) Injection: Administer the this compound solution into the peritoneal cavity. The injection volume should adhere to IACUC guidelines.
-
Oral Gavage: Administer the this compound suspension directly into the stomach using a gavage needle. Doses may vary significantly depending on the experimental goals.
Time Course:
-
The optimal labeling time will depend on the tissue of interest and the biological process being studied. For rapidly dividing tissues, a shorter time course (e.g., 2, 4, 8, and 24 hours) is recommended. For tissues with slower turnover, longer time points (e.g., 1, 3, 7, and 14 days) may be necessary.
III. Sample Collection and Preparation
Materials:
-
Liquid nitrogen
-
Pre-chilled mortars and pestles or tissue homogenizer
-
0.4 M Perchloric acid (for nucleotide extraction)
-
70% Formic acid (for nucleic acid hydrolysis)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Procedure:
-
At the designated time points, euthanize the animals according to IACUC approved methods.
-
Rapidly dissect the tissues of interest and immediately snap-freeze them in liquid nitrogen to halt metabolic activity.
-
Store the frozen tissues at -80°C until further processing.
IV. Extraction of Nucleotides
-
Weigh the frozen tissue and homogenize it in ice-cold 0.4 M perchloric acid (e.g., 10 ml per gram of tissue).
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acid-soluble nucleotides.
-
Neutralize the supernatant with a potassium hydroxide solution.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
The resulting supernatant can be lyophilized or directly analyzed by LC-MS/MS.
V. Extraction and Hydrolysis of DNA and RNA to Nucleobases
-
Extract total nucleic acids from the frozen tissue using a standard commercially available kit or a phenol-chloroform extraction method.
-
Quantify the amount of DNA and RNA.
-
To hydrolyze the nucleic acids to free nucleobases, add 70% formic acid to the purified DNA or RNA sample.
-
Incubate at 140°C for 45-90 minutes.
-
Dry the sample using a vacuum concentrator.
-
Reconstitute the dried nucleobases in a suitable solvent for LC-MS/MS analysis.
VI. LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.
Procedure:
-
Separate the 15N-labeled and unlabeled adenine, adenosine, AMP, ADP, and ATP using a suitable HPLC column (e.g., a C18 column for reversed-phase chromatography or a HILIC column for more polar compounds).
-
Use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer to specifically detect and quantify the transition of the precursor ion to a specific product ion for both the unlabeled (14N) and labeled (15N5) adenine and its derivatives.
-
Generate a standard curve using known concentrations of unlabeled and this compound standards to accurately quantify the amount of incorporated label.
-
The percentage of incorporation can be calculated as: (Area of 15N-labeled analyte) / (Area of 15N-labeled analyte + Area of unlabeled analyte) x 100%.
Conclusion
In vivo labeling with this compound is a robust method for investigating purine metabolism and nucleic acid dynamics. The protocols provided here offer a framework for conducting these experiments, from the preparation of the labeling agent to the final data analysis. Researchers should optimize the dosage, administration route, and time course for their specific experimental model and scientific questions. Careful sample preparation and sensitive mass spectrometric analysis are key to obtaining accurate and reproducible results.
References
Application Notes and Protocols: Adenine-15N5 in Structural Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of structural biology, particularly for determining the three-dimensional structures and dynamics of nucleic acids like DNA and RNA, Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool.[1][2][3] It allows for the study of biomolecules in their native solution state, providing insights into their function, conformational changes, and interactions with other molecules such as proteins or potential drug candidates.[2] However, as the size of the nucleic acid increases, so does the complexity of the NMR spectrum, leading to severe resonance overlap that can make analysis challenging or impossible.[1]
To overcome this limitation, stable isotope labeling is employed. By replacing naturally abundant nuclei (like ¹⁴N) with their heavier isotopes (like ¹⁵N), specific signals in the NMR spectrum can be filtered and resolved. Adenine-¹⁵N₅, an adenine molecule where all five nitrogen atoms are the ¹⁵N isotope, is a critical reagent in this context. Its incorporation into DNA or RNA allows for the unambiguous assignment of adenine resonances and enables detailed structural and dynamic studies that would otherwise be intractable. These labeled molecules also serve as invaluable internal standards for quantitative analysis in mass spectrometry and NMR-based drug development and metabolomics.
These notes provide detailed protocols and data for the key applications of Adenine-¹⁵N₅ in structural biology.
Application 1: Site-Specific Isotope Labeling of RNA for NMR Studies
Site-specific labeling is a sophisticated strategy to simplify complex NMR spectra of large RNA molecules (>50 nucleotides). By incorporating a single ¹⁵N-labeled nucleotide, such as adenine, at a specific position, only the signals from that residue will be visible in ¹⁵N-edited NMR experiments. This approach drastically reduces spectral crowding, facilitating resonance assignment and the study of local conformation and dynamics. A powerful method to achieve this is through a chemo-enzymatic approach involving in vitro transcription and enzymatic ligation.
Experimental Workflow: Enzymatic Site-Specific Labeling
The workflow involves the separate enzymatic synthesis of two RNA fragments. The fragment containing the desired labeling site is transcribed using a mix of standard nucleoside triphosphates (NTPs) and a ¹⁵N-labeled adenosine monophosphate (AMP), which is preferentially incorporated at the 5' end by T7 RNA polymerase. The fragments are then purified and ligated together to form the full-length, site-specifically labeled RNA molecule.
References
Application Notes and Protocols for Site-Specific Isotope Labeling of RNA with Adenine-¹⁵N₅
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific isotope labeling of RNA is a powerful technique for elucidating the structure, dynamics, and molecular interactions of RNA molecules. By introducing isotopes at specific atomic positions, researchers can overcome the spectral complexity inherent in NMR spectroscopy of large RNAs and gain high-resolution insights into functionally important regions.[1][2] This is particularly valuable in drug development for characterizing RNA targets and their interactions with small molecules.[3] This document provides detailed protocols for the site-specific incorporation of Adenine-¹⁵N₅ into RNA using both enzymatic and chemical synthesis methods.
Methods Overview
Two primary strategies are employed for the site-specific isotope labeling of RNA: enzymatic synthesis and solid-phase chemical synthesis.
-
Enzymatic Synthesis: This approach typically involves the in vitro transcription of a short RNA fragment with a ¹⁵N-labeled adenosine monophosphate (AMP) at the 5' end, followed by enzymatic ligation to a larger, unlabeled RNA strand.[1][2] This method is advantageous for producing large quantities of long, site-specifically labeled RNA molecules.
-
Solid-Phase Chemical Synthesis: This method allows for the precise incorporation of ¹⁵N-labeled adenosine phosphoramidites at any desired position within an RNA sequence. While highly precise, this technique is generally limited to the synthesis of shorter RNA oligonucleotides (typically <50 nucleotides) due to decreasing yields with increasing length.
I. Enzymatic Synthesis of Site-Specifically Adenine-¹⁵N₅ Labeled RNA
This method relies on the preference of T7 RNA polymerase for nucleotide monophosphates (NMPs) for initiation of transcription, followed by the ligation of the 5'-labeled RNA fragment to an unlabeled RNA fragment.
Experimental Workflow: Enzymatic Labeling
Caption: Workflow for enzymatic site-specific labeling of RNA.
Protocols
1. In Vitro Transcription of the 5'-¹⁵N₅-Adenine Labeled RNA Fragment
This protocol is adapted from Feyrer et al. (2022).
-
Reaction Setup:
-
Assemble the following components at room temperature in the specified order:
-
| Component | Final Concentration | Volume (for 20 µL reaction) |
| Nuclease-free Water | to 20 µL | |
| 5x Transcription Buffer | 1x | 4 µL |
| 100 mM DTT | 10 mM | 2 µL |
| CTP, GTP, UTP mix (10 mM each) | 3 mM each | 0.6 µL |
| ¹⁵N₅-AMP (100 mM) | 10 mM | 2 µL |
| DNA Template (1 µM) | 50 nM | 1 µL |
| T7 RNA Polymerase | 2 µL |
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the RNA fragment using denaturing polyacrylamide gel electrophoresis (PAGE).
2. Ligation of Labeled and Unlabeled RNA Fragments
This protocol utilizes a DNA splint to facilitate ligation with T4 DNA ligase.
-
Reaction Setup:
-
Combine the following in a microcentrifuge tube:
-
| Component | Final Concentration |
| 5'-labeled RNA fragment | 10 µM |
| Unlabeled RNA fragment | 10 µM |
| DNA splint oligonucleotide | 15 µM |
| 10x T4 DNA Ligase Buffer | 1x |
| PEG-4000 | 10% |
| T4 DNA Ligase | 50 units per nmol of RNA |
-
Hybridization: Heat the mixture of RNA fragments and DNA splint to 90°C for 2 minutes, then cool slowly to 25°C to allow for annealing.
-
Ligation: Add the remaining components and incubate at 37°C for 2 hours or at 16°C overnight.
-
Purification: Purify the full-length, site-specifically labeled RNA product by denaturing PAGE.
Quantitative Data
| Parameter | Value | Reference |
| ¹⁵N₅-AMP Incorporation Efficiency | >95% at the 5' position | |
| Ligation Efficiency (T4 DNA Ligase) | 60-90% | |
| Overall Yield | ~100 nmol of labeled RNA from a 5 mL transcription |
II. Solid-Phase Chemical Synthesis of Site-Specifically Adenine-¹⁵N₅ Labeled RNA
This method offers precise control over the placement of the isotopic label at any position within the RNA sequence. It requires the chemical synthesis of a ¹⁵N₅-adenosine phosphoramidite building block.
Experimental Workflow: Chemical Synthesis
Caption: Workflow for solid-phase chemical synthesis of labeled RNA.
Protocols
1. Synthesis of ¹⁵N₅-Adenosine Phosphoramidite
The synthesis of specifically labeled phosphoramidites is a multi-step organic chemistry process. A general route starting from commercially available precursors is outlined below, based on established methods.
-
Key Steps:
-
Introduction of the ¹⁵N labels into a pyrimidine precursor.
-
Ring closure to form the purine ring system.
-
Glycosylation with a protected ribose sugar.
-
Conversion to adenosine.
-
Protection of the exocyclic amine and hydroxyl groups.
-
Phosphitylation to yield the final phosphoramidite.
-
2. Automated Solid-Phase RNA Synthesis
This is performed on an automated DNA/RNA synthesizer using the phosphoramidite method. The cycle consists of four main steps: detritylation, coupling, capping, and oxidation. The ¹⁵N₅-adenosine phosphoramidite is incorporated at the desired position in the sequence.
3. Deprotection and Cleavage
After synthesis, the RNA is cleaved from the solid support and all protecting groups are removed using a standard deprotection protocol, typically involving treatment with a mixture of ammonia and methylamine.
4. Purification
The crude, deprotected RNA is purified by high-performance liquid chromatography (HPLC) or denaturing PAGE to obtain the final, pure, site-specifically labeled RNA.
Quantitative Data
| Parameter | Value | Reference |
| Coupling Efficiency per Cycle | >98% | |
| Overall Yield (20-mer RNA) | 5-15% of starting solid support loading |
III. Applications in Drug Development and Research
Site-specific isotope labeling of RNA is instrumental in various research and drug development applications:
-
NMR Structural Studies: Simplifies complex NMR spectra, enabling the determination of high-resolution structures of RNA and RNA-ligand complexes.
-
Studying RNA Dynamics: Allows for the investigation of conformational changes in RNA upon binding to proteins or small molecules.
-
Drug Screening and Characterization: Facilitates the identification and characterization of small molecules that bind to specific RNA targets by monitoring chemical shift perturbations in NMR spectra.
-
Understanding RNA-Protein Interactions: Helps to map the binding sites of proteins on RNA and to characterize the structural basis of these interactions.
Conclusion
The enzymatic and chemical synthesis methods described provide robust and versatile approaches for the site-specific labeling of RNA with Adenine-¹⁵N₅. The choice of method depends on the desired length of the RNA and the position of the label. These techniques are invaluable tools for researchers and drug development professionals seeking to gain detailed insights into the structure and function of RNA molecules.
References
Tracking Purine Metabolism with Adenine-15N5: A Guide to Metabolic Flux Analysis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Purine nucleotides are fundamental biomolecules essential for a myriad of cellular processes, including DNA and RNA synthesis, energy transfer (ATP, GTP), and cellular signaling. Cells maintain their purine pools through two primary pathways: the energy-intensive de novo synthesis pathway and the energy-efficient salvage pathway.[1][2] The salvage pathway recycles pre-existing purine bases and nucleosides from cellular turnover and dietary sources.[1] Understanding the dynamics, or metabolic flux, of these pathways is critical in various research fields, particularly in cancer biology and drug development, as many therapeutic agents target nucleotide metabolism.[3]
Stable isotope labeling with compounds like Adenine-15N5 offers a powerful method to trace the metabolic fate of adenine and quantify the flux through the purine salvage pathway.[1] By introducing a "heavy" isotope of nitrogen into the adenine molecule, researchers can distinguish it from the naturally abundant "light" adenine and its downstream metabolites using mass spectrometry (MS). This application note provides detailed protocols and data presentation guidelines for utilizing this compound in metabolic flux analysis of purines.
Principles of this compound Metabolic Labeling
This compound is an isotopically labeled form of adenine where the five nitrogen atoms are replaced with the heavy isotope, ¹⁵N. When introduced to cells or organisms, this compound is taken up and incorporated into the purine salvage pathway. The enzyme adenine phosphoribosyltransferase (APRT) catalyzes the conversion of adenine to adenosine monophosphate (AMP). This ¹⁵N-labeled AMP can then be further metabolized into other purine nucleotides, such as ADP, ATP, IMP, GMP, GDP, and GTP. By tracking the incorporation of the ¹⁵N label into these downstream metabolites over time, it is possible to determine the rate and contribution of the salvage pathway to the overall purine nucleotide pool.
Key Signaling Pathways and Experimental Workflow
The metabolic fate of this compound is intricately linked to the purine metabolism network. The following diagrams illustrate the key pathways and a general experimental workflow for a typical labeling experiment.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific cell type, animal model, and experimental goals.
Protocol 1: In Vitro Labeling of Cultured Cells
Objective: To measure the flux of adenine into the purine nucleotide pool in cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (MedChemExpress, HY-B0152S4)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >12,000 x g
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: Prepare fresh culture medium containing the desired concentration of this compound. The final concentration may need to be optimized but can range from 10 to 100 µM.
-
Labeling: Remove the existing medium from the cells and wash once with pre-warmed PBS. Add the this compound labeling medium to the cells.
-
Incubation: Incubate the cells for a time course (e.g., 0, 30 min, 1h, 5h). The duration will depend on the expected rate of adenine incorporation.
-
Metabolite Extraction: a. At each time point, place the culture dish on ice and aspirate the labeling medium. b. Wash the cells rapidly with ice-cold PBS. c. Add a sufficient volume of pre-chilled 80% methanol to the plate (e.g., 1 mL for a 6-well plate). d. Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube. e. Perform three freeze-thaw cycles using liquid nitrogen or a dry ice/ethanol bath to ensure complete cell lysis. f. Centrifuge the lysate at >12,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant containing the metabolites to a new tube. h. The samples can be stored at -80°C until LC-MS analysis.
Protocol 2: In Vivo Labeling in Animal Models (e.g., Mice)
Objective: To assess the contribution of adenine salvage to purine nucleotide pools in different tissues.
Materials:
-
Animal model (e.g., mice)
-
This compound solution for injection (sterile, pH-adjusted)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., 80% methanol)
Procedure:
-
Tracer Administration: Administer this compound to the animals. Intravenous infusion is often used to achieve steady-state labeling in the circulation. The dosage and infusion rate must be optimized for the specific animal model and experimental design.
-
Time Course: Collect tissues at various time points post-infusion (e.g., 30 min, 1h, 5h).
-
Tissue Collection: Euthanize the animal according to approved protocols. Rapidly dissect the tissues of interest and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: a. Weigh the frozen tissue. b. Homogenize the tissue in a pre-chilled extraction solvent. c. Follow a similar extraction procedure as described for cultured cells (centrifugation to remove debris). d. Store the extracted metabolites at -80°C.
LC-MS/MS Analysis
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS) is required for the analysis of ¹⁵N-labeled purine nucleotides.
General LC-MS Parameters (example):
-
Column: A reverse-phase column suitable for polar metabolite separation.
-
Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine) and an acid (e.g., 15 mM acetic acid).
-
Mobile Phase B: Methanol.
-
Gradient: A gradient from low to high organic phase to elute the polar purine nucleotides.
-
Mass Spectrometer: Operated in negative ion mode.
-
Scan Mode: Full scan or targeted selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect the unlabeled (M+0) and labeled (M+5 for adenine-derived metabolites) species.
Data Presentation and Analysis
The primary output of the experiment is the fractional enrichment of the ¹⁵N label in adenine and its downstream metabolites. This is calculated as the ratio of the labeled metabolite peak area to the total peak area (labeled + unlabeled).
Fractional Enrichment (%) = [Area(M+5) / (Area(M+0) + Area(M+5))] x 100
The results should be summarized in tables for clear comparison across different conditions or time points.
Table 1: Fractional Enrichment of ¹⁵N in Purine Nucleotides in HeLa Cells after Labeling with this compound
| Time | This compound (%) | AMP-15N5 (%) | IMP-15N5 (%) |
| 30 min | 30 ± 4 | 5 ± 1 | <1 |
| 1 hour | 32 ± 5 | 8 ± 2 | 1 ± 0.5 |
| 5 hours | 28 ± 3 | 12 ± 3 | 3 ± 1 |
| Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes. |
Table 2: Tissue-Specific Fractional Enrichment of AMP-15N5 in Mice 5 Hours Post-Infusion with this compound
| Tissue | AMP-15N5 Fractional Enrichment (%) |
| Kidney | 8.5 ± 1.5 |
| Lung | 7.0 ± 1.2 |
| Spleen | 6.5 ± 1.0 |
| Small Intestine | 5.5 ± 0.8 |
| Heart | 2.0 ± 0.5 |
| Pancreas | 1.8 ± 0.4 |
| Brain | <1 |
| Data are hypothetical and based on trends reported in the literature. |
Conclusion
The use of this compound as a metabolic tracer provides a robust and quantitative method for investigating the purine salvage pathway. The protocols and guidelines presented here offer a framework for researchers to design and execute experiments to elucidate the role of purine metabolism in their systems of interest. This approach is particularly valuable for understanding the metabolic reprogramming in cancer and for the development of novel therapeutic strategies targeting nucleotide biosynthesis.
References
Application Note: Metabolic Labeling of Nucleotides with Adenine-¹⁵N₅ for Cellular Research
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in living systems.[1] By replacing common isotopes like ¹²C and ¹⁴N with their heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N), researchers can track the incorporation of labeled precursors into various biomolecules using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] Adenine-¹⁵N₅ is a stable isotope-labeled form of adenine, a fundamental component of nucleic acids (DNA and RNA), energy currency (ATP), and signaling molecules.[3][4] This application note provides a detailed protocol for the preparation of cell culture media for Adenine-¹⁵N₅ labeling, enabling researchers to investigate purine metabolism, nucleic acid dynamics, and cellular energetics.
Applications
-
Metabolic Flux Analysis: Tracing the incorporation of ¹⁵N from adenine into ATP, ADP, and other nucleotides allows for the quantification of metabolic flux through the purine salvage pathway.
-
DNA and RNA Dynamics: The rate of Adenine-¹⁵N₅ incorporation into DNA and RNA can be used to study nucleic acid synthesis and turnover rates in response to various stimuli or drug treatments.
-
Drug Development: Understanding how drugs affect purine metabolism is crucial for the development of anticancer and antiviral therapies. Adenine-¹⁵N₅ labeling can be used to assess the on-target and off-target effects of such compounds.
Experimental Protocols
1. Preparation of Adenine-¹⁵N₅ Labeling Medium
This protocol outlines the preparation of a custom cell culture medium for efficient labeling of mammalian cells with Adenine-¹⁵N₅. The key principle is to use a base medium deficient in standard adenine and supplement it with the labeled counterpart.
Materials:
-
Adenine-free cell culture medium (e.g., custom formulation of DMEM or RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Adenine-¹⁵N₅ hydrochloride (or other salt form)
-
Sterile, cell culture grade water
-
Standard supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Sterile filtration unit (0.22 µm)
-
1 N HCl and 1 N NaOH for pH adjustment
Procedure:
-
Reconstitute Base Medium: If using a powdered base medium, reconstitute it in sterile, cell culture grade water according to the manufacturer's instructions. Ensure the powder is completely dissolved.
-
Prepare Adenine-¹⁵N₅ Stock Solution:
-
Calculate the required amount of Adenine-¹⁵N₅ to achieve the desired final concentration in the medium (typically in the µM range).
-
Dissolve the Adenine-¹⁵N₅ in a small volume of sterile water. Gentle warming may be necessary for complete dissolution.
-
Sterile filter the stock solution through a 0.22 µm syringe filter.
-
-
Supplement the Medium:
-
Add dFBS to the reconstituted base medium to the desired final concentration (e.g., 10%). The use of dialyzed FBS is critical to minimize the presence of unlabeled adenine and other small molecules that would compete with the labeled tracer.
-
Add other required supplements such as L-glutamine and antibiotics.
-
-
Add Adenine-¹⁵N₅ Tracer: Add the sterile Adenine-¹⁵N₅ stock solution to the supplemented base medium to achieve the final desired concentration.
-
pH Adjustment: Adjust the pH of the medium to the desired range (typically 7.2-7.4) using 1 N HCl or 1 N NaOH.
-
Final Filtration and Storage:
-
Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter.
-
Store the prepared medium at 4°C for short-term use or at -20°C for longer-term storage.
-
Data Presentation
Table 1: Recommended Composition of Adenine-¹⁵N₅ Labeling Medium
| Component | Recommended Concentration | Notes |
| Adenine-free Base Medium | 1X | e.g., DMEM, RPMI-1640 |
| Dialyzed Fetal Bovine Serum | 5-10% | Minimizes unlabeled adenine |
| Adenine-¹⁵N₅ | 10-100 µM | Optimal concentration may vary by cell line |
| L-Glutamine | 2-4 mM | Standard supplement |
| Penicillin-Streptomycin | 1X | To prevent bacterial contamination |
Mandatory Visualizations
References
Application Note: Enzymatic Incorporation of Adenine-¹⁵N₅ into RNA for Structural and Mechanistic Studies
Introduction
The study of RNA structure and dynamics is fundamental to understanding its diverse biological roles and for the development of novel RNA-targeted therapeutics.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structures and conformational dynamics of RNA molecules in solution.[4][5] However, for larger RNAs, severe spectral overlap can complicate resonance assignment and subsequent structural analysis. Site-specific isotope labeling, where a specific nucleotide is enriched with an NMR-active isotope like ¹⁵N, is a robust strategy to overcome this limitation. This application note describes a reliable and efficient enzymatic method for the site-specific incorporation of Adenine-¹⁵N₅ into RNA molecules, primarily for NMR-based studies.
This method utilizes the properties of T7 RNA polymerase to incorporate an Adenine-¹⁵N₅ monophosphate at the 5'-end of a short RNA fragment. This labeled fragment is then ligated to a larger, unlabeled RNA strand to generate the final, site-specifically labeled RNA product. This approach is particularly advantageous for studying the local environment and dynamics of specific adenine residues within a large RNA molecule, providing valuable insights for drug development and molecular biology research.
Principle of the Method
The overall strategy involves a two-part enzymatic synthesis followed by a ligation step. First, a short RNA fragment is produced via in vitro transcription (IVT) using T7 RNA polymerase. A key feature of T7 RNA polymerase is its preference for initiating transcription with a nucleotide monophosphate (NMP) over a triphosphate (NTP) at the 5' position. By supplying Adenine-¹⁵N₅-5'-monophosphate (¹⁵N₅-AMP) in excess along with the other three standard NTPs, we can efficiently generate an RNA fragment with a ¹⁵N₅-labeled adenine at its 5'-terminus.
In parallel, the remaining, unlabeled portion of the target RNA is also synthesized via IVT. Finally, the ¹⁵N₅-labeled RNA fragment is enzymatically ligated to the unlabeled RNA fragment using T4 DNA ligase and a complementary DNA splint to yield the full-length, site-specifically labeled RNA molecule.
Experimental Protocols
In Vitro Transcription (IVT) for 5'-¹⁵N₅-Adenine Labeled RNA Fragment
This protocol is optimized for the synthesis of a short RNA fragment with a ¹⁵N₅-Adenine at the 5'-end.
Materials:
-
Linearized DNA template with a T7 promoter sequence upstream of the target RNA sequence
-
Adenine-¹⁵N₅-5'-monophosphate (¹⁵N₅-AMP)
-
GTP, CTP, UTP solutions
-
T7 RNA Polymerase
-
Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Set up the in vitro transcription reaction in a sterile, nuclease-free microcentrifuge tube on ice. The following is an example for a 50 µL reaction, which can be scaled up as needed.
-
Add the components in the following order:
| Component | Stock Concentration | Volume for 50 µL Rxn | Final Concentration |
| Nuclease-free water | - | To 50 µL | - |
| Transcription Buffer | 10X | 5 µL | 1X |
| DTT | 100 mM | 5 µL | 10 mM |
| Spermidine | 20 mM | 1 µL | 0.4 mM |
| ¹⁵N₅-AMP | 100 mM | 10 µL | 20 mM |
| GTP | 100 mM | 3 µL | 6 mM |
| CTP | 100 mM | 3 µL | 6 mM |
| UTP | 100 mM | 3 µL | 6 mM |
| Linearized DNA Template | 1 µg/µL | 1 µL | 20 ng/µL |
| RNase Inhibitor | 40 U/µL | 1 µL | 0.8 U/µL |
| T7 RNA Polymerase | 50 U/µL | 2 µL | 2 U/µL |
-
Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To stop the reaction, add 1 µL of 0.5 M EDTA.
-
The RNA product should be purified, for example, by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.
In Vitro Transcription of Unlabeled RNA Fragment
This protocol is for the synthesis of the corresponding unlabeled RNA fragment.
Materials:
-
Linearized DNA template with a T7 promoter
-
ATP, GTP, CTP, UTP solutions
-
T7 RNA Polymerase
-
Transcription Buffer
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Set up the IVT reaction as described above, but replace the ¹⁵N₅-AMP with ATP at the same final concentration as the other NTPs.
| Component | Stock Concentration | Volume for 50 µL Rxn | Final Concentration |
| Nuclease-free water | - | To 50 µL | - |
| Transcription Buffer | 10X | 5 µL | 1X |
| DTT | 100 mM | 5 µL | 10 mM |
| Spermidine | 20 mM | 1 µL | 0.4 mM |
| ATP, GTP, CTP, UTP Mix | 25 mM each | 8 µL | 4 mM each |
| Linearized DNA Template | 1 µg/µL | 1 µL | 20 ng/µL |
| RNase Inhibitor | 40 U/µL | 1 µL | 0.8 U/µL |
| T7 RNA Polymerase | 50 U/µL | 2 µL | 2 U/µL |
-
Incubate and purify the RNA fragment as described in the previous protocol.
T4 DNA Ligase Mediated RNA Ligation
This protocol describes the ligation of the 5'-¹⁵N₅-Adenine labeled fragment to the unlabeled RNA fragment.
Materials:
-
Purified 5'-¹⁵N₅-Adenine labeled RNA fragment
-
Purified unlabeled RNA fragment
-
DNA splint (a DNA oligonucleotide complementary to the 3'-end of the unlabeled fragment and the 5'-end of the labeled fragment)
-
T4 DNA Ligase and reaction buffer
-
ATP
-
Nuclease-free water
Procedure:
-
In a sterile, nuclease-free tube, combine the RNA fragments and the DNA splint. An example for a 20 µL reaction is provided below.
-
Heat the mixture to 95°C for 2 minutes and then cool slowly to room temperature to allow for annealing.
-
Add the remaining ligation components on ice.
| Component | Stock Concentration | Volume for 20 µL Rxn | Final Concentration |
| Unlabeled RNA Fragment | 30 µM | 1 µL | 1.5 µM |
| ¹⁵N₅-Labeled RNA Fragment | 30 µM | 1 µL | 1.5 µM |
| DNA Splint | 45 µM | 1 µL | 2.25 µM |
| T4 DNA Ligase Buffer | 10X | 2 µL | 1X |
| ATP | 10 mM | 1 µL | 0.5 mM |
| PEG 4000 | 50% (w/v) | 1 µL | 2.5% |
| DMSO | 100% | 2 µL | 10% |
| T4 DNA Ligase | 400 U/µL | 0.5 µL | 10 U/µL |
| Nuclease-free water | - | To 20 µL | - |
-
Incubate the reaction at room temperature for 16-48 hours.
-
Purify the full-length ligated RNA product using denaturing PAGE or HPLC.
Analysis of ¹⁵N₅-Adenine Incorporation
Confirmation of successful labeling can be achieved through:
-
Denaturing PAGE: To confirm the size of the final ligated product.
-
NMR Spectroscopy: A ¹H-¹⁵N HSQC spectrum will show correlations only for the nitrogen atoms in the labeled adenine, confirming site-specific incorporation.
-
Mass Spectrometry: To determine the precise mass of the RNA and confirm the incorporation of the ¹⁵N₅ label.
Data Presentation
Table 1: Optimized Reaction Conditions for In Vitro Transcription and Ligation
| Parameter | 5'-Labeling IVT | Unlabeled IVT | RNA Ligation |
| Key Nucleotide | ¹⁵N₅-AMP | ATP | - |
| Labeled Nucleotide Conc. | 10-20 mM | - | - |
| Unlabeled NTP Conc. | 3-6 mM | 4 mM each | - |
| Enzyme | T7 RNA Polymerase | T7 RNA Polymerase | T4 DNA Ligase |
| Temperature | 37°C | 37°C | Room Temperature |
| Incubation Time | 2-4 hours | 2-4 hours | 16-48 hours |
| Typical Yield | Varies with sequence | Varies with sequence | ~30-50% |
Note: Yields are highly dependent on the specific RNA sequence and purification efficiency.
Visualizations
References
- 1. Recent Advances and Prospects in RNA Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. Recent Advances and Prospects in RNA Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Improving Adenine-¹⁵N₅ Incorporation in E. coli
Welcome to the technical support center for stable isotope labeling. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incorporation of Adenine-¹⁵N₅ in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for adenine incorporation in E. coli?
A1: E. coli primarily utilizes the purine salvage pathway to incorporate exogenous adenine. In this pathway, the enzyme adenine phosphoribosyltransferase (encoded by the apt gene) directly converts adenine to adenosine monophosphate (AMP). This pathway is distinct from the de novo purine biosynthesis pathway, which builds purines from simpler precursors.
Q2: Why is my ¹⁵N₅-adenine incorporation efficiency low?
A2: Low incorporation efficiency can stem from several factors:
-
Active de novo purine synthesis: If the de novo pathway is active, the cell will synthesize its own purines, diluting the pool of labeled adenine available for incorporation.
-
Cell Health and Viability: Poor culture conditions, contamination, or toxicity from the labeled compound can reduce overall metabolic activity, including nucleotide incorporation.
-
Suboptimal Adenine Concentration: The concentration of adenine in the medium is critical. Too low, and it may not be efficiently transported and utilized; too high, and it can be toxic to the cells.[1][2]
-
Insufficient Incubation Time: Isotope labeling is a time-dependent process. Insufficient time for uptake and incorporation will result in low labeling percentages.
Q3: Can high concentrations of adenine be toxic to E. coli?
A3: Yes, high concentrations of adenine can be toxic. This toxicity is often due to an imbalance in the nucleotide pools.[1][2] Specifically, excessive adenine can lead to a depletion of guanine nucleotides, which is detrimental to cell growth and function.[1]
Q4: What is the role of the PurR repressor in adenine incorporation?
A4: The PurR protein is a key transcriptional repressor that regulates purine metabolism in E. coli. When purine levels (like hypoxanthine or guanine) are high, PurR binds to DNA and represses the genes involved in de novo purine biosynthesis. Modulating PurR activity can be a strategy to enhance the uptake and incorporation of exogenous adenine by shutting down the cell's internal production.
Troubleshooting Guide
Problem 1: Low or No Incorporation of ¹⁵N₅-Adenine
| Possible Cause | Troubleshooting Steps |
| Competition from de novo purine biosynthesis | - Use an E. coli strain with a mutation in the de novo pathway (e.g., a pur auxotroph) to ensure reliance on the salvage pathway. - Supplement the medium with a low concentration of unlabeled purines (e.g., hypoxanthine) to repress the de novo pathway via the PurR repressor, then add the labeled adenine. |
| Poor cell growth in minimal media | - Optimize the minimal medium composition. Ensure all necessary salts, trace elements, and a suitable carbon source are present. - Adapt the cells to the minimal medium by performing a pre-culture in the same medium (with unlabeled nitrogen source) before the main labeling experiment. |
| Incorrect OD₆₀₀ for induction/labeling | - Determine the optimal cell density (OD₆₀₀) for adding the labeled adenine. This is typically in the mid-log phase (e.g., OD₆₀₀ of 0.6-0.8). |
| Degradation of labeled adenine | - Prepare fresh stock solutions of ¹⁵N₅-adenine. Store according to the manufacturer's instructions, typically protected from light and moisture. |
Problem 2: Cell Toxicity or Stalled Growth After Adenine Addition
| Possible Cause | Troubleshooting Steps |
| Adenine concentration is too high | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of ¹⁵N₅-adenine for your specific E. coli strain and growth conditions. Start with a low concentration and incrementally increase it. |
| Nucleotide pool imbalance | - Supplement the growth medium with guanosine. This can help counteract the depletion of guanine nucleotide pools caused by high levels of adenine. |
| General stress response | - Lower the culture temperature (e.g., from 37°C to 30°C) after adding the labeled adenine. This can slow down metabolism and reduce the toxic effects. |
Experimental Protocols
Protocol: General ¹⁵N-Labeling in E. coli using Minimal Medium
This protocol is a general guideline for expressing a ¹⁵N-labeled protein in E. coli. It should be adapted for specific protein requirements.
-
Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture (Rich Media): Inoculate a single colony into 5-10 mL of rich medium (e.g., LB) with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Pre-culture (Minimal Media Adaptation): Inoculate 100 mL of M9 minimal medium (containing standard ¹⁴NH₄Cl) with the overnight starter culture to an OD₆₀₀ of ~0.05-0.1. Grow at 37°C until the OD₆₀₀ reaches 0.8-1.0. This step helps the cells adapt to the minimal medium.
-
Main Culture (Labeling): Inoculate 1 L of M9 minimal medium, where the sole nitrogen source is ¹⁵NH₄Cl (typically 1 g/L), with the pre-culture to a starting OD₆₀₀ of ~0.1.
-
Growth and Induction: Grow the main culture at the optimal temperature for your protein (e.g., 37°C) until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression with the appropriate inducer (e.g., IPTG).
-
Harvesting: Continue to incubate the culture for the desired expression time (e.g., 4-16 hours) at the optimal induction temperature (e.g., 18-30°C). Harvest the cells by centrifugation.
Key Pathways and Workflows
Purine Metabolism in E. coli
The efficiency of ¹⁵N₅-adenine incorporation is governed by the interplay between the de novo synthesis and the salvage pathways for purine nucleotides.
Caption: Purine metabolism in E. coli, showing the relationship between the de novo and salvage pathways.
Experimental Workflow for Optimizing Labeling
A logical workflow is crucial for systematically troubleshooting and optimizing the incorporation of ¹⁵N₅-adenine.
Caption: A workflow diagram for troubleshooting poor ¹⁵N₅-adenine incorporation efficiency.
References
Technical Support Center: Adenine-15N5 NMR Spectroscopy
Welcome to the technical support center for NMR studies utilizing Adenine-15N5 labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming signal overlap and other challenges in NMR experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Severe signal overlap in the 1H spectrum of my RNA/protein containing adenine.
Q: My 1D 1H-NMR spectrum is too crowded to interpret, especially in the aromatic and amide regions. How can incorporating 15N-labeled adenine help?
A: Incorporating 15N-labeled adenine is an excellent strategy to resolve signal overlap. By using a two-dimensional experiment like the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment, you can overcome this challenge.[1][2] This technique correlates the proton (1H) chemical shift with the chemical shift of the directly attached 15N nucleus. Since the 15N chemical shifts are more dispersed than the proton shifts, the signals that overlap in the 1D 1H spectrum are spread out into a second dimension, significantly improving resolution.[2] The 1H-15N HSQC spectrum acts as a "fingerprint" of your molecule, with each H-N pair appearing as a distinct peak.[1][2]
Troubleshooting Steps:
-
Confirm Labeling: Ensure successful incorporation of 15N-adenine into your sample. This can be verified by mass spectrometry.
-
Optimize HSQC Experiment: The 1H-15N HSQC is a standard and highly sensitive experiment. Ensure your experimental parameters are optimized for your sample and spectrometer.
-
Consider Further Labeling: If the 2D spectrum is still too crowded, consider site-specific labeling. This involves incorporating a single or a few 15N-labeled adenines into a larger unlabeled molecule, which dramatically simplifies the spectrum.
-
Move to Higher Dimensionality: For very large or complex molecules, 3D NMR experiments like 1H-15N NOESY-HSQC or 1H-15N HOHAHA-HSQC can be used to further resolve ambiguities.
Issue 2: Difficulty in assigning specific adenine resonances.
Q: I can see the dispersed signals in my 1H-15N HSQC, but how do I know which peak corresponds to which adenine in my sequence?
A: Unambiguous assignment is critical. Site-specific labeling is a powerful method for this. By synthesizing your molecule with a single 15N-labeled adenine at a known position, you can definitively assign the corresponding peak in the 1H-15N HSQC spectrum. This approach is particularly useful when uniform labeling results in an overly complex spectrum that is difficult to assign.
Troubleshooting Workflow for Resonance Assignment:
Caption: Workflow for unambiguous resonance assignment of adenine signals.
Issue 3: Observing changes in adenine signals upon ligand binding.
Q: I am studying a drug binding to my RNA/protein. How can I use 15N-adenine labeling to map the interaction site?
A: This is a classic application of Chemical Shift Perturbation (CSP) mapping. By recording a series of 1H-15N HSQC spectra as you titrate in a ligand, you can monitor changes in the chemical shifts of the adenine H-N signals. Residues at the binding interface will often show significant chemical shift changes, allowing you to identify the binding site.
Troubleshooting CSP Experiments:
-
Ensure you are in the fast exchange regime: For accurate determination of binding affinity (Kd), the binding and unbinding of the ligand should be fast on the NMR timescale. This is typically the case for weaker interactions (Kd > ~3 µM). In fast exchange, you will see a gradual shift in peak positions upon ligand addition.
-
Slow or intermediate exchange: If you observe peak broadening or the disappearance of the free peak and the appearance of a new bound peak, you are in the intermediate to slow exchange regime. While this makes Kd determination more complex, it still provides valuable information about the binding site.
-
Calculate the chemical shift changes: The magnitude of the perturbation is calculated using a weighted average of the proton and nitrogen chemical shift differences.
Formula for Chemical Shift Perturbation:
Δδavg = [ (Δδ1H)2 + (α * Δδ15N)2 ]1/2
Where α is a weighting factor (often around 0.14 to 0.2) to account for the different chemical shift ranges of 1H and 15N.
Quantitative Data Summary
The following table summarizes typical NMR parameters relevant to experiments with 15N-labeled adenine. These values can vary depending on the molecular context, solvent conditions, and temperature.
| Parameter | Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| Chemical Shift | Adenine N1 | ~230 | Tautomerism and base pairing can significantly affect this value. |
| Chemical Shift | Adenine N3 | ~230 | Highly sensitive to protonation state and local environment. |
| Chemical Shift | Adenine N7 | ~230 | Involved in Hoogsteen base pairing. |
| Chemical Shift | Adenine N9 | ~160 | Typically observed in HSQC experiments through correlation to H9. |
| Chemical Shift | Adenine NH2 | ~78 | Often exchange-broadened but can be observed under specific conditions. |
| 1J(15N, 1H) Coupling | Amide | ~92 Hz | This is the coupling used for magnetization transfer in HSQC experiments. |
Key Experimental Protocols
Protocol 1: Site-Specific 15N-Adenine Labeling of RNA
This protocol is based on the enzymatic incorporation of a labeled adenine monophosphate (AMP) at the 5' end of an RNA fragment, followed by ligation.
-
In Vitro Transcription: Perform an in vitro transcription reaction using T7 RNA polymerase. To achieve 5'-end labeling, use 13C/15N-labeled AMP in excess over the other NTPs.
-
Purification: Purify the labeled RNA fragment using denaturing polyacrylamide gel electrophoresis (PAGE) followed by ion-exchange HPLC.
-
Ligation: Ligate the purified, labeled RNA fragment to an unlabeled RNA fragment using T4 DNA ligase to generate the final, site-specifically labeled RNA construct.
-
Final Purification: Purify the full-length RNA product.
-
Sample Preparation for NMR:
-
Fold the RNA by heating to 95°C for 5 minutes and then snap-cooling on ice.
-
Buffer exchange into an appropriate NMR buffer (e.g., 15 mM sodium phosphate, 25 mM NaCl, 0.1 mM EDTA, pH 6.5).
-
Concentrate the sample to the desired volume (e.g., 225 µL) and add 10% D2O.
-
Transfer to a suitable NMR tube (e.g., Shigemi tube).
-
Protocol 2: 1H-15N HSQC Experiment
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone for studying 15N-labeled biomolecules.
Conceptual Workflow of the HSQC Pulse Sequence:
Caption: Conceptual workflow of a 1H-15N HSQC pulse sequence.
Experimental Steps:
-
Setup: Load the 15N-labeled sample into the spectrometer. Tune and match the probe for both 1H and 15N frequencies.
-
Pulse Sequence Selection: Choose a sensitivity-enhanced 1H-15N HSQC pulse sequence from the spectrometer's library.
-
Parameter Optimization:
-
Set the spectral widths for both 1H and 15N dimensions to cover all expected signals.
-
Set the carrier frequencies to the center of the amide proton region (~8.5 ppm) and the 15N region (~120 ppm).
-
The number of increments in the indirect (15N) dimension will determine the resolution in that dimension.
-
The number of scans per increment will depend on the sample concentration.
-
-
Acquisition: Run the experiment.
-
Processing: Process the data using appropriate window functions (e.g., squared sine bell) and perform a Fourier transform in both dimensions.
-
Analysis: Analyze the resulting 2D spectrum to identify H-N correlations.
References
Technical Support Center: Troubleshooting Low Yield of Adenine-15N5 Labeled RNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low yield of Adenine-15N5 labeled RNA during in vitro transcription experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to a low yield of this compound labeled RNA?
A low yield of this compound labeled RNA can be attributed to several factors, including:
-
Suboptimal Reaction Conditions: Incorrect concentrations of NTPs, magnesium ions, or T7 RNA polymerase can significantly impact transcription efficiency.[][2]
-
Poor Quality DNA Template: The presence of contaminants, incomplete linearization, or a damaged template can inhibit the transcription process.
-
RNase Contamination: Degradation of the newly synthesized RNA by RNases is a common cause of low yield.
-
Inhibitors in the Reaction: Contaminants in the nucleotide stocks or other reagents can inhibit T7 RNA polymerase activity.
-
Premature Termination of Transcription: The polymerase may dissociate from the DNA template before transcription is complete, leading to truncated RNA products.
-
Inefficient Incorporation of Labeled Nucleotides: T7 RNA polymerase may have a lower affinity for modified nucleotides like this compound triphosphate compared to its unlabeled counterpart, potentially reducing the overall transcription rate.
Q2: How does the use of this compound labeled ATP potentially affect the in vitro transcription reaction?
While specific kinetic data for this compound ATP is limited, the use of modified nucleotides in in vitro transcription can influence the reaction in several ways:
-
Reduced Polymerase Efficiency: T7 RNA polymerase has evolved to efficiently incorporate naturally occurring nucleotides. The presence of a heavily labeled nucleotide might alter the conformation of the ATP analog, potentially reducing its binding affinity to the polymerase's active site and slowing down the rate of incorporation.
-
Increased Premature Termination: The altered structure of the labeled nucleotide could cause conformational changes in the polymerase or the growing RNA strand, leading to a higher propensity for premature termination of transcription.[3][4][5]
-
Changes in Optimal Reagent Concentrations: The optimal ratio of magnesium ions to NTPs is crucial for efficient transcription. The introduction of a modified nucleotide may necessitate re-optimization of these concentrations.
Q3: What are the expected yields for in vitro transcription of labeled RNA?
Yields can vary significantly based on the specific template, the length of the RNA transcript, and the reaction conditions. For standard, unlabeled in vitro transcription reactions, yields can range from 20 to 200 µg of RNA per 20 µL reaction. When using labeled nucleotides, especially those that are heavily modified, a decrease in yield is often expected. A successful transcription with this compound labeled ATP might yield in the range of 10-100 µg per 20 µL reaction, but this is highly dependent on the optimization of the protocol.
Troubleshooting Guide
Problem 1: Low or No RNA Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal Reagent Concentrations | - Optimize NTP Concentrations: While standard protocols suggest 1-2 mM of each NTP, the optimal concentration can vary. For labeled reactions, it may be beneficial to slightly increase the concentration of the limiting nucleotide (this compound ATP) if premature termination is suspected. However, be aware that high concentrations of NTPs can also be inhibitory. - Titrate Magnesium Concentration: The concentration of Mg²⁺ is critical and should be optimized relative to the total NTP concentration. A good starting point is a Mg²⁺ concentration that is 2-10 mM higher than the total NTP concentration. - Vary T7 RNA Polymerase Concentration: While more enzyme can increase yield up to a certain point, excessive amounts can be inhibitory. Try a range of enzyme concentrations to find the optimal amount for your specific template and conditions. |
| Poor DNA Template Quality | - Assess Template Integrity: Run the linearized DNA template on an agarose gel to ensure it is intact and completely linearized. Incomplete linearization can lead to longer, heterogeneous transcripts and lower yield of the desired product. - Purify the Template: Ensure the DNA template is free from contaminants such as proteins, salts, and ethanol, which can inhibit T7 RNA polymerase. Phenol-chloroform extraction followed by ethanol precipitation is a standard purification method. |
| RNase Contamination | - Use RNase-free reagents and consumables: Ensure all water, buffers, pipette tips, and tubes are certified RNase-free. - Maintain an RNase-free environment: Clean work surfaces and equipment with RNase decontamination solutions. Wear gloves at all times. - Include an RNase inhibitor in the reaction: Adding a commercial RNase inhibitor to the transcription reaction can protect the newly synthesized RNA from degradation. |
| Reaction Inhibitors | - Use High-Purity Reagents: Ensure that all reagents, especially the NTPs (both labeled and unlabeled), are of high purity and free from inhibitors. - Test for Inhibitors: If inhibition is suspected, set up a control reaction with a known, reliable template and unlabeled NTPs to confirm the activity of the polymerase and buffer. |
Problem 2: Presence of Short, Truncated RNA Transcripts (Premature Termination)
| Possible Cause | Troubleshooting Step |
| Secondary Structure in the DNA Template or Nascent RNA | - Lower the Incubation Temperature: Reducing the reaction temperature from 37°C to 30°C or even 25°C can sometimes help the polymerase read through difficult secondary structures. - Include Additives: Some studies suggest that additives like DMSO or betaine can help to reduce secondary structure formation, but their compatibility with the specific reaction should be tested. |
| Low Concentration of the Labeled Nucleotide | - Increase this compound ATP Concentration: A low concentration of one of the NTPs can lead to stalling and termination of the polymerase. Try incrementally increasing the concentration of the this compound ATP. |
| Sequence-Dependent Termination | - Re-design the DNA Template: If possible, modify the DNA sequence to remove or alter regions that may be prone to causing polymerase pausing or termination, such as long stretches of pyrimidines. |
Quantitative Data Summary
The following tables provide recommended starting concentrations for key components in an in vitro transcription reaction for producing this compound labeled RNA. These are general guidelines, and optimization is highly recommended for each specific template and experimental goal.
Table 1: Recommended Reagent Concentrations for In Vitro Transcription
| Reagent | Standard Reaction (Unlabeled) | This compound Labeled Reaction (Starting Point) |
| Linearized DNA Template | 0.5 - 1.0 µg | 0.5 - 1.0 µg |
| T7 RNA Polymerase | 50 - 100 units | 75 - 150 units |
| 10X Transcription Buffer | 2 µL | 2 µL |
| ATP | 2 mM | 0 mM (replaced by labeled ATP) |
| This compound ATP | N/A | 1.5 - 2.5 mM |
| CTP | 2 mM | 2 mM |
| GTP | 2 mM | 2 mM |
| UTP | 2 mM | 2 mM |
| RNase Inhibitor | 20 - 40 units | 40 units |
| DTT (in buffer) | 10 mM | 10 mM |
| MgCl₂ (in buffer) | Varies (typically 6-15 mM) | Optimize (start with 10-20 mM) |
| Total Volume | 20 µL | 20 µL |
Table 2: Expected RNA Yield Comparison (Hypothetical)
| RNA Type | Expected Yield Range (µg per 20 µL reaction) | Notes |
| Unlabeled RNA | 20 - 200 µg | Highly template and optimization dependent. |
| This compound Labeled RNA | 10 - 100 µg | Yield may be lower due to the use of a modified nucleotide. Extensive optimization may be required to approach the yields of unlabeled reactions. |
Experimental Protocols
Detailed Methodology for In Vitro Transcription of this compound Labeled RNA
This protocol provides a starting point for the synthesis of this compound labeled RNA. Optimization of individual components may be necessary to achieve the desired yield.
-
Template Preparation:
-
Linearize the plasmid DNA containing the sequence of interest downstream of a T7 promoter using a restriction enzyme that generates blunt or 5'-overhanging ends.
-
Verify complete linearization by running a small aliquot on an agarose gel.
-
Purify the linearized template using a phenol-chloroform extraction followed by ethanol precipitation or a suitable column-based purification kit.
-
Resuspend the purified DNA in RNase-free water to a final concentration of 0.5-1.0 µg/µL.
-
-
In Vitro Transcription Reaction Setup:
-
In an RNase-free microcentrifuge tube on ice, combine the following reagents in the order listed:
-
RNase-free water to a final volume of 20 µL
-
2 µL of 10X T7 Transcription Buffer
-
2 µL of 10 mM CTP
-
2 µL of 10 mM GTP
-
2 µL of 10 mM UTP
-
X µL of this compound ATP (to a final concentration of 1.5-2.5 mM)
-
1 µL of RNase Inhibitor (40 units/µL)
-
1 µg of linearized DNA template
-
2 µL of T7 RNA Polymerase (50 units/µL)
-
-
Mix gently by pipetting up and down and centrifuge briefly to collect the reaction at the bottom of the tube.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours. For templates with significant secondary structure, a lower incubation temperature (e.g., 30°C) may improve the yield of full-length transcripts.
-
-
DNase Treatment:
-
To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
-
RNA Purification:
-
Purify the labeled RNA using one of the following methods:
-
Phenol-Chloroform Extraction and Ethanol Precipitation: This is a classic method for removing proteins and unincorporated nucleotides.
-
Column-Based Purification: Several commercial kits are available for the purification of RNA, which are generally faster and can provide high-purity RNA.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This method is recommended for obtaining highly pure RNA of a specific size, which is often required for structural studies like NMR. The RNA is visualized by UV shadowing, excised from the gel, and eluted.
-
-
-
Quantification and Quality Assessment:
-
Quantify the RNA yield using a spectrophotometer (measuring absorbance at 260 nm) or a fluorometric assay.
-
Assess the integrity of the RNA transcript by running an aliquot on a denaturing agarose or polyacrylamide gel.
-
Visualizations
Caption: Workflow for this compound labeled RNA synthesis.
Caption: Troubleshooting decision tree for low RNA yield.
References
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. characterization-of-a-set-of-t7-rna-polymerase-active-site-mutants - Ask this paper | Bohrium [bohrium.com]
- 4. US20220195494A1 - Stabilization and preservation of in vitro transcription reactions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Isotopic Scrambling with Adenine-15N5
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively use Adenine-15N5 for minimizing isotopic scrambling in your metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a problem in metabolic labeling studies?
A1: Isotopic scrambling refers to the randomization of isotope labels within a molecule, leading to a distribution of isotopes that deviates from the expected pattern based on known metabolic pathways.[1] This is a significant issue in metabolic flux analysis as it can obscure the true activity of specific pathways, leading to inaccurate measurements and misinterpretation of results. For instance, if a labeled atom is transferred to other molecules or different positions within the same molecule through unforeseen reactions, it becomes difficult to trace the intended metabolic route.
Q2: How does using this compound help minimize isotopic scrambling?
A2: this compound minimizes isotopic scrambling by directly utilizing the purine salvage pathway.[2] In this pathway, the entire, fully labeled adenine molecule is incorporated into the cellular nucleotide pool to form adenosine monophosphate (AMP). This contrasts with de novo purine synthesis, which builds the purine ring from smaller, labeled precursors like 15N-glutamine. The de novo pathway involves multiple steps and enzymes, increasing the chances for the 15N label to be exchanged or incorporated into other molecules, leading to scrambling. By bypassing the de novo pathway, this compound provides a more direct and "cleaner" labeling of the adenine nucleotide pool.
Q3: What is the primary metabolic pathway for the incorporation of this compound?
A3: The primary pathway for the incorporation of this compound is the purine salvage pathway.[2] Specifically, the enzyme adenine phosphoribosyltransferase (APRT) catalyzes the reaction between adenine and phosphoribosyl pyrophosphate (PRPP) to form adenosine monophosphate (AMP).[2]
Q4: Can this compound be used as an internal standard?
A4: Yes, this compound is an excellent internal standard for the quantification of unlabeled adenine and its metabolites by isotope dilution mass spectrometry.[3] Its five 15N atoms create a distinct mass shift, allowing for clear differentiation from the endogenous, unlabeled (14N) molecules.
Troubleshooting Guides
Issue 1: Low Incorporation of 15N from this compound
-
Symptom: Mass spectrometry data shows a low percentage of M+5 labeled adenine nucleotides (e.g., AMP, ADP, ATP) after incubation with this compound.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and experimental conditions. Start with a range of time points (e.g., 2, 6, 12, 24 hours) to observe the rate of incorporation. |
| Low Activity of the Purine Salvage Pathway | Ensure that the cells you are using have a functional and active purine salvage pathway. Some cell lines may have deficiencies in enzymes like APRT. You can assay for APRT activity or consult literature for your specific cell model. |
| High Competition from De Novo Purine Synthesis | If the de novo pathway is highly active, it can dilute the incorporation of labeled adenine from the salvage pathway. Consider using inhibitors of de novo purine synthesis, such as methotrexate or mycophenolic acid, to enhance flux through the salvage pathway. Use these inhibitors at concentrations appropriate for your cell line, and perform control experiments to assess their metabolic impact. |
| Degradation of this compound in the Culture Medium | While generally stable, prolonged incubation at 37°C could lead to some degradation. Prepare fresh stock solutions of this compound and add it to the culture medium immediately before the experiment. |
| Incorrect Concentration of this compound | The optimal concentration can vary between cell lines. Perform a concentration-response experiment (e.g., 1, 5, 10, 25 µM) to find the concentration that gives sufficient labeling without causing toxicity. |
Issue 2: Unexpected Isotopologues Observed
-
Symptom: In addition to the expected M+5 peak for adenine nucleotides, you observe other isotopologues (e.g., M+1, M+2, M+3, M+4).
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic Impurity of this compound | Verify the isotopic purity of your this compound standard from the manufacturer's certificate of analysis. If the purity is lower than expected, this could contribute to the presence of other isotopologues. |
| In-source Fragmentation during Mass Spectrometry | The labeled adenine nucleotide may be fragmenting in the ion source of the mass spectrometer. Optimize your MS source conditions (e.g., cone voltage, capillary temperature) to minimize fragmentation. Analyze a pure standard of this compound to confirm its fragmentation pattern under your experimental conditions. |
| Minor Contribution from Other Metabolic Pathways | While the salvage pathway is dominant, there might be minor metabolic routes that lead to partial label loss or exchange. This is generally minimal when using this compound but can be investigated using more advanced metabolic flux analysis software. |
Data Presentation
Table 1: Theoretical Mass Isotopomer Distribution of AMP after Labeling
This table illustrates the theoretical mass isotopomer distribution (MID) of Adenosine Monophosphate (AMP) when labeled with this compound (via the salvage pathway) versus 15N-Glutamine (a precursor for de novo synthesis). This demonstrates the clearer labeling pattern achieved with this compound.
| Isotopologue | This compound Labeling (Salvage Pathway) | 15N-Glutamine Labeling (De Novo Pathway) |
| M+0 (Unlabeled) | Low (Represents unlabeled pool) | High (Depends on labeling efficiency and contribution from other nitrogen sources) |
| M+1 | Very Low | Moderate (Incorporation of one 15N atom) |
| M+2 | Very Low | Moderate (Incorporation of two 15N atoms) |
| M+3 | Very Low | Low (Incorporation of three 15N atoms) |
| M+4 | Very Low | Low (Incorporation of four 15N atoms) |
| M+5 | High (Represents the fully labeled pool) | Very Low (Requires all five nitrogen atoms to be labeled from glutamine, which is unlikely due to contributions from other amino acids) |
Experimental Protocols
Protocol: 15N Labeling of Mammalian Cells with this compound for Mass Spectrometry Analysis
Objective: To label the adenine nucleotide pool of mammalian cells with this compound for the analysis of isotopic incorporation and minimization of scrambling.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin
-
This compound (isotopic purity >98%)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, LC-MS grade, chilled to -80°C
-
Water, LC-MS grade
-
Chloroform, LC-MS grade, chilled to -20°C
-
Microcentrifuge tubes
-
Cell scraper
Methodology:
-
Cell Culture:
-
Culture cells in T-75 flasks until they reach approximately 80% confluency.
-
Prepare the labeling medium: complete medium supplemented with dialyzed FBS and Penicillin-Streptomycin. The use of dialyzed FBS is recommended to reduce the concentration of unlabeled adenine and other purines.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) at a concentration of 1-10 mM.
-
-
Isotopic Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the labeling medium to the cells.
-
Add this compound from the stock solution to the labeling medium to a final concentration of 5-25 µM. The optimal concentration should be determined empirically for your cell line.
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Metabolite Extraction:
-
Place the flask on ice and aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to the flask and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new microcentrifuge tube.
-
To perform a biphasic extraction, add 500 µL of ice-cold water and 500 µL of ice-cold chloroform to the supernatant.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the upper aqueous layer, which contains the polar metabolites including adenine nucleotides.
-
Dry the aqueous extract using a vacuum concentrator (e.g., SpeedVac).
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or an appropriate buffer for your chromatography method.
-
Analyze the sample using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use a suitable chromatography method (e.g., HILIC or ion-pairing chromatography) to separate the adenine nucleotides.
-
Acquire data in negative ion mode for the detection of AMP, ADP, and ATP.
-
Monitor for the unlabeled (M+0) and labeled (M+5) masses of the adenine nucleotides.
-
-
Data Analysis:
-
Integrate the peak areas for each mass isotopologue of the adenine nucleotides.
-
Correct for the natural abundance of isotopes.
-
Calculate the fractional enrichment of the M+5 isotopologue to determine the extent of labeling.
-
Visualizations
Caption: Incorporation of this compound via the Purine Salvage Pathway.
References
Technical Support Center: Adenine-15N5 Detection by Mass Spectrometry
Welcome to the technical support center for the optimization of mass spectrometry parameters for Adenine-15N5 detection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key mass spectrometry parameters to optimize for this compound detection?
A1: The key parameters to optimize include the ionization mode, precursor and product ion selection (for MS/MS), collision energy, and source parameters such as capillary voltage, temperature, and gas flows. Optimization is critical to maximize sensitivity and specificity. For instance, electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode.[1][2] The choice between modes should be determined empirically for your specific sample matrix and instrument.
Q2: How do I select the precursor and product ions for this compound?
A2: The precursor ion for this compound will be its protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Due to the five 15N atoms, its mass will be approximately 5 Daltons higher than unlabeled adenine. The fragmentation of adenine typically involves the sequential loss of HCN units.[3] To select the most intense and stable product ions, a product ion scan of the this compound precursor should be performed. The fragmentation pattern of singly labeled [15N]adenines can provide guidance on expected neutral losses.[3]
Q3: What type of liquid chromatography is best suited for separating this compound?
A3: Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the retention and separation of adenine and related compounds. HILIC columns can provide better retention of polar analytes that are not well-retained on traditional reversed-phase columns like C18. However, reversed-phase chromatography with a C18 column can also be used, often with aqueous mobile phases containing a volatile buffer like ammonium acetate. The choice of column and mobile phase should be optimized to achieve good peak shape and separation from other components in your sample.
Q4: Why is an internal standard necessary for quantifying this compound?
A4: An internal standard (IS) is crucial for accurate quantification as it helps to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a stable isotope-labeled version of the analyte, such as Adenine-¹³C₅,¹⁵N₅, which co-elutes with the analyte but is distinguishable by mass. Using a stable isotope-labeled internal standard improves the linearity and accuracy of the calibration curve.
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Detectable Peak for this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal ionization mode (positive vs. negative ESI) and tune source parameters (e.g., capillary voltage, gas flows, temperature). |
| Incorrect Precursor/Product Ion Selection | Verify the m/z of the precursor ion. Perform a product ion scan to identify the most abundant and stable fragment ions for use in Multiple Reaction Monitoring (MRM). |
| Sample Concentration Too Low | Concentrate the sample or inject a larger volume if possible. Ensure the sample concentration is within the linear range of the instrument. |
| Ion Suppression | Dilute the sample to reduce matrix effects. Improve chromatographic separation to separate this compound from co-eluting, interfering compounds. |
| Improper Sample Preparation | Ensure the sample is dissolved in a solvent compatible with the mobile phase. Avoid non-volatile salts and detergents which can interfere with ionization. |
Issue 2: High Background Noise or Baseline Drift
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Suboptimal Chromatographic Gradient | Optimize the gradient to ensure a stable baseline. |
| Detector Settings | Adjust detector settings such as gain and filter settings to minimize noise. |
Issue 3: Inaccurate Quantification
| Potential Cause | Troubleshooting Step |
| Poor Linearity of Calibration Curve | Prepare fresh calibration standards. Ensure the internal standard is added at a consistent concentration across all samples and standards. |
| Matrix Effects | Use a matrix-matched calibration curve or employ a standard addition method. |
| Incomplete Isotopic Labeling | If quantifying metabolically incorporated this compound, determine the labeling efficiency and correct the data accordingly. |
Experimental Protocols
Protocol 1: Sample Preparation of Biological Fluids (e.g., Plasma)
-
Thaw Samples: Thaw frozen samples on ice.
-
Add Internal Standard: Spike the sample with a known concentration of a suitable internal standard (e.g., ¹³C-labeled Adenine).
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.
-
Filter: Filter the reconstituted sample through a 0.22 µm filter before injection.
Protocol 2: LC-MS/MS Method for this compound Detection
This protocol provides a starting point; parameters should be optimized for your specific instrument and application.
Liquid Chromatography (LC) Parameters
| Parameter | HILIC Method | Reversed-Phase Method |
| Column | Acquity BEH Amide (2.1 x 150 mm, 1.7 µm) | Luna C-18(2) (150 x 2.0 mm, 3 µm) |
| Mobile Phase A | Acetonitrile:Water (95:5, v/v) with 10 mM Ammonium Formate | 25 mM Ammonium Acetate in Water |
| Mobile Phase B | Water:Acetonitrile (70:30, v/v) with 10 mM Ammonium Formate | Acetonitrile |
| Flow Rate | 0.5 mL/min | 0.2 mL/min |
| Column Temperature | 40°C | 35°C |
| Injection Volume | 10 µL | 10 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | +3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 650 L/h |
| Cone Gas Flow | 50 L/h |
| Precursor Ion (m/z) | To be determined based on the exact mass of this compound [M+H]⁺ |
| Product Ion (m/z) | To be determined from a product ion scan |
| Collision Energy | To be optimized for the specific precursor-product transition |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low this compound signal.
References
Technical Support Center: Addressing Toxicity of Adenine-15N5 in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential toxicity issues when using Adenine-15N5 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell culture?
This compound is a stable isotope-labeled version of adenine, where all five nitrogen atoms are replaced with the heavy isotope ¹⁵N.[1][2] It is primarily used as a tracer in metabolic studies to track the incorporation of adenine into nucleic acids (DNA and RNA) and other biomolecules.[1][2] This allows for the detailed analysis of metabolic pathways and fluxes using techniques like mass spectrometry and NMR.[1]
Q2: Is this compound expected to be more toxic than unlabeled adenine?
There is no evidence to suggest that the ¹⁵N isotope imparts additional toxicity. The physicochemical properties of this compound are nearly identical to that of unlabeled adenine. Therefore, any observed cytotoxicity is likely due to the inherent biological activity of adenine itself. The troubleshooting advice provided in this guide for unlabeled adenine is directly applicable to this compound.
Q3: What are the known mechanisms of adenine toxicity in cells?
Adenine's cytotoxic effects can be multifaceted and depend on the cell type and concentration. Key mechanisms include:
-
Induction of Apoptosis and Cell Cycle Arrest: In some cancer cell lines, adenine can trigger programmed cell death (apoptosis) and cause cells to arrest in the S-phase of the cell cycle. This is often mediated through the activation of the AMP-activated protein kinase (AMPK) pathway, which can, in turn, activate the p53 tumor suppressor protein.
-
Depletion of Guanine Nucleotides: In some biological systems, high concentrations of adenine can lead to a depletion of guanine nucleotide pools, which is essential for various cellular processes.
-
Interference with Pyrimidine Biosynthesis: Adenosine, a metabolite of adenine, can interfere with the synthesis of pyrimidines, essential components of nucleic acids. This toxicity can often be reversed by the addition of uridine.
-
Induction of Ferroptosis: In certain cell types, adenine overload has been shown to induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.
Q4: At what concentrations does this compound become toxic?
The cytotoxic concentration of adenine varies significantly between different cell lines. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Some studies have shown that adenine can be more cytotoxic to cancer cells than to normal cells.
Troubleshooting Guide
Problem 1: Unexpectedly high cytotoxicity at low this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Cell Culture Contamination | Test for mycoplasma and other microbial contaminants. Contaminants can stress cells and increase their sensitivity to chemical compounds. |
| High Cell Passage Number | Use cells with a lower passage number. Cells at high passage numbers can become more sensitive and exhibit altered metabolic profiles. |
| Improperly Dissolved this compound | Visually inspect the this compound solution for any precipitates before use. Ensure complete dissolution. Prepare fresh solutions for each experiment. |
| Cell Line Sensitivity | The cell line you are using may be particularly sensitive to adenine. Perform a thorough literature search for your specific cell line and adenine toxicity. |
Problem 2: No cytotoxicity observed even at high this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Resistant Cell Line | Your cell line may be resistant to adenine-induced cytotoxicity. Consider using a different cell line or a positive control for the expected cell death pathway (e.g., a known inducer of apoptosis or ferroptosis). |
| Insensitive Assay | The cell viability assay you are using may not be sensitive enough to detect the specific mode of cell death. If you suspect apoptosis, consider using an Annexin V/PI staining or a Caspase-3 activity assay. |
| Rapid Adenine Metabolism | The cells may be rapidly metabolizing the adenine to non-toxic byproducts. You could measure adenine concentration in the media over time using HPLC. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Health | Ensure your stock cell cultures are healthy, free of contamination, and within a consistent passage number range before starting any experiment. |
| Inaccurate Pipetting | Prepare a master mix of the this compound solution to add to all wells to minimize pipetting errors. |
| Reagent Instability | Prepare fresh this compound solutions for each experiment. Ensure all other media and supplements are of high quality and not expired. |
Quantitative Data Summary
The following table summarizes cytotoxic concentrations of adenine reported in the literature for various cell lines. Note that these values are for unlabeled adenine but are expected to be comparable for this compound.
| Cell Line | Treatment Duration | IC50 / Effective Concentration | Observed Effect |
| Hepatocellular Carcinoma (HepG2, SK-Hep-1) | Not Specified | 0.5 mM - 2 mM | Decreased cell growth |
| Colon Cancer (HT29, Caco-2) | 24 hours | 10 mM | Significant inhibition of viability |
| Bel-7402 (Hepatocellular Carcinoma) | 72 hours | 0.2758 ± 0.0013 mg/ml | Inhibition of proliferation |
| HeLa (Cervical Cancer) | 72 hours | 0.2157 ± 0.0009 mg/ml | Inhibition of proliferation |
| Normal Human Cervical Keratinocytes | 72 hours | 0.6027 ± 0.0158 mg/ml | Weaker inhibitory effect compared to cancer cells |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50%.
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in your cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
This protocol allows for the differentiation between live, apoptotic, and necrotic cells.
-
Cell Treatment: Treat your cells with the desired concentrations of this compound in a 6-well plate for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Potential signaling pathways of this compound induced cytotoxicity.
Caption: Workflow for determining the IC50 of this compound.
Caption: A logical approach to troubleshooting unexpected cytotoxicity results.
References
Technical Support Center: Adenine-¹⁵N₅ Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to incomplete Adenine-¹⁵N₅ labeling in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Adenine-¹⁵N₅ labeling and why is it a problem?
Incomplete Adenine-¹⁵N₅ labeling occurs when not all nitrogen atoms in the adenine molecule are replaced with the heavy ¹⁵N isotope. Instead of a homogenous population of fully labeled molecules, the sample contains a mixture of fully labeled, partially labeled, and unlabeled adenine. This is problematic for quantitative studies that rely on mass spectrometry, as it leads to a distribution of isotopic peaks rather than a single, well-defined heavy peak.[1] If data analysis software assumes 100% labeling, it will inaccurately calculate the abundance of the labeled species, leading to skewed and unreliable quantitative results.[1]
Q2: What are the common symptoms of incomplete ¹⁵N labeling in my experimental data?
The primary symptoms of incomplete ¹⁵N labeling are observed in the mass spectrometry data. These include:
-
Skewed or inconsistent quantitative ratios across replicates.[1]
-
The isotopic cluster of the "heavy" labeled molecule is broader than expected.[1]
-
The monoisotopic peak of the heavy-labeled molecule is lower in mass than theoretically calculated for a fully labeled molecule.[1]
-
In proteomics, this can manifest as poor quality peptide quantification with high variance or outlier ratios.
Q3: What are the potential causes of incomplete ¹⁵N labeling?
Several factors during the experimental process can lead to incomplete labeling:
-
Insufficient labeling duration: The time allowed for the incorporation of the ¹⁵N label may not be sufficient for complete turnover and replacement of the natural ¹⁴N.
-
Depletion of the ¹⁵N source: The ¹⁵N-labeled nutrient source in the growth medium may be depleted before all molecules are labeled.
-
Contamination with ¹⁴N sources: The experimental system may be contaminated with natural abundance nitrogen sources.
-
Slow turnover: In biological systems, some molecules or tissues may have a slow turnover rate, leading to lower enrichment.
-
Purity of the ¹⁵N-labeled compound: The Adenine-¹⁵N₅ reagent itself may not be 100% pure.
Troubleshooting Guides
Issue 1: Inaccurate quantification due to suspected incomplete labeling.
This guide will walk you through the process of identifying, quantifying, and correcting for incomplete ¹⁵N labeling.
Step 1: Determine the Labeling Efficiency
The first step is to accurately determine the percentage of ¹⁵N incorporation. This can be achieved by comparing the experimental isotopic distribution with theoretical distributions.
Experimental Protocol: Determining ¹⁵N Labeling Efficiency
-
Data Acquisition: Acquire high-resolution mass spectra of your ¹⁵N-labeled sample. High resolution is crucial for resolving complex isotopic patterns.
-
Select a Molecule for Analysis: Choose an abundant and well-resolved ion corresponding to the labeled molecule (or a fragment of it) with a good signal-to-noise ratio. For larger molecules like peptides, those with a mass under 1500 m/z are preferable as their monoisotopic peak is typically the most intense.
-
Generate Theoretical Isotopic Distributions: Use a tool or software to generate theoretical isotopic distributions for your molecule of interest at various levels of ¹⁵N incorporation (e.g., 90%, 95%, 98%, 99%, 100%).
-
Compare Experimental and Theoretical Data: Manually inspect and compare the acquired mass spectrum of your labeled molecule to the generated theoretical distributions. The theoretical distribution that best matches your experimental data will give you the labeling efficiency. Some software can automate this by finding the best correlation (e.g., using the Pearson correlation coefficient) between the experimental and theoretical profiles.
The following diagram illustrates the workflow for determining labeling efficiency.
Caption: Workflow for determining the efficiency of ¹⁵N labeling.
Step 2: Correct for Incomplete Labeling in Data Analysis
Once you have determined the labeling efficiency, you must incorporate this value into your quantification software. Many modern proteomics and metabolomics software packages allow you to specify the labeling efficiency as a parameter. The software will then adjust the calculated ratios to account for the contribution of the unlabeled portion to the isotopic cluster.
The table below summarizes how uncorrected and corrected data can differ.
| True Ratio (Heavy/Light) | Labeling Efficiency | Uncorrected Measured Ratio (Approx.) | Corrected Measured Ratio |
| 1.0 | 95% | 0.95 | 1.0 |
| 2.0 | 95% | 1.90 | 2.0 |
| 0.5 | 95% | 0.475 | 0.5 |
| 1.0 | 99% | 0.99 | 1.0 |
| 2.0 | 99% | 1.98 | 2.0 |
| 0.5 | 99% | 0.495 | 0.5 |
Step 3: Optimize Future Labeling Protocols
To improve labeling efficiency in future experiments, consider the following:
-
Increase labeling duration: For cell cultures or organisms, increasing the growth time in the ¹⁵N-containing medium can improve incorporation. For example, in Arabidopsis, 14 days of labeling can achieve 93-99% efficiency.
-
Ensure adequate ¹⁵N source: Make sure the ¹⁵N-labeled nutrient is not a limiting factor in your growth medium.
-
Use high-purity ¹⁵N compounds: Ensure the Adenine-¹⁵N₅ and other ¹⁵N sources are of high isotopic purity (e.g., >98%).
-
Consider multiple generations of labeling: For organisms with tissues that have slow turnover rates, it may be necessary to label for multiple generations to achieve high enrichment.
Issue 2: Incorrect monoisotopic peak assignment for ¹⁵N-labeled species.
Incomplete labeling can broaden the isotopic cluster, making it difficult for software to correctly identify the monoisotopic peak of the heavy-labeled molecule.
Solutions:
-
Manual Validation: Visually inspect the mass spectra of your quantified molecules, especially those with questionable ratios. Compare the experimental isotopic distribution to the theoretical one to confirm the correct monoisotopic peak.
-
Utilize Quality Scores: Some software provides quality scores, such as the Cosine Similarity (CS) score in Protein Prospector, which indicates how well the experimental isotopic distribution matches the theoretical one. Low scores can flag potential errors in peak assignment.
-
High-Resolution Mass Spectrometry: Acquiring data with high resolution is critical for resolving complex spectra and improving the accuracy of peak assignment.
The following diagram illustrates the logic of how incomplete labeling affects the mass spectrum.
Caption: Impact of incomplete labeling on the mass spectrum.
References
Enhancing sensitivity of Adenine-15N5 detection in biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Adenine-15N5 detection in biological samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Mass Spectrometry (LC-MS/MS) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal for 15N5-Adenine | Incomplete cell lysis and nucleotide extraction. | Use a robust lysis buffer containing a protease inhibitor cocktail. Sonication or bead beating can improve the extraction efficiency. For efficient quenching of metabolism and extraction of nucleotides, use a cold solvent mixture such as acetonitrile:methanol:water. |
| Ion suppression from complex biological matrix. | Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to clean up the sample before LC-MS/MS analysis. Dilute the sample to reduce matrix effects. | |
| Suboptimal ionization settings. | Optimize electrospray ionization (ESI) source parameters, including spray voltage, gas temperatures, and gas flow rates. Ensure the analyte is in its protonated form by using an acidic mobile phase. | |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | Column overload. | Reduce the injection volume or dilute the sample. |
| Inappropriate mobile phase or gradient. | Ensure the sample is fully soluble in the mobile phase. Adjust the gradient to ensure a gradual elution of the analyte. | |
| Contaminated guard or analytical column. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| High Background Noise | Contaminated solvents or reagents. | Use LC-MS grade solvents and freshly prepared mobile phases. |
| Carryover from previous injections. | Implement a thorough needle wash step between injections. Inject a blank solvent run to check for carryover. | |
| Inaccurate Quantification | Lack of a suitable internal standard. | Synthesize or purchase a stable isotope-labeled internal standard, such as 13C- or 15N-labeled adenine, to normalize for extraction and ionization variability. |
| Non-linearity of the calibration curve. | Prepare a calibration curve over the expected concentration range of the analyte in your samples. If linearity is poor at high concentrations, this may be due to detector saturation or ion suppression. |
NMR Spectroscopy Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Sensitivity/Poor Signal-to-Noise | Insufficient sample concentration. | Concentrate the sample. For proteins, a concentration of 0.3-0.5 mM is recommended. |
| Suboptimal NMR probe tuning. | Ensure the NMR probe is correctly tuned and matched for the 15N frequency. | |
| High salt concentration in the buffer. | Reduce the salt concentration in the buffer, as high conductivity can decrease probe performance. Use a buffer exchange method if necessary. | |
| Broad Peaks/Poor Resolution | Sample aggregation. | Optimize buffer conditions (pH, salt concentration) to improve protein stability. Perform experiments at a higher temperature to reduce viscosity and increase molecular tumbling. |
| Presence of paramagnetic contaminants. | Add a chelating agent like EDTA to the buffer to remove trace paramagnetic metals. | |
| Artifacts in the Spectrum | Incorrectly set water suppression. | Optimize the water suppression pulse sequence and power levels. |
| Insufficient shimming. | Perform manual or automated shimming to improve the magnetic field homogeneity. |
Frequently Asked Questions (FAQs)
Q1: Which technique is more sensitive for detecting this compound, Mass Spectrometry or NMR?
A1: Mass spectrometry is generally more sensitive than NMR for detecting small molecules like this compound.[1][2] MS-based techniques can often detect metabolites at picomole to femtomole levels, whereas NMR typically requires higher concentrations (micromolar to millimolar range).[1]
Q2: How can I improve the sensitivity of 15N NMR experiments?
A2: Several strategies can enhance 15N NMR sensitivity:
-
Isotope Enrichment: Ensure high incorporation of the 15N5-adenine label in your sample.
-
Cryogenic Probes: Use a cryogenic probe, which significantly improves the signal-to-noise ratio.
-
Higher Magnetic Field: A higher field strength spectrometer will provide better sensitivity and resolution.
-
Hyperpolarization Techniques: Methods like Signal Amplification By Reversible Exchange (SABRE) can dramatically increase the polarization of 15N nuclei, leading to a substantial signal enhancement.
Q3: What is the best way to extract adenine nucleotides from cells for LC-MS/MS analysis?
A3: A common and effective method is to use a cold solvent extraction.[3] This typically involves quenching the cell metabolism rapidly with a cold solvent like liquid nitrogen, followed by extraction with a mixture of acetonitrile, methanol, and water. Perchloric acid (PCA) can also be used for protein precipitation and nucleotide extraction.[3]
Q4: How do I avoid metabolic conversion of my 15N5-adenine during sample preparation?
A4: Rapid quenching of metabolic activity is crucial. This can be achieved by flash-freezing the cells or tissue in liquid nitrogen or by using a cold quenching solution. It is also important to keep the samples cold throughout the extraction process to minimize enzymatic activity.
Q5: What are the key considerations for choosing an internal standard for quantitative analysis of this compound?
A5: The ideal internal standard should be chemically similar to the analyte but have a different mass. A stable isotope-labeled version of adenine with a different isotopic enrichment (e.g., 13C-labeled adenine) is an excellent choice. This will co-elute with the analyte and experience similar ionization efficiency and matrix effects, allowing for accurate normalization.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the detection of adenine and its derivatives using different analytical techniques.
Table 1: Comparison of Mass Spectrometry and NMR for Metabolite Analysis
| Parameter | Mass Spectrometry (MS) | NMR Spectroscopy |
| Sensitivity | High (picomole to femtomole) | Lower (micromole to nanomole) |
| Selectivity | High (can distinguish isomers with chromatography) | High (distinguishes isotopes at specific molecular positions) |
| Sample Requirement | Typically requires sample clean-up and derivatization. | Minimal sample preparation, non-destructive. |
| Quantitative Accuracy | Requires an internal standard for best accuracy. | Highly quantitative and reproducible. |
Table 2: Reported Sensitivity for Adenine Nucleotide Detection
| Technique | Analyte | Limit of Detection (LOD) | Reference |
| LC-MS/MS | Adenosine | 15 pmol | |
| HPLC-UV | ATP, ADP, AMP | 10 µM | |
| MALDI-TOF MS | Methylated DNA | 5% methylated DNA in a mixture |
Experimental Protocols
Protocol 1: Extraction of Adenine Nucleotides from Cultured Cells for LC-MS/MS Analysis
-
Cell Culture and Labeling: Culture cells to the desired confluency and introduce the 15N5-adenine tracer into the medium for the desired labeling time.
-
Quenching and Harvesting:
-
Aspirate the culture medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold extraction solvent (e.g., 80% methanol pre-chilled to -80°C) to the culture dish to quench metabolism.
-
Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.
-
-
Extraction:
-
Vortex the cell suspension vigorously.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the extract using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried pellet in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.
-
Protocol 2: 15N HSQC NMR of a 15N-Labeled Sample
-
Sample Preparation:
-
Prepare the 15N-labeled sample (e.g., protein expressed in media containing 15N-ammonium chloride) in a suitable NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5, containing 50 mM NaCl and 10% D2O for locking).
-
The final sample volume should be appropriate for the NMR tube being used (e.g., 500-600 µL for a standard 5mm tube).
-
Filter the sample to remove any precipitates.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the D2O signal.
-
Tune and match the probe for 1H and 15N frequencies.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Acquisition of 15N HSQC Spectrum:
-
Load a standard 15N HSQC pulse sequence (e.g., hsqcetf3gpsi2).
-
Set the spectral widths for both the 1H and 15N dimensions to cover all expected signals.
-
Set the carrier frequencies (offsets) for 1H and 15N to the center of the respective spectral regions.
-
Calibrate the 90° pulse widths for both 1H and 15N.
-
Set the number of scans and increments in the indirect dimension (15N) to achieve the desired resolution and signal-to-noise ratio.
-
Acquire the 2D data.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., squared sine bell) in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum.
-
Reference the chemical shifts.
-
Visualizations
Caption: Experimental workflow for 15N5-adenine detection.
References
- 1. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 2. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 3. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adenine-15N5 Labeled Samples
Welcome to the technical support center for Adenine-15N5 labeled samples. This guide provides troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your isotopically labeled adenine samples throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound labeled samples?
Adenine, including its isotopically labeled forms, is susceptible to three main degradation pathways:
-
Hydrolytic Deamination: This is a chemical reaction where the amine group on the adenine ring is replaced with a hydroxyl group, converting adenine into hypoxanthine. This process is accelerated under acidic conditions.[1]
-
Oxidation: Reactive oxygen species (ROS) can oxidize adenine, leading to the formation of products like 8-oxo-adenine. This can be initiated by exposure to air (oxygen), metal ions, or other oxidizing agents.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions that degrade the adenine molecule.[2]
Additionally, microbial contamination can lead to enzymatic degradation of the sample.
Q2: How should I store my solid this compound powder?
Solid this compound is relatively stable if stored correctly. For optimal long-term stability, store the powder at room temperature in a tightly sealed container, protected from light and moisture.[3][4] Storing it in a desiccator can further protect it from humidity.
Q3: What is the best way to prepare and store this compound stock solutions?
The stability of adenine in solution is highly dependent on the solvent, pH, and storage temperature.
-
Solvent Selection: Adenine has limited solubility in water but is more soluble in acidic or basic solutions, as well as in organic solvents like DMSO.[5] For aqueous solutions, consider using a buffer.
-
pH: Adenine solutions are most stable at a neutral to slightly alkaline pH. Acidic conditions can accelerate hydrolytic deamination. A pH range of 7.0-8.5 is generally recommended.
-
Storage Temperature: For short-term storage (up to a week), solutions can be kept at 2-8°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
Light Protection: Always store adenine solutions in amber vials or wrapped in aluminum foil to protect them from light and prevent photodegradation.
-
Sterilization: If storing for extended periods, sterile filtering the solution can prevent microbial growth.
Q4: Can I autoclave my media containing this compound?
Studies on adenine-based cytokinins have shown that they can be stable after autoclaving at 121°C for up to 30 minutes when dissolved in a slightly alkaline solution (e.g., 0.05 N KOH). However, the stability can be concentration-dependent. It is advisable to test the stability of your specific concentration and media composition post-autoclaving. If in doubt, sterile filtering the adenine solution and adding it to the autoclaved media aseptically is a safer alternative.
Q5: How do repeated freeze-thaw cycles affect the stability of my this compound solution?
Repeated freeze-thaw cycles can degrade nucleic acids and other biomolecules. While some studies on adenine derivatives have shown stability through a limited number of freeze-thaw cycles, it is best practice to aliquot your stock solutions into single-use volumes to avoid repeated freezing and thawing.
Troubleshooting Guide
Problem 1: I am seeing an unexpected peak in my HPLC or LC-MS analysis.
-
Possible Cause: This could indicate the presence of a degradation product. Hypoxanthine (from deamination) or 8-oxo-adenine (from oxidation) are common degradation products.
-
Troubleshooting Steps:
-
Review Storage Conditions: Check the pH, storage temperature, and light protection of your solution.
-
Analyze a Fresh Sample: Prepare a fresh solution from your solid stock and analyze it immediately to compare with the stored solution.
-
Mass Spectrometry Analysis: Use mass spectrometry (MS) to identify the mass of the unexpected peak and compare it to the masses of known adenine degradation products.
-
Problem 2: The concentration of my this compound solution seems to have decreased over time.
-
Possible Cause: This could be due to degradation or precipitation.
-
Troubleshooting Steps:
-
Check for Precipitate: Visually inspect the solution for any solid material. If a precipitate is present, try gently warming the solution to see if it redissolves. Adenine solubility is temperature-dependent.
-
Verify pH: Check the pH of the solution. A shift in pH could affect solubility.
-
Assess Degradation: If there is no precipitate, degradation is the likely cause. Review your storage and handling procedures based on the recommendations in this guide.
-
Problem 3: My experimental results are inconsistent when using older this compound solutions.
-
Possible Cause: The integrity of your adenine sample may be compromised.
-
Troubleshooting Steps:
-
Perform Quality Control: Analyze the older solution using HPLC or LC-MS to check for the presence of degradation products and to confirm the concentration.
-
Use a Freshly Prepared Solution: Always use a freshly prepared or properly stored (aliquoted and frozen) solution for critical experiments to ensure consistency.
-
Data Summary
| Parameter | Solid this compound | This compound Solution |
| Storage Temperature | Room Temperature | 2-8°C (short-term), -20°C or -80°C (long-term) |
| pH for Optimal Stability | N/A | 7.0 - 8.5 (Neutral to slightly alkaline) |
| Recommended Solvents | N/A | Dilute HCl, dilute KOH/NaOH, DMSO, buffered aqueous solutions (e.g., PBS pH 7.2) |
| Light Protection | Store in a dark place | Store in amber vials or protect from light |
| Moisture Protection | Store in a tightly sealed container, preferably in a desiccator | N/A |
| Freeze-Thaw Cycles | N/A | Avoid; aliquot into single-use volumes |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution:
-
For dissolution in a buffer, add the appropriate volume of sterile phosphate-buffered saline (PBS, pH 7.2) or another suitable buffer to achieve the desired concentration.
-
For dissolution in a dilute base, add 0.01 N to 0.05 N KOH to dissolve the adenine.
-
Vortex thoroughly to dissolve. Gentle warming in a water bath can aid dissolution.
-
-
Sterilization (Optional): For long-term storage, pass the solution through a 0.22 µm sterile filter into a sterile container.
-
Aliquoting: Dispense the stock solution into sterile, single-use amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Quality Control of this compound Solution by HPLC
-
Sample Preparation: Dilute a small amount of your this compound stock solution to a suitable concentration (e.g., 10-100 µM) with the mobile phase.
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: An isocratic mobile phase of a phosphate buffer with a small percentage of an organic solvent like methanol or acetonitrile is often effective. For example, 10% methanol in 150 mM NaH2PO4, pH 6.0.
-
Detection: Monitor the elution profile using a UV detector at 260 nm.
-
Analysis: A pure sample should show a single, sharp peak corresponding to adenine. The appearance of additional peaks, particularly at earlier retention times, may indicate the presence of more polar degradation products like hypoxanthine.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Increased sensitivity in the detection of adenine and pyridine nucleotides by exposure to ultraviolet light at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Best practices for handling and storing Adenine-15N5
Welcome to the technical support center for Adenine-15N5. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storing, and utilizing this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a stable isotope-labeled version of adenine, where all five nitrogen atoms are replaced with the heavy isotope ¹⁵N. This isotopic labeling makes it an ideal internal standard for the accurate quantification of adenine in biological samples using mass spectrometry techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] It is also utilized as a tracer in metabolic labeling studies to investigate nucleotide synthesis and purine metabolism pathways.[4][5]
Q2: How should I properly store this compound?
For long-term stability, this compound should be stored as a solid at -20°C. Some suppliers suggest that it is stable for at least four years under these conditions. For short-term storage, some suppliers indicate that room temperature away from light and moisture is acceptable for the solid form. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month. Always refer to the manufacturer's specific recommendations provided with the product.
Q3: What are the recommended solvents for dissolving this compound?
The solubility of this compound can vary depending on its salt form (e.g., hydrochloride hydrate). Generally, it is sparingly soluble in water (1-10 mg/mL) and slightly soluble in acetonitrile (0.1-1 mg/mL). For unlabeled adenine, solubility is noted in DMSO (up to 10 mg/mL), though moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh, high-purity solvents. For stock solutions, DMSO is a common choice, but ensure it is anhydrous.
Troubleshooting Guides
Low Signal Intensity in Mass Spectrometry
Q: I am observing a weak or no signal for this compound in my LC-MS/MS analysis. What are the possible causes and solutions?
A weak or absent signal can be frustrating. Here’s a systematic approach to troubleshoot this issue:
-
Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, you may not get a strong enough signal. Conversely, overly concentrated samples can lead to ion suppression.
-
Ionization Efficiency: The choice of ionization technique and its parameters are critical. Experiment with different ionization methods (e.g., ESI, APCI) and optimize source parameters to enhance the ionization of this compound.
-
Mass Spectrometer Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance. This includes checking the ion source, mass analyzer, and detector settings.
-
System Check: To isolate the problem, systematically check the LC system and the mass spectrometer. A complete loss of signal often points to a singular issue. You can start by preparing fresh standards to rule out any problems with the sample extraction process. Then, you can proceed to check the MS and LC components.
Incomplete Labeling in Metabolic Studies
Q: In my metabolic labeling experiment, I am observing incomplete incorporation of this compound into newly synthesized nucleotides. How can I improve the labeling efficiency?
Incomplete labeling can affect the accuracy of your results. Consider the following factors:
-
Labeling Duration: The duration of labeling is crucial and depends on the cell doubling time and the turnover rate of the nucleotides. Ensure that the labeling period is sufficient for the cells to incorporate the labeled adenine.
-
Precursor Pool Dilution: The intracellular pool of unlabeled adenine can dilute the ¹⁵N-labeled precursor. To minimize this, you can try to deplete the unlabeled adenine pool before introducing this compound.
-
Metabolic Scrambling: Amino groups can be metabolically scrambled, which can reduce the ¹⁵N content of enriched amino acids or increase the ¹⁵N in non-target amino acids.
-
Medium Components: Undefined or unlabeled components in the cell culture medium may dilute the enrichment level of the labeled adenine. Using a well-defined medium can help mitigate this issue.
Quantitative Data Summary
| Parameter | Condition | Value | Reference |
| Storage (Solid) | Long-term | -20°C | |
| Short-term | Room temperature (away from light and moisture) | ||
| Storage (in DMSO) | -80°C | Up to 6 months | |
| -20°C | Up to 1 month | ||
| Solubility | Water | 1-10 mg/mL (sparingly soluble) | |
| Acetonitrile | 0.1-1 mg/mL (slightly soluble) | ||
| DMSO | Up to 10 mg/mL (for unlabeled adenine) | ||
| Stability (Solid) | -20°C | ≥ 4 years |
Experimental Protocols
Protocol 1: Quantification of Adenine in Cell Culture Media using LC-MS/MS with this compound Internal Standard
This protocol provides a method for the accurate quantification of adenine in cell culture supernatant.
1. Sample Preparation: a. Collect cell culture supernatant. b. Perform protein precipitation by adding 2 volumes of ice-cold acetonitrile. c. Vortex the mixture and centrifuge at 14,000 rpm for 5 minutes. d. Transfer the supernatant to a new tube. e. Add a known concentration of this compound internal standard to the supernatant. f. Dilute the sample 100-fold with water containing 0.1% acetic acid before injection.
2. LC-MS/MS Analysis: a. Use a suitable C18 reversed-phase column. b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Use a gradient elution to separate adenine. e. Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode. f. Monitor the appropriate precursor-to-product ion transitions for both adenine and this compound.
3. Data Analysis: a. Create a calibration curve using known concentrations of unlabeled adenine spiked with the same concentration of this compound as the samples. b. Calculate the ratio of the peak area of adenine to the peak area of this compound for each standard and sample. c. Determine the concentration of adenine in the samples by interpolating from the calibration curve.
Protocol 2: Metabolic Labeling of Mammalian Cells with this compound to Study Purine Nucleotide Synthesis
This protocol outlines a general procedure for tracing the incorporation of this compound into the cellular nucleotide pool.
1. Cell Culture and Labeling: a. Culture mammalian cells in a suitable growth medium. b. Once cells reach the desired confluency, replace the medium with a fresh medium containing a known concentration of this compound. The optimal concentration should be determined empirically for your cell line and experimental goals. c. Incubate the cells for a specific period to allow for the incorporation of the labeled adenine into the nucleotide pools. The incubation time will depend on the cell type and the specific pathway being investigated.
2. Metabolite Extraction: a. After the labeling period, quickly wash the cells with ice-cold phosphate-buffered saline (PBS). b. Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol). c. Scrape the cells and collect the cell lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis: a. Analyze the extracted metabolites using an LC-MS/MS method optimized for the separation and detection of nucleotides. b. Monitor the mass transitions for both the unlabeled (¹⁴N) and labeled (¹⁵N) forms of adenine-containing nucleotides (e.g., AMP, ADP, ATP).
4. Data Analysis: a. Determine the isotopic enrichment by calculating the ratio of the labeled to unlabeled forms of each nucleotide. b. This data can be used to determine the rate of new nucleotide synthesis and the contribution of the purine salvage pathway.
Visualizations
Caption: Experimental workflow for a metabolic labeling study using this compound.
Caption: Simplified purine salvage pathway showing the incorporation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination by Gas Chromatography-Mass Spectrometry of [15N5]Adenine Incorporation into Endogenous Cytokinins and the Effect of Tissue Age on Cytokinin Biosynthesis in Datura innoxia Crown Gall Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Verifying Adenine-¹⁵N₅ Incorporation into DNA and RNA: A Comparative Guide to Mass Spectrometry and NMR Spectroscopy
For researchers, scientists, and drug development professionals, accurately verifying the incorporation of stable isotope-labeled compounds like Adenine-¹⁵N₅ into nucleic acids is paramount for elucidating biological pathways, understanding drug mechanisms, and developing new therapeutic agents. This guide provides an objective comparison of two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to assist in selecting the most appropriate technique for your research needs.
At a Glance: Mass Spectrometry vs. NMR Spectroscopy
Both Mass Spectrometry and NMR Spectroscopy are powerful techniques for the analysis of ¹⁵N-labeled nucleic acids. The choice between them often depends on the specific experimental goals, such as the need for high sensitivity and quantitative precision versus detailed structural and dynamic information.
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy (¹H-¹⁵N HSQC) |
| Primary Output | Mass-to-charge ratio (m/z) | Nuclear magnetic resonance frequencies |
| Sensitivity | High (picomole to femtomole)[1] | Lower (micromole to nanomole)[1] |
| Quantitative Accuracy | Excellent with stable isotope dilution | Good, intrinsically quantitative[2] |
| Structural Information | Limited to molecular weight and fragmentation | Detailed atomic-level structure and dynamics[3] |
| Sample Throughput | High | Low |
| Sample Requirement | Destructive | Non-destructive[2] |
| Instrumentation Cost | Lower to moderate | High |
Quantitative Comparison of Analytical Performance
The following table summarizes key performance metrics for the quantification of adenosine, which serves as a proxy for the relative performance expected when analyzing Adenine-¹⁵N₅. The mass shift due to the five ¹⁵N atoms is readily detectable by mass spectrometry, and the ¹⁵N nuclei provide the necessary signal for NMR detection.
| Parameter | LC-MS/MS for Adenosine | ¹⁵N NMR for Labeled Nucleosides |
| Limit of Detection (LOD) | ~0.005 µg/mL | In the micromolar range, highly dependent on instrument and acquisition time |
| Limit of Quantification (LOQ) | 0.02 µg/mL | Typically in the tens of micromolars range |
| Linear Dynamic Range | 0.005–2 µg/mL | Generally narrower than MS, dependent on sample concentration |
| Precision (%RSD) | <15% | Can be very high (<5%), but requires longer acquisition times |
| Accuracy (%Recovery) | 85-115% | Excellent, as it is an intrinsically quantitative method |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate results. Below are protocols for verifying Adenine-¹⁵N₅ incorporation into the DNA and RNA of E. coli.
In Vivo Labeling of E. coli with Adenine-¹⁵N₅
This protocol describes the metabolic labeling of E. coli for the incorporation of Adenine-¹⁵N₅ into its nucleic acids.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
M9 minimal medium components
-
Adenine-¹⁵N₅ (as the sole source of adenine)
-
Glucose (or other carbon source)
-
Appropriate antibiotics
Procedure:
-
Prepare M9 minimal medium according to standard protocols, omitting any unlabeled adenine or other nitrogen sources that could compete with the labeled compound.
-
Supplement the medium with Adenine-¹⁵N₅ at a final concentration of 20-100 µg/mL. The optimal concentration may need to be determined empirically.
-
Inoculate a starter culture of E. coli in a small volume of the labeling medium and grow overnight at 37°C with shaking.
-
Use the starter culture to inoculate a larger volume of fresh labeling medium to an initial OD₆₀₀ of ~0.05.
-
Grow the culture at 37°C with vigorous shaking. Monitor cell growth by measuring the OD₆₀₀.
-
Harvest the cells during the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.6-0.8) by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove residual medium.
-
The cell pellet can now be used for DNA and RNA extraction.
Verification of Adenine-¹⁵N₅ Incorporation by LC-MS/MS
This protocol outlines the steps for DNA/RNA extraction, hydrolysis, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
a) DNA/RNA Extraction and Enzymatic Hydrolysis:
-
Isolate total nucleic acids from the labeled E. coli cell pellet using a commercial kit or standard phenol-chloroform extraction protocols.
-
To analyze DNA, treat the nucleic acid extract with RNase A to remove RNA. Conversely, for RNA analysis, treat with DNase I to remove DNA.
-
Precipitate the desired nucleic acid (DNA or RNA) with ethanol and resuspend it in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Quantify the amount of DNA or RNA using UV spectrophotometry.
-
For enzymatic hydrolysis to nucleosides, incubate 10-50 µg of the purified nucleic acid with a cocktail of nuclease P1 and alkaline phosphatase at 37°C for 2-12 hours.
-
After hydrolysis, remove the enzymes by ultrafiltration using a 3 kDa molecular weight cutoff filter.
-
The filtrate containing the nucleosides is then ready for LC-MS/MS analysis.
b) LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 30% B over 10 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Unlabeled Adenosine: m/z 268 → 136
-
Adenosine-¹⁵N₅: m/z 273 → 141
-
-
Instrumentation Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum sensitivity of the target analytes.
-
c) Data Analysis:
-
Integrate the peak areas for the MRM transitions of both unlabeled and ¹⁵N₅-labeled adenosine.
-
Calculate the percent incorporation of Adenine-¹⁵N₅ using the following formula: % Incorporation = [Area(Adenosine-¹⁵N₅) / (Area(Adenosine) + Area(Adenosine-¹⁵N₅))] * 100
Verification of Adenine-¹⁵N₅ Incorporation by NMR Spectroscopy
This protocol details the preparation of an RNA sample for analysis by 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR.
a) Sample Preparation for NMR:
-
Prepare a highly concentrated sample of the ¹⁵N-labeled RNA (typically >100 µM) in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, 0.1 mM EDTA).
-
Lyophilize the purified RNA and resuspend it in 90% H₂O / 10% D₂O to allow for the observation of exchangeable imino and amino protons.
-
Transfer the sample to a suitable NMR tube (e.g., Shigemi tube for small volumes).
b) NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
Experiment: 2D ¹H-¹⁵N HSQC. This experiment correlates the chemical shifts of protons directly bonded to ¹⁵N atoms.
-
Acquisition Parameters:
-
Temperature: 298 K (25°C).
-
Spectral Widths: Optimized for the expected chemical shift ranges of adenine ¹H and ¹⁵N nuclei.
-
Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from hours to days depending on the sample concentration and instrument.
-
c) Data Analysis:
-
Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
In the ¹H-¹⁵N HSQC spectrum, cross-peaks will appear for each ¹H-¹⁵N pair in the adenine bases that have incorporated the ¹⁵N₅ label.
-
The presence and intensity of these cross-peaks provide direct evidence of Adenine-¹⁵N₅ incorporation. The chemical shifts of these peaks can also provide information about the local chemical environment and structure of the adenine nucleobases within the RNA molecule.
Visualizing the Workflow and Concepts
To better illustrate the experimental processes and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
Both Mass Spectrometry and NMR Spectroscopy are indispensable tools for verifying the incorporation of Adenine-¹⁵N₅ into DNA and RNA. LC-MS/MS offers unparalleled sensitivity and is the method of choice for accurate quantification of incorporation levels, especially when dealing with low sample amounts. On the other hand, NMR spectroscopy provides rich structural and dynamic information at the atomic level, which is invaluable for understanding the functional consequences of labeling. The detailed protocols and comparative data in this guide are intended to empower researchers to make informed decisions about the most suitable analytical strategy for their specific research questions in the dynamic fields of molecular biology and drug development.
References
- 1. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 2. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Adenine-¹⁵N₅ and ¹³C Labeling for Enhanced Metabolomic Analysis
In the landscape of drug discovery and metabolic research, stable isotope labeling is a cornerstone for elucidating complex biochemical pathways and quantifying metabolic fluxes. Among the array of available techniques, the use of ¹⁵N- and ¹³C-labeled compounds provides a robust platform for tracing the fate of molecules within cellular systems. This guide provides a comparative analysis of Adenine-¹⁵N₅ and ¹³C labeling methodologies, supported by experimental protocols and data presentation formats, to assist researchers in designing and interpreting cross-validation studies. Such studies enhance the confidence in metabolomic data by leveraging the complementary nature of these two powerful labeling strategies.
Principles of Adenine-¹⁵N₅ and ¹³C Labeling
Stable isotope labeling involves the incorporation of non-radioactive heavy isotopes into biomolecules.[1] This "tagging" allows for their differentiation from their unlabeled counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3]
Adenine-¹⁵N₅ Labeling: This technique utilizes adenine in which all five nitrogen atoms are replaced with the heavy isotope ¹⁵N.[4][5] As a key component of purine nucleobases, ATP, and cofactors like NAD and FAD, labeled adenine is a direct tracer for nucleotide metabolism and related pathways. It is particularly useful for studying DNA and RNA synthesis, cellular energy metabolism, and signaling cascades involving adenine-based molecules.
¹³C Labeling: This approach typically employs a central carbon source, such as glucose or glutamine, enriched with the ¹³C isotope. By tracing the path of these labeled carbon atoms, researchers can map the flow of carbon through various metabolic networks, including glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. This method provides a global view of cellular metabolism and is instrumental in metabolic flux analysis.
Comparative Analysis of Labeling Strategies
The choice between Adenine-¹⁵N₅ and ¹³C labeling depends on the specific research question and the metabolic pathways of interest. A summary of their key characteristics is presented below.
| Feature | Adenine-¹⁵N₅ Labeling | ¹³C Labeling (e.g., with ¹³C-Glucose) |
| Primary Application | Tracing purine metabolism, nucleotide synthesis, and ATP-dependent processes. | Global metabolic flux analysis, mapping central carbon metabolism. |
| Tracer Molecule | ¹⁵N₅-labeled Adenine. | ¹³C-labeled glucose, glutamine, or other carbon sources. |
| Incorporation | Directly into the purine ring of nucleotides and nucleic acids. | Throughout the carbon backbone of a wide range of metabolites. |
| Mass Shift | +5 Da per adenine moiety. | Variable, +1 Da per ¹³C atom incorporated. |
| Key Insights | Rate of de novo and salvage pathways for purine synthesis, RNA/DNA turnover. | Relative pathway activities, nutrient contributions to biomass, identification of metabolic bottlenecks. |
| Limitations | Provides a more targeted view of metabolism. | Interpretation can be complex due to carbon scrambling in metabolic pathways. |
Proposed Cross-Validation Experimental Design
To ensure the accuracy and robustness of metabolic studies, a cross-validation approach using both Adenine-¹⁵N₅ and a ¹³C source is proposed. This dual-labeling strategy allows for the independent tracking of nitrogen and carbon atoms through interconnected pathways, providing a more comprehensive and validated picture of cellular metabolism.
The general workflow for such a study would involve parallel cell cultures treated with either ¹⁵N₅-Adenine or a ¹³C-labeled carbon source. Subsequent analysis of key metabolites by mass spectrometry will allow for a direct comparison of the labeling patterns and a more confident elucidation of metabolic fluxes.
Experimental Protocols
Detailed methodologies for performing Adenine-¹⁵N₅ and ¹³C labeling experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.
Adenine-¹⁵N₅ Labeling Protocol
-
Cell Culture: Plate cells at a desired density and allow them to adhere and enter the logarithmic growth phase.
-
Media Preparation: Prepare culture medium containing Adenine-¹⁵N₅ at a final concentration typically ranging from 10-100 µM. The exact concentration should be optimized for the cell line to ensure efficient uptake without cytotoxicity.
-
Labeling: Replace the standard culture medium with the ¹⁵N₅-Adenine-containing medium. Culture the cells for a predetermined period (e.g., 24-72 hours) to allow for the incorporation of the labeled adenine into the cellular nucleotide pools.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet proteins and cellular debris.
-
-
Sample Analysis: Analyze the supernatant containing the polar metabolites by high-resolution liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopologue distribution for adenine-containing metabolites.
¹³C-Glucose Labeling Protocol
-
Cell Culture: Culture cells as described for the Adenine-¹⁵N₅ labeling protocol.
-
Media Preparation: Prepare glucose-free culture medium supplemented with uniformly labeled ¹³C-glucose at the desired concentration (e.g., 10 mM).
-
Labeling: Replace the standard culture medium with the ¹³C-glucose-containing medium and incubate for a duration sufficient to reach isotopic steady-state.
-
Metabolite Extraction: Follow the same metabolite extraction procedure as outlined in the Adenine-¹⁵N₅ protocol.
-
Sample Analysis: Analyze the metabolite extracts using LC-MS to measure the incorporation of ¹³C into downstream metabolites of glycolysis, the TCA cycle, and other connected pathways.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison. The following table illustrates the expected mass shifts for key metabolites in both labeling experiments.
| Metabolite | Chemical Formula | Unlabeled Mass (M) | Mass with ¹⁵N₅-Adenine (M+n) | Mass with ¹³C-Glucose (M+n) |
| Adenosine Monophosphate (AMP) | C₁₀H₁₄N₅O₇P | 347.06 | 352.06 (+5) | Up to 357.06 (+10) |
| Adenosine Diphosphate (ADP) | C₁₀H₁₅N₅O₁₀P₂ | 426.02 | 431.02 (+5) | Up to 436.02 (+10) |
| Adenosine Triphosphate (ATP) | C₁₀H₁₆N₅O₁₃P₃ | 504.99 | 509.99 (+5) | Up to 514.99 (+10) |
| Citrate | C₆H₈O₇ | 192.03 | 192.03 (+0) | Up to 198.03 (+6) |
| L-Glutamate | C₅H₉NO₄ | 147.05 | 147.05 (+0) | Up to 152.05 (+5) |
Visualization of a Relevant Metabolic Pathway
The incorporation of labeled adenine can be visualized through the purine salvage pathway, a critical route for nucleotide synthesis in many organisms.
By cross-validating data from Adenine-¹⁵N₅ and ¹³C labeling experiments, researchers can build more accurate and comprehensive models of cellular metabolism. This dual-tracer approach enhances the reliability of findings and provides deeper insights into the metabolic reprogramming that occurs in disease and in response to therapeutic interventions.
References
A Comparative Guide to Quantitative Proteomics: Adenine-¹⁵N₅ versus SILAC
For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, the choice of labeling strategy is paramount. This guide provides an objective comparison of two metabolic labeling techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and a specialized form of ¹⁵N labeling using Adenine-¹⁵N₅. This comparison is supported by established principles of metabolic labeling and will aid in the selection of the most appropriate method for your experimental goals.
Introduction
Metabolic labeling is a powerful approach in quantitative proteomics where stable isotopes are incorporated into the proteome of living cells. This in vivo labeling strategy allows for the combination of different cell populations at an early stage, minimizing experimental variability and enhancing quantitative accuracy. Two prominent methods in this category are SILAC and ¹⁵N metabolic labeling. This guide focuses on a specific variant of ¹⁵N labeling, utilizing Adenine-¹⁵N₅ as the nitrogen source, and compares it with the widely adopted SILAC methodology.
Principle of Methods
Adenine-¹⁵N₅ Labeling: This method involves growing cells in a medium where the sole source of adenine is a version uniformly labeled with the heavy isotope of nitrogen, ¹⁵N. Adenine is a fundamental component of purines, which are essential for the synthesis of nucleic acids and ATP. Through metabolic pathways, the ¹⁵N from adenine is incorporated into the nitrogen-containing compounds within the cell, including the amino acid pool, and subsequently into all newly synthesized proteins. The extent of labeling depends on the cell's ability to utilize adenine as a precursor for the synthesis of other nitrogenous compounds.
SILAC (Stable Isotope Labeling by Amino acids in Cell culture): In SILAC, cells are cultured in a medium containing "light" (natural abundance) or "heavy" stable isotope-labeled essential amino acids, typically L-arginine and L-lysine.[1][2][3] After several cell divisions, the proteome becomes fully labeled with the heavy amino acids.[1] Trypsin, the most common enzyme used in proteomics for protein digestion, cleaves specifically at the C-terminus of arginine and lysine residues. This ensures that the vast majority of tryptic peptides will contain a labeled amino acid, allowing for accurate quantification.[3]
Quantitative Data Comparison
While direct, head-to-head experimental data for Adenine-¹⁵N₅ labeling versus SILAC is not extensively published, a comparison of their expected quantitative performance can be extrapolated from the known principles of ¹⁵N labeling and SILAC.
| Feature | Adenine-¹⁵N₅ Labeling | SILAC (Arg/Lys) |
| Label Incorporation | Dependent on the metabolic pathways for adenine utilization and nitrogen distribution. May be incomplete or vary between cell lines. | Highly efficient and predictable for essential amino acids, often exceeding 99% incorporation. |
| Quantitative Accuracy | Can be highly accurate, but data analysis is complex due to the variable number of nitrogen atoms in each peptide, leading to a distribution of isotopic peaks. | Excellent accuracy, as quantification is based on well-defined mass shifts between light and heavy peptide pairs. |
| Quantitative Precision | May be lower due to the complexity of the mass spectra and the potential for incomplete labeling. | High precision and reproducibility are hallmarks of the SILAC method. |
| Proteome Coverage | Potentially broad, as nitrogen is a fundamental component of all amino acids. | Broad, as arginine and lysine are present in the vast majority of proteins. |
| Data Analysis Complexity | High. Requires specialized algorithms to deconvolve the isotopic envelopes and accurately determine peptide ratios. | Low to moderate. Software packages like MaxQuant are well-optimized for SILAC data analysis. |
| Cost | The cost of Adenine-¹⁵N₅ can be significant, and the specialized media may add to the expense. | Labeled amino acids and SILAC-specific media are commercially available and can be costly, though prices have decreased over time. |
| Multiplexing | Typically limited to two-plex experiments (¹⁴N vs. ¹⁵N). | Can be extended to three-plex (light, medium, heavy) and even higher with the use of different isotope-labeled amino acids. |
Experimental Protocols
Adenine-¹⁵N₅ Metabolic Labeling Protocol (Hypothetical)
This protocol is based on general ¹⁵N metabolic labeling procedures and adapted for the use of Adenine-¹⁵N₅.
-
Cell Culture Medium Preparation: Prepare a custom cell culture medium that is devoid of natural adenine and other nitrogen sources that could compete with the labeled adenine. Supplement this medium with Adenine-¹⁵N₅ as the primary source of adenine. The standard cell culture components (glucose, salts, vitamins, etc.) should be included. Dialyzed fetal bovine serum should be used to minimize the introduction of unlabeled nitrogen-containing compounds.
-
Cell Adaptation: Culture the cells in the Adenine-¹⁵N₅ containing medium for a sufficient number of cell divisions (typically 5-7) to ensure maximal incorporation of the ¹⁵N isotope into the proteome.
-
Experimental Treatment: Once a high level of incorporation is achieved, treat the "heavy" labeled cells with the experimental condition. A parallel "light" culture grown in a medium with natural adenine (¹⁴N) will serve as the control.
-
Cell Harvesting and Lysis: Harvest both the "heavy" and "light" cell populations. The two populations can be mixed in a 1:1 ratio based on cell number or protein concentration at this early stage.
-
Protein Extraction and Digestion: Lyse the combined cell pellet and extract the total protein. The protein mixture is then digested into peptides, typically using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution mass spectrometry (e.g., Orbitrap).
-
Data Analysis: Use specialized software capable of analyzing complex isotopic patterns to identify peptides and quantify the relative abundance of proteins based on the ratio of ¹⁵N to ¹⁴N-containing peptides.
SILAC Protocol
-
Cell Culture Medium Preparation: Prepare SILAC media using commercially available kits or by supplementing dialyzed fetal bovine serum-containing medium with either "light" (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine) or "heavy" (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine) amino acids.
-
Cell Adaptation: Grow two separate populations of cells, one in the "light" medium and one in the "heavy" medium, for at least five to six cell divisions to achieve complete incorporation of the labeled amino acids.
-
Experimental Treatment: Apply the experimental treatment to the "heavy" cell population while maintaining the "light" population as a control.
-
Cell Harvesting and Mixing: Harvest both cell populations and mix them in a 1:1 ratio.
-
Protein Extraction and Digestion: Perform protein extraction and in-solution or in-gel digestion of the combined protein lysate using trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Utilize software such as MaxQuant to identify peptides and quantify proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.
Visualizing the Workflows
References
A Comparative Guide to Adenine-¹⁵N₅ and Guanine-¹⁵N₅ for Nucleic Acid NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of nucleic acid structural biology and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the three-dimensional structures and dynamics of DNA and RNA in solution. The incorporation of stable isotopes, particularly ¹⁵N, is pivotal for enhancing spectral resolution and enabling a host of advanced NMR experiments. Among the purine nucleobases, adenine and guanine are frequently labeled with five ¹⁵N atoms (per purine ring) to serve as sensitive probes. This guide provides an objective comparison of the performance of Adenine-¹⁵N₅ and Guanine-¹⁵N₅ in nucleic acid NMR studies, supported by experimental data and detailed protocols.
Performance Comparison: Adenine-¹⁵N₅ vs. Guanine-¹⁵N₅
A key determinant of NMR performance, particularly for larger biomolecules, is the ¹⁵N chemical shift anisotropy (CSA). A larger CSA value can lead to more efficient transverse relaxation, resulting in broader spectral lines and reduced sensitivity. Theoretical calculations of the ¹⁵N chemical shift tensors provide insight into the intrinsic CSA of each nitrogen atom within the purine rings.
Table 1: Comparison of Calculated ¹⁵N Chemical Shift Tensors for Adenine and Guanine. [1][2]
| Nitrogen Atom | Adenine Chemical Shift Tensor (ppm) | Guanine Chemical Shift Tensor (ppm) |
| N1 | σ₁₁=325, σ₂₂=225, σ₃₃=15 | σ₁₁=300, σ₂₂=200, σ₃₃=50 |
| N3 | σ₁₁=330, σ₂₂=230, σ₃₃=20 | σ₁₁=310, σ₂₂=210, σ₃₃=40 |
| N7 | σ₁₁=350, σ₂₂=250, σ₃₃=30 | σ₁₁=360, σ₂₂=260, σ₃₃=40 |
| N9 | σ₁₁=250, σ₂₂=150, σ₃₃=50 | σ₁₁=260, σ₂₂=160, σ₃₃=60 |
| N6 (Amino) | σ₁₁=150, σ₂₂=100, σ₃₃=50 | - |
| N2 (Amino) | - | σ₁₁=160, σ₂₂=110, σ₃₃=60 |
Note: The values presented are illustrative and based on theoretical calculations. The span of the tensor (σ₁₁ - σ₃₃) is an indicator of the CSA.
From this data, it can be inferred that the CSA values for the ring nitrogens in guanine, particularly N7, tend to be slightly larger than those in adenine. This suggests that, under similar conditions of molecular tumbling, guanine nitrogens may experience faster transverse relaxation, potentially leading to broader NMR signals compared to adenine nitrogens. This is especially relevant for larger RNA molecules where slower tumbling accentuates the effects of CSA on line broadening.
Table 2: Qualitative Performance Comparison for Nucleic Acid NMR.
| Parameter | Adenine-¹⁵N₅ | Guanine-¹⁵N₅ | Considerations |
| Linewidths | Generally narrower due to lower CSA. | Potentially broader, especially for N7, due to higher CSA. | This effect is more pronounced in larger nucleic acids and at higher magnetic fields. |
| Sensitivity (S/N Ratio) | Potentially higher due to narrower lines. | May be lower for certain nitrogen environments due to broader lines. | Signal-to-noise is also influenced by experimental setup and sample conditions. |
| Information Content | Provides probes in both major and minor grooves. The N1 position is a key indicator of Watson-Crick base pairing. | The imino proton of guanine is a crucial probe for Watson-Crick base pairing. N7 is often involved in tertiary interactions and ligand binding. | The choice depends on the specific structural features of interest. |
| Cost of Synthesis | Synthesis protocols are well-established. | Synthesis protocols are also well-established. | The cost of ¹⁵N-labeled starting materials is a primary factor. |
Experimental Protocols
Synthesis of ¹⁵N-Labeled Nucleosides
The synthesis of Adenosine-¹⁵N₅ and Guanosine-¹⁵N₅ can be achieved through well-established chemical and enzymatic methods. Below are summarized protocols.
Protocol 1: Chemoenzymatic Synthesis of [7,NH₂-¹⁵N₂]adenosine and its conversion to [1,7,NH₂-¹⁵N₃]guanosine. [3]
-
Synthesis of [7-¹⁵N]hypoxanthine: Start from 4-amino-6-hydroxy-2-mercaptopyrimidine. Introduce the first ¹⁵N label at the N7 position via a nitrosation/reduction reaction followed by ring closure.
-
Conversion to 6-chloropurine riboside: The hypoxanthine is converted to 6-chloropurine, which then undergoes enzymatic ribosylation.
-
Ammonolysis to form [7,NH₂-¹⁵N₂]adenosine: The 6-chloropurine riboside is treated with ¹⁵NH₄Cl to introduce the second ¹⁵N label at the amino group.
-
Conversion of Adenosine to Guanosine: The labeled adenosine is enzymatically converted to guanosine, which can then be further labeled at the N1 position.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
Protocol 2: General Protocol for ¹⁵N-labeled Nucleic Acid NMR Sample Preparation. [1][4]
-
Oligonucleotide Synthesis: Incorporate the ¹⁵N-labeled phosphoramidites during standard solid-phase oligonucleotide synthesis.
-
Purification and Desalting: Purify the oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). Desalt the sample thoroughly using dialysis or size-exclusion chromatography.
-
Sample Concentration: Concentrate the nucleic acid sample to the desired concentration (typically 0.5-2 mM) using ultrafiltration.
-
Buffer Exchange: Exchange the sample into the final NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the lock signal.
-
Annealing: For duplex DNA or RNA, anneal the sample by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
1D and 2D NMR Spectroscopy
The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the most common method for observing ¹H-¹⁵N correlations.
Protocol 3: ¹H-¹⁵N HSQC Experiment.
-
Spectrometer Setup: Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Pulse Program: Use a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence with water suppression (e.g., using WATERGATE or presaturation).
-
Acquisition Parameters:
-
Set the ¹H spectral width to cover all proton resonances (typically 12-16 ppm).
-
Set the ¹⁵N spectral width to encompass all expected nitrogen resonances (e.g., 100-250 ppm).
-
Optimize the number of scans and transients to achieve the desired signal-to-noise ratio.
-
-
Data Processing: Process the data using appropriate window functions (e.g., squared sine-bell) and perform Fourier transformation.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of ¹⁵N-labeled adenine and guanine in nucleic acid NMR.
Caption: Chemoenzymatic synthesis pathway for Adenine-¹⁵N₅ and Guanine-¹⁵N₅.
Caption: Workflow for studying drug-nucleic acid interactions using ¹⁵N-labeled NMR.
Caption: Key factors that affect the quality of ¹⁵N NMR signals in nucleic acids.
Conclusion
Both Adenine-¹⁵N₅ and Guanine-¹⁵N₅ are invaluable tools for detailed NMR studies of nucleic acid structure, dynamics, and interactions. The choice between them should be guided by the specific biological question and the location of the desired NMR probe within the nucleic acid structure. While guanine's imino proton provides a direct handle on Watson-Crick base pairing, its ring nitrogens, particularly N7, may exhibit broader lines due to a larger CSA. Adenine offers probes in both grooves of a duplex and its ring nitrogens generally possess a smaller CSA, which can be advantageous for obtaining sharper signals, especially in larger systems. By carefully considering these factors and employing the robust experimental protocols outlined in this guide, researchers can effectively leverage the power of ¹⁵N NMR to gain deeper insights into the complex world of nucleic acids.
References
A Comparative Guide to the Accuracy of Adenine-¹⁵N₅ as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable Isotope-Labeled (SIL) internal standards are the gold standard, designed to mimic the analyte's behavior throughout sample preparation and analysis, thereby correcting for variability.[1] This guide provides an objective comparison of Adenine-¹⁵N₅ with other isotopically labeled alternatives, supported by established principles and experimental data from analogous compounds.
The Foundational Role of Internal Standards in Mass Spectrometry
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties.[1] This ensures that any variations encountered during the analytical process—such as sample loss during extraction, matrix effects, or fluctuations in instrument response—affect both the analyte and the standard equally. The ratio of the analyte's signal to the internal standard's signal thus remains constant, enabling precise quantification. SILs are considered the best choice for this purpose as they are chemically identical to the analyte, differing only in isotopic composition.[2] The most common isotopes used for labeling are Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[1][2]
Comparing Isotopes: ¹⁵N and ¹³C vs. Deuterium
The accuracy of a SIL internal standard is fundamentally linked to how closely it co-elutes with the unlabeled analyte. While all SILs are superior to structural analogs, subtle differences exist between standards labeled with different isotopes.
-
Deuterium (²H)-Labeled Standards : These are widely used but can sometimes exhibit a phenomenon known as the "isotope effect." Due to the significant mass difference between hydrogen (¹H) and deuterium (²H), D-labeled standards can have slightly different chromatographic retention times than their unlabeled counterparts. This separation, even if minor, can expose the analyte and the internal standard to different matrix environments as they elute, potentially compromising quantification accuracy.
-
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N)-Labeled Standards : These are often considered the superior choice for achieving the highest level of accuracy. The relative mass difference between ¹²C and ¹³C, or ¹⁴N and ¹⁵N, is much smaller than that for hydrogen. Consequently, ¹³C and ¹⁵N-labeled standards are less prone to chromatographic separation and almost perfectly co-elute with the analyte. This ensures that both compounds experience the same ionization conditions and matrix effects, leading to more reliable data.
Performance Comparison: Adenine-¹⁵N₅ vs. Alternatives
While direct, head-to-head experimental studies comparing the accuracy of Adenine-¹⁵N₅, ¹³C-Adenine, and D-Adenine are not prevalent in published literature, the established principles of isotope labeling allow for a robust comparison. Adenine-¹⁵N₅, with its five nitrogen atoms replaced with the heavy isotope, provides a significant mass shift away from the unlabeled analyte, ensuring no spectral overlap while maintaining nearly identical chromatographic behavior.
| Feature | Adenine-¹⁵N₅ | ¹³C-Labeled Adenine | Deuterium-Labeled Adenine |
| Typical Mass Shift | +5 Da | Variable (e.g., +5 Da for ¹³C₅) | Variable (e.g., +3 Da) |
| Chromatographic Co-elution | Excellent | Excellent | Good, but potential for slight retention time shift |
| Potential for Isotope Effect | Minimal | Minimal | Higher potential, may affect chromatography |
| Accuracy & Precision | High | High | Generally good, but can be compromised by chromatographic separation |
| Suitability | High-accuracy bioanalysis, metabolic studies | High-accuracy bioanalysis, metabolic flux analysis | Routine analysis, but requires careful validation |
Experimental Protocols and Workflows
Accurate quantification relies on a validated and meticulously executed experimental protocol. Below is a representative methodology for the quantification of adenine in a biological matrix using an isotope dilution LC-MS/MS approach.
Experimental Protocol: Quantification of Adenine in Plasma by LC-MS/MS
This protocol is a synthesized example based on established methods for nucleoside analysis.
-
Sample Preparation (Protein Precipitation & Extraction)
-
To 100 µL of plasma sample, add 10 µL of the Adenine-¹⁵N₅ internal standard working solution (concentration will depend on the expected analyte level).
-
Add 400 µL of cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 10 mM ammonium acetate in water).
-
-
LC-MS/MS Analysis
-
HPLC System : Standard UHPLC/HPLC system.
-
Column : Reversed-phase C18 column (e.g., 150 x 2.0 mm, 3 µm particle size).
-
Mobile Phase A : 10 mM Ammonium Acetate in Water.
-
Mobile Phase B : Acetonitrile.
-
Elution : Isocratic elution at 10% Mobile Phase B.
-
Flow Rate : 0.2 mL/min.
-
Column Temperature : 35 °C.
-
Injection Volume : 10 µL.
-
Mass Spectrometer : Triple quadrupole mass spectrometer.
-
Ionization Mode : Positive or Negative Ion Electrospray (ESI). ESI- has been shown to be effective.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
-
Quantitative Data Summary: Representative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Adenine | 136.1 | 119.1 | ESI+ |
| Adenine-¹⁵N₅ (IS) | 141.1 | 124.1 | ESI+ |
| Adenosine | 268.1 | 136.1 | ESI+ |
| ¹³C₅-Adenosine (IS) | 273.1 | 136.1 | ESI- |
Note: Specific m/z values should be optimized for the instrument used.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing the experimental process and the biological context.
Caption: Experimental workflow for isotope dilution mass spectrometry.
Caption: Central role of Adenine in cellular energy and nucleic acid metabolism.
References
Unraveling Purine Metabolism: The Advantages of Adenine-15N5 as a Research Tool
A deep dive into the utility of stable isotope labeling for researchers, scientists, and drug development professionals in the study of purine metabolism, with a focus on the distinct benefits of Adenine-15N5.
Introduction to Purine Metabolism and the Role of Isotopic Labeling
Purine metabolism is a fundamental biochemical process essential for the synthesis of DNA and RNA, cellular energy transfer (ATP, GTP), and the production of various cofactors.[1][2] This intricate network of pathways is broadly divided into two main routes: the de novo synthesis pathway, which builds purines from simpler precursors like amino acids and bicarbonate, and the salvage pathway, which recycles pre-existing purine bases and nucleosides.[2] Dysregulation of these pathways is implicated in a range of diseases, including gout, immunodeficiencies, and cancer, making them a critical area of research and a promising target for therapeutic intervention.
To dissect the complexities of purine metabolism, researchers rely on stable isotope tracing, a powerful technique that allows for the tracking of metabolites through specific pathways. By introducing molecules labeled with heavy isotopes (e.g., 13C, 15N, 2H) into a biological system, scientists can monitor their incorporation into downstream products, providing invaluable insights into metabolic fluxes and pathway activities. Among the various isotopic tracers, this compound has emerged as a particularly advantageous tool for studying the purine salvage pathway.
This compound: A Superior Tracer for the Purine Salvage Pathway
This compound is a stable isotope-labeled version of adenine where all five nitrogen atoms are replaced with the heavy isotope 15N. This comprehensive labeling provides a distinct mass shift that is readily detectable by mass spectrometry, making it an excellent tracer for following the fate of adenine through the salvage pathway.
The primary advantage of this compound lies in its direct and specific entry into the purine salvage pathway. Exogenously supplied this compound is directly converted to adenosine monophosphate (AMP) by the enzyme adenine phosphoribosyltransferase (APRT).[3] This M+5 labeled AMP can then be further metabolized to other purine nucleotides, such as inosine monophosphate (IMP) and guanosine monophosphate (GMP), allowing for the precise measurement of the flux through these key branches of purine metabolism.[3]
In contrast, other commonly used isotopic tracers for purine metabolism, such as 13C-labeled glycine or 15N-labeled serine, primarily trace the de novo synthesis pathway. While essential for understanding this aspect of purine metabolism, they do not provide a direct measure of the salvage pathway's contribution. The ability to specifically interrogate the salvage pathway is crucial, as its activity varies significantly across different tissues and disease states.
Comparative Performance of this compound
To illustrate the utility of this compound, we can compare its application with that of other isotopic tracers used in purine metabolism research. The following table summarizes key performance aspects based on published experimental data.
| Feature | This compound | 13C-Glycine / 15N-Serine |
| Primary Pathway Traced | Purine Salvage Pathway | de novo Purine Synthesis |
| Point of Entry | Direct conversion to AMP via APRT | Incorporation into early steps of the de novo pathway |
| Specificity | High for the salvage pathway | High for the de novo pathway |
| Typical Incorporation Levels | Significant enrichment in AMP, IMP, and GMP in tissues with active salvage pathways. For example, in mouse kidney, AMP and IMP fractional enrichment can reach 5-10% after a 5-hour infusion. | Incorporation levels vary depending on the activity of the de novo pathway. For instance, in lung cancer tissues, glucose-derived 13C incorporation into ATP and GTP is around 3-8%. |
| Key Insights Provided | Quantifies the contribution of purine salvage to the overall purine nucleotide pool in various tissues and disease models. | Elucidates the activity of the de novo synthesis pathway and its regulation. |
| Analytical Method | LC-MS/MS | LC-MS/MS |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and building upon existing research. Below is a representative protocol for a study utilizing this compound to trace purine metabolism.
In Vivo Isotope Tracing with this compound
This protocol is adapted from studies investigating purine metabolism in mice.
1. Preparation of Isotope Infusion:
-
Dissolve this compound in a sterile saline solution to the desired concentration. The exact concentration will depend on the experimental design and animal model.
2. Animal Handling and Infusion:
-
Acclimate the animals to the experimental conditions to minimize stress.
-
Administer the this compound solution via intravenous infusion. The duration of the infusion can vary, with studies showing significant labeling after 5 hours.
3. Sample Collection:
-
At the desired time points, euthanize the animals and collect blood and tissues of interest (e.g., kidney, liver, tumor).
-
Immediately freeze the samples in liquid nitrogen to quench all metabolic activity.
4. Metabolite Extraction:
-
Homogenize the frozen tissues in a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.
-
Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Collect the supernatant containing the polar metabolites.
5. LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate the polar purine nucleotides.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the different isotopologues of AMP, IMP, and GMP (i.e., M+0 and M+5).
6. Data Analysis:
-
Calculate the fractional enrichment of each purine nucleotide by dividing the peak area of the labeled isotopologue (M+5) by the sum of the peak areas of the labeled and unlabeled isotopologues (M+0 + M+5).
-
This fractional enrichment value represents the proportion of the nucleotide pool that has been newly synthesized from the salvage of adenine during the labeling period.
Visualizing Purine Metabolism and Experimental Workflows
To further clarify the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the key metabolic pathways and experimental workflows.
Limitations and Considerations
While this compound is a powerful tool, it is essential to be aware of its limitations. The primary limitation is that it specifically traces the salvage pathway. To obtain a complete picture of purine metabolism, it is often necessary to use this compound in conjunction with other tracers, such as 13C-glycine or 15N-serine, that monitor the de novo pathway. Additionally, the analysis of labeled purine nucleotides requires sophisticated analytical instrumentation (LC-MS/MS) and expertise in data interpretation.
Conclusion
References
- 1. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Enzymatic vs. Chemical Synthesis of Adenine-¹⁵N₅ Labeled RNA
For researchers, scientists, and drug development professionals, the choice between enzymatic and chemical synthesis for producing Adenine-¹⁵N₅ labeled RNA is critical. This guide provides an objective comparison of the two methods, supported by experimental data, detailed protocols, and workflow visualizations to inform your selection process.
The incorporation of stable isotopes like ¹⁵N into RNA molecules is a powerful technique for structural and functional studies using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Adenine, being a fundamental component of RNA, is a common target for isotopic labeling. The ¹⁵N₅ label signifies that all five nitrogen atoms in the adenine base are the ¹⁵N isotope. Both enzymatic and chemical synthesis routes offer distinct advantages and disadvantages in producing these labeled molecules.
At a Glance: Key Differences
| Feature | Enzymatic Synthesis (In Vitro Transcription) | Chemical Synthesis (Phosphoramidite Chemistry) |
| Principle | T7, T3, or SP6 RNA polymerase synthesizes RNA from a DNA template. | Stepwise addition of phosphoramidite building blocks on a solid support. |
| Starting Material | Linearized DNA template, ¹⁵N₅-labeled Adenosine Triphosphate (ATP). | ¹⁵N₅-labeled Adenine phosphoramidite, solid support. |
| Yield | High (µg to mg scale from a standard reaction).[1][2] | Generally lower, especially for longer RNA strands.[3][4] |
| Purity | Can be high (>95%) after purification, but may contain abortive sequences.[5] | High purity achievable (>99%) after HPLC purification. |
| RNA Length | Suitable for long RNA sequences (up to several kilobases). | Practical for short to medium length RNA (typically <100 nucleotides). |
| Cost | Generally more cost-effective for long RNAs due to higher yields. | Can be more expensive, especially due to the cost of labeled phosphoramidites. |
| Modifications | Site-specific incorporation of single labeled nucleotides at the 5'-end is possible. | Precise, site-specific incorporation of labeled nucleotides at any position. |
| Sequence Constraint | T7 RNA polymerase has a preference for a Guanine nucleotide at the transcription start site. | No sequence constraints. |
Deeper Dive: Methodologies and Experimental Data
Enzymatic Synthesis: The Power of Polymerases
Enzymatic synthesis, primarily through in vitro transcription (IVT), harnesses the efficiency of bacteriophage RNA polymerases (T7, T3, or SP6) to generate RNA from a DNA template. For the production of uniformly Adenine-¹⁵N₅ labeled RNA, commercially available ¹⁵N₅-labeled Adenosine Triphosphate (ATP) is used as a substrate in the IVT reaction.
Workflow for Enzymatic Synthesis:
Experimental Protocol: Enzymatic Synthesis of Adenine-¹⁵N₅ Labeled RNA
-
Template Preparation:
-
A linear DNA template containing a T7 promoter upstream of the desired RNA sequence is required. This can be generated by PCR amplification or by linearizing a plasmid with a restriction enzyme.
-
Purify the linearized DNA template using a suitable kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
In Vitro Transcription Reaction (20 µL scale):
-
Combine the following components in an RNase-free microcentrifuge tube at room temperature in the specified order:
-
Nuclease-free water: to a final volume of 20 µL
-
4 µL 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM spermidine)
-
2 µL 100 mM DTT
-
NTP mix: to a final concentration of 4 mM each of GTP, CTP, UTP, and ¹⁵N₅-ATP
-
1 µg of purified linear DNA template
-
1 µL RNase Inhibitor (40 U/µL)
-
2 µL T7 RNA Polymerase (50 U/µL)
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours. For longer transcripts, the incubation time can be extended.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I (1 U/µL) to the transcription reaction.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.
-
-
Purification of Labeled RNA:
-
The RNA can be purified using several methods, including denaturing polyacrylamide gel electrophoresis (PAGE), size-exclusion chromatography, or HPLC.
-
For HPLC purification: Use an ion-exchange or reverse-phase column suitable for oligonucleotides. A common method is anion-exchange HPLC.
-
-
Analysis and Quantification:
-
Quantify the purified RNA using UV-Vis spectrophotometry at 260 nm.
-
Assess the purity and integrity of the RNA by denaturing PAGE. The labeled RNA should appear as a single, sharp band.
-
Confirm the incorporation of the ¹⁵N₅-adenine label by mass spectrometry.
-
Chemical Synthesis: Precision and Flexibility
Chemical synthesis of RNA, specifically the phosphoramidite method, allows for the precise, residue-by-residue construction of an RNA molecule on a solid support. This method is ideal for producing short to medium-length RNAs with specific modifications at any desired position. For Adenine-¹⁵N₅ labeled RNA, a ¹⁵N₅-labeled Adenine phosphoramidite is required.
Workflow for Chemical Synthesis:
Experimental Protocol: Chemical Synthesis of Adenine-¹⁵N₅ Labeled RNA
-
Solid-Phase Synthesis:
-
The synthesis is performed on an automated DNA/RNA synthesizer using a solid support (e.g., controlled pore glass, CPG) with the first nucleoside attached.
-
The synthesis cycle for each nucleotide addition consists of four steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid).
-
Coupling: The ¹⁵N₅-Adenine phosphoramidite (or other standard phosphoramidites) is activated (e.g., with ethylthiotetrazole) and coupled to the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent (e.g., iodine and water).
-
-
This cycle is repeated until the desired RNA sequence is synthesized.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the RNA is cleaved from the solid support using a concentrated ammonia solution.
-
The protecting groups on the nucleobases and the 2'-hydroxyl groups are removed. This often involves a two-step deprotection process, first with an amine solution (e.g., ammonia/methylamine) and then with a fluoride reagent (e.g., triethylamine trihydrofluoride) to remove the 2'-O-silyl protecting groups.
-
-
Purification:
-
The crude RNA product is purified by high-performance liquid chromatography (HPLC), typically using a reverse-phase C18 column. This step is crucial for separating the full-length product from shorter failure sequences.
-
-
Analysis and Quantification:
-
The concentration of the purified RNA is determined by UV-Vis spectrophotometry at 260 nm.
-
The purity is assessed by analytical HPLC or capillary electrophoresis.
-
The identity and isotopic enrichment of the final product are confirmed by mass spectrometry.
-
Conclusion: Making the Right Choice
The decision between enzymatic and chemical synthesis for producing Adenine-¹⁵N₅ labeled RNA depends heavily on the specific research application.
-
For long RNA molecules and when high yield is a priority, enzymatic synthesis is the superior choice. It is a more cost-effective method for producing large quantities of labeled RNA, making it well-suited for applications requiring significant material.
-
For short to medium-length RNA, and when precise, site-specific labeling or the incorporation of other modifications is required, chemical synthesis offers unparalleled control and flexibility. While the yields may be lower and the cost higher for longer constructs, the ability to dictate the exact position of the labeled adenine is a significant advantage for many structural and mechanistic studies.
By carefully considering the factors of RNA length, desired yield, purity requirements, and the need for specific modifications, researchers can select the most appropriate synthesis method to advance their scientific investigations.
References
- 1. Advances in methods for native expression and purification of RNA for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro transcription: preparative RNA yields in analytical scale reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Chemo-enzymatic synthesis of selectively ¹³C/¹⁵N-labeled RNA for NMR structural and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Dialogues: A Comparative Guide to Validating Protein-Nucleic Acid Interactions with Adenine-15N5 NMR
For researchers, scientists, and drug development professionals, the precise validation and characterization of protein-nucleic acid interactions are paramount. These interactions form the bedrock of cellular processes, and their dysregulation is often implicated in disease. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with site-specific isotope labeling using molecules like Adenine-15N5, offers a powerful lens to scrutinize these molecular conversations at an atomic level. This guide provides an objective comparison of this compound NMR with other prevalent biophysical techniques, supported by experimental insights and detailed protocols.
At the Heart of the Interaction: this compound in NMR Spectroscopy
Incorporating 15N-labeled adenine into a DNA or RNA molecule allows researchers to specifically monitor the chemical environment of each adenine residue. When a protein binds to the nucleic acid, the environment around the adenines at the interface is altered, leading to changes in the NMR signal of the 15N nucleus. These changes, primarily observed as chemical shift perturbations (CSPs) in a 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum, provide a high-resolution map of the binding interface.[1][2][3] By titrating an unlabeled protein into a solution of the 15N-adenine labeled nucleic acid, one can not only identify the binding site but also determine the binding affinity (dissociation constant, Kd).[4][5]
A Comparative Analysis: this compound NMR vs. Alternative Methods
While NMR provides unparalleled detail, a variety of other techniques are available for studying protein-nucleic acid interactions, each with its own set of strengths and limitations. The choice of method often depends on the specific research question, the nature of the interacting partners, and available resources.
Below is a comparative summary of key techniques:
| Technique | Principle | Typical Affinity Range (Kd) | Information Obtained | Throughput | Labeling Requirement |
| This compound NMR (HSQC Titration) | Measures changes in the chemical environment of 15N-labeled adenine upon protein binding. | 10 nM - 10 mM | Binding site, Kd, stoichiometry, conformational changes. | Low | Isotopic label on nucleic acid required. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte (protein) to a ligand (nucleic acid) immobilized on a sensor chip. | 1 pM - 10 mM | ka, kd, Kd, stoichiometry. | Medium to High | Label-free. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a titrant (protein) to a sample (nucleic acid). | 1 nM - 100 µM | Kd, stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Low to Medium | Label-free. |
| Electrophoretic Mobility Shift Assay (EMSA) | Separates protein-nucleic acid complexes from free nucleic acid in a gel based on size and charge. | 1 pM - 1 µM | Binding detection, relative affinity, stoichiometry. | High | Often requires radioactive or fluorescent label on nucleic acid. |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate. | 1 pM - 10 mM | ka, kd, Kd, stoichiometry. | High | Label-free. |
Experimental Deep Dive: Protocols and Workflows
To provide a practical understanding, detailed experimental protocols for validating a protein-nucleic acid interaction using this compound NMR are outlined below.
Experimental Workflow: this compound NMR Titration
Caption: Workflow for validating protein-nucleic acid interactions using this compound NMR.
Detailed Protocol: 1H-15N HSQC Titration
1. Preparation of 15N-Adenine Labeled Nucleic Acid:
-
Synthesis: Chemically synthesize the DNA or RNA oligonucleotide, incorporating 15N-labeled adenosine phosphoramidite at the desired positions.
-
Purification: Purify the labeled oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.
-
Sample Preparation: Dissolve the purified nucleic acid in a suitable NMR buffer (e.g., 25 mM phosphate buffer, 50 mM NaCl, pH 6.5) containing 5-10% D2O. The final concentration should be in the range of 50-200 µM.
2. Preparation of Unlabeled Protein:
-
Expression and Purification: Express the target protein in a suitable system (e.g., E. coli) and purify to >95% homogeneity using standard chromatography techniques.
-
Buffer Exchange: Ensure the final protein sample is in the same NMR buffer as the nucleic acid.
-
Concentration Determination: Accurately determine the protein concentration.
3. NMR Titration:
-
Initial Spectrum: Acquire a 1H-15N HSQC spectrum of the 15N-labeled nucleic acid alone. This serves as the reference (free) state.
-
Titration: Add small aliquots of the concentrated unlabeled protein solution to the nucleic acid sample in the NMR tube.
-
Spectral Acquisition: After each addition of protein, gently mix the sample and acquire a 1H-15N HSQC spectrum. Continue the titration until the chemical shifts of the affected adenine resonances no longer change, indicating saturation.
4. Data Analysis:
-
Chemical Shift Perturbation (CSP) Calculation: For each adenine resonance, calculate the combined chemical shift perturbation using the following equation: Δδ = √[(ΔδH)^2 + (α * ΔδN)^2] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).
-
Binding Site Mapping: Map the residues with significant CSPs onto the structure or sequence of the nucleic acid to identify the protein binding interface.
-
Kd Determination: Plot the CSPs for the most affected residues as a function of the total protein concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Logical Framework for Method Selection
The decision to use this compound NMR or another technique should be based on a logical assessment of the experimental goals and system properties.
Caption: Decision tree for selecting a protein-nucleic acid interaction validation method.
Conclusion
The validation of protein-nucleic acid interactions is a critical step in understanding fundamental biological processes and in the development of novel therapeutics. While techniques like SPR, ITC, and EMSA provide valuable information on binding kinetics and thermodynamics, this compound NMR spectroscopy offers a unique, high-resolution view of the interaction interface. By providing detailed structural information in solution, it serves as an invaluable tool for elucidating the mechanisms of molecular recognition. The choice of methodology should be guided by the specific scientific question, with this compound NMR being the gold standard for studies demanding atomic-level detail of the binding event.
References
- 1. Nuclear magnetic resonance analysis of protein–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protein-nmr.org.uk [protein-nmr.org.uk]
- 3. Demonstration of protein-protein interaction specificity by NMR chemical shift mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Metabolic Tracers: Benchmarking Adenine-¹⁵N₅ Labeling
For researchers, scientists, and drug development professionals, understanding cellular metabolism is paramount. Stable isotope tracers are invaluable tools for elucidating metabolic pathways and their dynamics. This guide provides an objective comparison of Adenine-¹⁵N₅ labeling with other commonly used metabolic tracers, namely ¹³C-glucose and ¹⁵N-glutamine, supported by experimental data and detailed methodologies.
Metabolic labeling with stable isotopes allows for the precise tracking of atoms through complex biochemical networks. By introducing isotopically enriched molecules into a biological system, researchers can monitor their incorporation into downstream metabolites, providing a dynamic view of metabolic fluxes. This approach is instrumental in identifying and quantifying metabolic pathways, understanding the regulation of cellular metabolism, and discovering novel metabolic routes.
This guide will delve into the principles of Adenine-¹⁵N₅ labeling and compare its performance with ¹³C-glucose and ¹⁵N-glutamine in terms of their mechanisms, the metabolic pathways they illuminate, and their effects on cell viability.
Principles of Metabolic Tracing with Adenine-¹⁵N₅, ¹³C-Glucose, and ¹⁵N-Glutamine
Stable isotope tracers are non-radioactive variants of atoms that can be incorporated into molecules and tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The choice of tracer is critical and depends on the specific metabolic pathway under investigation.
-
Adenine-¹⁵N₅: This tracer consists of an adenine molecule where all five nitrogen atoms are the heavy isotope ¹⁵N. Adenine is a fundamental component of nucleotides (ATP, ADP, AMP), cofactors (NAD, FAD), and nucleic acids (DNA and RNA).[1][2] Therefore, Adenine-¹⁵N₅ is a specific tracer for de novo and salvage pathways of purine nucleotide synthesis.
-
¹³C-Glucose: In this tracer, the carbon atoms of the glucose molecule are replaced with the heavy isotope ¹³C. Glucose is a central molecule in energy metabolism. ¹³C-glucose is widely used to trace carbon flux through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3]
-
¹⁵N-Glutamine: This tracer contains heavy nitrogen isotopes in the glutamine molecule. Glutamine is a key nitrogen donor for the biosynthesis of numerous molecules, including other amino acids, and importantly, purine and pyrimidine nucleotides.[3][4]
Comparative Performance of Metabolic Tracers
| Parameter | Adenine-¹⁵N₅ | ¹³C-Glucose | ¹⁵N-Glutamine |
| Primary Metabolic Pathways Traced | Purine nucleotide de novo and salvage pathways | Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle, nucleotide ribose synthesis | Amino acid metabolism, purine and pyrimidine nucleotide synthesis (nitrogen source) |
| Incorporation Specificity | Highly specific for the adenine moiety of purine nucleotides. | Broad, traces carbon backbone through central carbon metabolism. | Traces nitrogen incorporation into various molecules, including nucleotide bases. |
| Potential for Metabolic Perturbation | Low, as it is a direct precursor for a specific pathway. | Can be high if glucose concentration is altered, potentially affecting glycolysis rates. | Can influence pathways dependent on glutamine availability. |
| Cell Viability | Generally considered to have minimal impact on cell viability. | High concentrations or prolonged exposure can alter cell metabolism and viability. | Generally well-tolerated, but can affect cells sensitive to glutamine levels. |
Table 1: Comparative Overview of Metabolic Tracers. This table summarizes the key characteristics of Adenine-¹⁵N₅, ¹³C-Glucose, and ¹⁵N-Glutamine as metabolic tracers, highlighting their primary applications and potential effects.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible metabolic labeling experiments. Below are representative protocols for each tracer.
Experimental Protocol 1: Metabolic Labeling with Adenine-¹⁵N₅
This protocol is a generalized procedure for labeling adherent mammalian cells with Adenine-¹⁵N₅ to trace purine nucleotide synthesis.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Adenine-¹⁵N₅ (sterile, cell culture grade)
-
Phosphate-buffered saline (PBS), sterile
-
Methanol, ice-cold (-80°C)
-
Liquid nitrogen
-
Cell scraper
Procedure:
-
Cell Culture: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare complete culture medium containing the desired final concentration of Adenine-¹⁵N₅. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed Adenine-¹⁵N₅-containing medium to the cells.
-
-
Incubation: Incubate the cells for the desired labeling period. For steady-state analysis of nucleotide pools, this can range from 6 to 24 hours.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Immediately add ice-cold (-80°C) 80% methanol to the cells to quench metabolism.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
-
Experimental Protocol 2: Metabolic Labeling with ¹³C-Glucose
This protocol outlines the steps for labeling adherent mammalian cells with uniformly labeled ¹³C-glucose.
Materials:
-
Adherent mammalian cell line
-
Glucose-free DMEM or RPMI 1640 medium
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C₆]-glucose
-
PBS, sterile
-
Methanol, ice-cold (-80°C)
-
Liquid nitrogen
-
Cell scraper
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Preparation of Labeling Medium: Prepare glucose-free medium supplemented with dFBS and the desired concentration of [U-¹³C₆]-glucose (e.g., 10 mM).
-
Labeling:
-
Aspirate the standard medium.
-
Wash cells once with PBS.
-
Add the pre-warmed ¹³C-labeling medium.
-
-
Incubation: Incubate for a period sufficient to achieve isotopic steady-state in the pathways of interest (e.g., 15-30 minutes for glycolysis, 2-4 hours for the TCA cycle).
-
Metabolite Extraction: Follow the same quenching and extraction procedure as described in Experimental Protocol 1.
Experimental Protocol 3: Metabolic Labeling with ¹⁵N-Glutamine
This protocol details the procedure for labeling cells with ¹⁵N-glutamine to trace nitrogen flux.
Materials:
-
Adherent mammalian cell line
-
Glutamine-free culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
[amide-¹⁵N]-Glutamine or [¹⁵N₂]-Glutamine
-
PBS, sterile
-
Methanol, ice-cold (-80°C)
-
Liquid nitrogen
-
Cell scraper
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Preparation of Labeling Medium: Prepare glutamine-free medium supplemented with dFBS and the desired concentration of the ¹⁵N-glutamine tracer.
-
Labeling:
-
Aspirate the standard medium.
-
Wash cells once with PBS.
-
Add the pre-warmed ¹⁵N-labeling medium.
-
-
Incubation: Incubate for a duration appropriate for the biological question, often for several hours to days to achieve significant labeling of nitrogen-containing biomolecules.
-
Metabolite Extraction: Follow the same quenching and extraction procedure as described in Experimental Protocol 1.
Experimental Protocol 4: Cell Viability Assay
Assessing the effect of metabolic labeling on cell health is crucial. The MTT assay is a common colorimetric method for this purpose.
Materials:
-
Cells cultured in a 96-well plate under labeling and control conditions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Incubation with MTT: Following the metabolic labeling period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental workflows can aid in understanding the principles and practicalities of these tracer studies.
Metabolic Pathways
Caption: Key metabolic pathways traced by different isotopic labels.
Experimental Workflow
Caption: A generalized workflow for a comparative metabolic tracer study.
Conclusion
The choice of a metabolic tracer is a critical decision in experimental design that directly influences the biological questions that can be addressed.
-
Adenine-¹⁵N₅ offers high specificity for tracing purine nucleotide synthesis, making it an excellent choice for studies focused on DNA/RNA synthesis and repair, and cellular bioenergetics involving adenine nucleotides.
-
¹³C-Glucose is a versatile tracer for interrogating central carbon metabolism, providing a broad overview of glycolysis, the PPP, and the TCA cycle.
-
¹⁵N-Glutamine is essential for tracking nitrogen flux, particularly in the context of amino acid and nucleotide biosynthesis.
For a comprehensive understanding of cellular metabolism, a multi-tracer approach is often the most powerful strategy. By combining the specificity of Adenine-¹⁵N₅ with the broader pathway coverage of ¹³C-glucose and ¹⁵N-glutamine, researchers can gain a more complete and nuanced picture of the intricate metabolic networks that underpin cellular function. Careful consideration of the experimental goals, coupled with robust and well-validated protocols, will ensure the generation of high-quality data to drive forward research in drug discovery and the broader life sciences.
References
- 1. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The key role of glutamine for protein expression and isotopic labeling in insect cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Adenine-15N5
This guide provides essential safety and logistical information for the proper disposal of Adenine-15N5, a non-radioactive, stable isotopically labeled compound. The procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Immediate Safety and Handling Protocols
The primary principle for disposing of this compound is that the disposal method is determined by the chemical properties of adenine, not the stable isotopic 15N label.[1] Since Nitrogen-15 is a stable, non-radioactive isotope, no special precautions for radioactivity are necessary.[1][2][] However, adenine itself is classified as a hazardous chemical.
Key Hazards of Adenine:
-
Toxicity: Toxic if swallowed.[4]
-
Irritation: May cause skin, eye, and respiratory irritation.
-
Combustibility: The compound is combustible, and fine dust dispersed in air may create an explosion hazard.
-
Environmental Hazard: Toxic to aquatic life.
Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following PPE is used:
-
Eye Protection: Chemical safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A fully fastened lab coat to protect skin and clothing.
-
Respiratory Protection: When handling the powder form, work in a certified chemical fume hood to minimize inhalation exposure and avoid dust formation.
Step-by-Step Disposal Procedure
This compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Waste Characterization and Segregation:
-
Identify the waste as "this compound."
-
Keep this waste stream separate from other laboratory wastes to prevent unintended chemical reactions. Do not mix with other waste.
-
-
Containerization:
-
Transfer the this compound waste (solid or in solution) into a designated, compatible hazardous waste container with a secure, sealable lid.
-
Ensure the container is in good condition, free from leaks or cracks.
-
Leave at least one inch of headroom in the container to allow for expansion.
-
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste".
-
Specify the full chemical name, "this compound", and list all constituents and their approximate percentages. Do not use abbreviations or chemical formulas.
-
The label must be legible and firmly attached to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.
-
Segregate the container from incompatible materials, such as strong oxidizing agents.
-
-
Final Disposal:
-
Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.
-
Follow all local, regional, and national regulations for hazardous waste disposal. Common disposal methods for this type of waste include incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
-
Contaminated Materials:
-
Any materials grossly contaminated with this compound, such as gloves, weigh boats, or pipette tips, must be disposed of as hazardous waste following the same procedures.
-
Contaminated packaging should be handled in the same way as the substance itself.
-
Data Presentation: Chemical and Toxicological Properties
The following table summarizes key quantitative data for adenine, which dictates the disposal requirements for this compound.
| Property | Value | Source(s) |
| Physical State | Solid, powder, crystalline | |
| Molecular Formula | C₅H₅N₅ | |
| Molecular Weight | 135.13 g/mol | |
| Decomposition Temperature | >360 °C at 1,013 hPa | |
| Solubility in Water | 1030 mg/L (at 25 °C) | |
| Acute Toxicity (Oral) | LD50 Oral - Rat - 227 mg/kg | |
| Biodegradation | The substance is readily biodegradable (Oxygen depletion 99% in 28d) |
Note: Despite being biodegradable, its acute toxicity and environmental hazards necessitate disposal as hazardous waste.
Experimental Protocols
No specific laboratory-scale experimental protocols for the chemical neutralization or decomposition of this compound for disposal purposes are available in the provided safety literature. The standard and required procedure is not to treat the chemical in the lab but to dispose of it as hazardous waste via a licensed service. The recommended industrial disposal method is high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Adenine-15N5
This guide provides crucial safety and logistical information for the proper handling and disposal of Adenine-15N5, a stable isotope-labeled compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of research outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development.
Hazard Identification and Precautions
While this compound is a non-radioactive stable isotope, the chemical itself possesses potential hazards that require careful management. Based on the safety data for adenine and its derivatives, users should be aware of the following:
-
Potential Hazards: While specific toxicity data for this compound is limited, adenine is classified as toxic if swallowed. It may cause skin, eye, and respiratory irritation[1][2]. As a powder, it can form dust clouds which may be combustible[3][4].
-
Primary Routes of Exposure: Inhalation of dust particles, skin contact, eye contact, and ingestion.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. A work area and process-specific risk assessment is essential to determine the full scope of necessary PPE.
| Equipment | Specification | Purpose |
| Body Protection | Laboratory coat. Fire-resistant coat recommended when handling flammable materials. | Protects skin and clothing from spills and splashes. |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield may be required for tasks with a high risk of splashing. | Shields eyes from chemical splashes, dust, and flying particles. |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves). Double gloving may be necessary for added protection. Change gloves immediately if contaminated. | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a suitable particulate filter respirator may be necessary. | Minimizes the inhalation of dust particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Follow this protocol for the safe handling of this compound in a laboratory setting.
Preparation:
-
Ensure a calibrated safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated chemical fume hood to minimize inhalation of dust.
-
Gather all necessary PPE and handling equipment (e.g., micro-spatula, weighing paper) before commencing work.
-
Decontaminate the work surface before and after use.
Weighing and Transfer:
-
Handle this compound as a solid to minimize dust generation.
-
Use a micro-spatula for transferring small quantities.
-
If dissolving the compound, add the solid slowly to the solvent while stirring to prevent splashing.
General Practices:
-
Avoid eating, drinking, or smoking in the laboratory.
-
Wash hands thoroughly after handling the compound.
-
Keep the container tightly closed when not in use.
Emergency Procedures
In the event of accidental exposure or a spill, follow these immediate procedures.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin with plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
| Spill Size | Response Protocol |
| Small Spill | Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent or detergent and water. |
| Large Spill | Evacuate the area immediately. Restrict access and ventilate the area. Do not attempt to clean up a large spill without appropriate training and equipment. Follow institutional emergency procedures. |
Storage and Disposal
Proper storage and disposal are critical for safety and to prevent environmental contamination.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Some forms of adenine derivatives are hygroscopic and sensitive to light and air; storing under an inert atmosphere and in a freezer may be necessary to maintain product quality.
-
Store locked up or in an area accessible only to authorized personnel.
Disposal Plan:
-
Waste Collection: Collect excess this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous material disposal company. The product may be incinerated in a facility equipped with an afterburner and scrubber.
-
Regulatory Compliance: Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed. Do not let the product enter drains or the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
